4-(Chlorodiphenylmethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN.ClH/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17;/h1-14H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFRMXNBDKQMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) is a highly specialized, dual-functional chemical reagent widely utilized in advanced organic synthesis, medicinal chemistry, and materials science[1]. Structurally, it features a highly reactive chlorodiphenylmethyl moiety—a pyridine-substituted analog of the classical trityl (triphenylmethyl) group—coupled with a pyridine ring[1].
The compound is deliberately supplied as a hydrochloride salt to mask the nucleophilicity of the pyridine nitrogen[1]. This critical structural feature prevents unwanted intermolecular self-condensation between the electrophilic carbon-chlorine center and the pyridine nitrogen of adjacent molecules, ensuring stability during storage and precise control during complex synthetic workflows.
Physicochemical Profiling
Understanding the fundamental physicochemical properties of this compound is essential for predicting its solubility, reactivity, and behavior in biphasic reaction systems. The high LogP value indicates significant hydrophobicity, necessitating the use of polar aprotic or chlorinated solvents for optimal dissolution[1].
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 4-(Chlorodiphenylmethyl)pyridine hydrochloride |
| CAS Registry Number | 64991-61-3 |
| Molecular Formula | C₁₈H₁₅Cl₂N |
| Molecular Weight | 316.224 g/mol |
| Exact Mass | 315.05800 Da |
| Computed LogP | 5.41 (Highly Hydrophobic) |
| Precursor Intermediate | Diphenyl(pyridin-4-yl)methanol (CAS: 1620-30-0) |
| Primary Reactivity | Electrophilic SN1 substitution, Electron Transfer |
Data sourced from standardized chemical registries and structural analyses[1],[2].
Structural and Mechanistic Reactivity
The utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride stems from the orthogonal reactivity of its two primary functional zones:
The Pyridine Nitrogen Center
In the free base form, the nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it both basic and nucleophilic[1]. In the hydrochloride salt form, this lone pair is protonated. This protonation serves a dual mechanistic purpose:
-
Electrophilic Shift: It renders the pyridine ring highly electron-withdrawing, further destabilizing the C-Cl bond and promoting reactivity.
-
Autocatalysis Prevention: It significantly diminishes the nitrogen's basicity and nucleophilicity, preventing the molecule from polymerizing with itself[1].
To utilize the pyridine nitrogen as a coordination site for metal catalysts or ligands, the salt must be neutralized with a mild base (e.g., Na₂CO₃) to liberate the free base[1].
The Chlorodiphenylmethyl Moiety
The carbon-chlorine bond is the primary disconnection point for functionalization[1]. Because the central carbon is flanked by two phenyl rings and one pyridine ring, the dissociation of the chloride ion yields a highly resonance-stabilized carbocation. Consequently, this molecule predominantly undergoes SN1-type nucleophilic substitutions . It is an exceptional reagent for introducing bulky, lipophilic diphenylmethyl groups onto target molecules, a common strategy in Structure-Activity Relationship (SAR) probing to enhance drug target affinity[3].
Synthetic Methodologies
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride relies on a robust, three-step retrosynthetic pathway starting from commercially available 4-benzoylpyridine[1].
Synthetic workflow of 4-(Chlorodiphenylmethyl)pyridine HCl from 4-benzoylpyridine.
Step-by-Step Synthetic Protocol
-
Grignard Addition: Phenylmagnesium bromide is added dropwise to a solution of 4-benzoylpyridine in anhydrous tetrahydrofuran (THF) at 0°C under an inert argon atmosphere. This forms the magnesium alkoxide intermediate[1].
-
Hydrolysis: The reaction is quenched with aqueous acid (e.g., saturated NH₄Cl) to neutralize the alkoxide, yielding the crucial tertiary alcohol intermediate, Diphenyl(pyridin-4-yl)methanol[1],[2].
-
Chlorination: The purified alcohol is reacted with an excess of thionyl chloride (SOCl₂) at room temperature. The hydroxyl group is converted to a chlorine atom, releasing SO₂ and HCl gas as byproducts to yield the free base[1].
-
Salt Formation: The free base is dissolved in a non-polar solvent, and anhydrous HCl gas (or a concentrated HCl solution) is introduced to precipitate the final 4-(Chlorodiphenylmethyl)pyridine hydrochloride salt[1].
Advanced Applications & Reaction Pathways
Beyond standard nucleophilic substitution, this compound has gained traction in advanced catalytic and single-electron transfer (SET) methodologies.
Halide-Coupled Double Electron Transfer
Recent advancements in organoboron chemistry have utilized 4-(chlorodiphenylmethyl)pyridine in complex electron transfer reactions. When reacted with electron-rich ditriflato-diboranes (acting as stable surrogates for elusive dications), the compound undergoes a halide-coupled double electron transfer[4],[5]. This demonstrates the compound's ability to act not just as an electrophile, but as a redox-active participant in metallomimetic chemistry[4].
Divergent reactivity and application pathways of the chlorodiphenylmethyl scaffold.
Experimental Workflows: Self-Validating SN1 Protocol
To ensure reproducibility and trustworthiness, the following is a self-validating protocol for utilizing 4-(Chlorodiphenylmethyl)pyridine hydrochloride in the alkylation of a secondary amine.
Objective: Synthesize a diphenylmethyl-functionalized amine derivative.
Procedure:
-
Preparation of the Free Base (In Situ):
-
Suspend 1.0 eq of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in anhydrous dichloromethane (DCM).
-
Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: The first equivalent of DIPEA neutralizes the HCl salt, generating the free base in situ. The remaining 1.5 eq serves as a proton sponge for the subsequent substitution step.
-
-
Nucleophilic Addition:
-
Add 1.2 eq of the target secondary amine.
-
Stir the reaction mixture at room temperature for 12–24 hours under a nitrogen atmosphere.
-
-
In-Process Validation (TLC):
-
Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The consumption of the UV-active starting material (which typically runs higher on the silica plate due to its high LogP) validates reaction progress.
-
-
Workup and Isolation:
-
Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Final Validation:
-
Purify via flash column chromatography. Validate the final structure using ¹H-NMR, specifically looking for the disappearance of the highly deshielded amine proton and the integration of the newly introduced aromatic phenyl/pyridine protons.
-
References
-
ResearchGate. "Reaction between 2 and 4‐chlorodiphenylmethyl‐pyridine to give 4‐Cl(OTf)2, the product of double triflate substitution and halide‐coupled double electron transfer." ResearchGate. Available at: [Link]
-
ResearchGate. "Halide‐Coupled Double Electron Transfer with Electron‐Rich Diboranes." ResearchGate. Available at: [Link]
Sources
4-(Chlorodiphenylmethyl)pyridine hydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers and drug development professionals. Its structure, featuring a pyridine ring substituted at the 4-position with a diphenylmethyl chloride (benzhydryl chloride) group, makes it a versatile and valuable intermediate in organic synthesis. The presence of a reactive benzylic chloride and a basic pyridine nitrogen, which is protonated in the hydrochloride salt form, provides multiple sites for chemical modification.
This guide offers a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. As a Senior Application Scientist, the following sections synthesize fundamental chemical principles with practical, field-proven insights, providing a robust resource for professionals engaged in synthetic chemistry and pharmaceutical development. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating through rigorous analytical characterization.
Molecular Structure and Physicochemical Properties
The foundational attributes of 4-(Chlorodiphenylmethyl)pyridine hydrochloride are its molecular architecture and resulting physical properties. The molecule consists of a central tetrahedral carbon atom bonded to a pyridine ring, two phenyl rings, and a chlorine atom. In its hydrochloride salt form, the nitrogen atom of the pyridine ring is protonated.
Caption: Molecular structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Quantitative data for this compound are summarized in the table below, providing essential information for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 64991-61-3 | [1] |
| Molecular Formula | C₁₈H₁₅Cl₂N | [2] |
| Molecular Weight | 316.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Generic |
| LogP | 5.41 | [1] |
| InChI Key | SZFRMXNBDKQMLD-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on fundamental organic reactions. A common and logical retrosynthetic analysis identifies Diphenyl(pyridin-4-yl)methanol as the key intermediate, which can be disconnected back to 4-Benzoylpyridine and a phenyl organometallic reagent.[1]
Sources
Synthesis and Mechanistic Evaluation of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comprehensive Guide
Executive Summary
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a highly specialized synthetic intermediate characterized by a bulky trityl-like core where one phenyl ring is replaced by a 4-pyridyl moiety. With a computed LogP of 5.41 indicating significant hydrophobicity, this compound is a critical building block in medicinal chemistry for generating Structure-Activity Relationship (SAR) probes and constructing fused heterocyclic systems[1]. Beyond traditional drug discovery, its highly labile carbon-chlorine bond has positioned it as a premier substrate in modern photocatalysis, specifically in halide-coupled double electron transfer reactions[2].
This whitepaper details the retrosynthetic logic, step-by-step methodologies, and the fundamental chemical causality required to synthesize this compound with high fidelity.
Retrosynthetic Strategy & Mechanistic Causality
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride relies on a highly efficient, two-stage disconnection approach. The target molecule is conceptually deconstructed by first targeting the carbon-chlorine bond, and subsequently the carbon-carbon bond linking the phenyl group to the central sp³ carbon[1].
Caption: Stepwise synthetic flow for 4-(Chlorodiphenylmethyl)pyridine HCl.
The Causality Behind the Chemistry
-
Grignard Addition (C-C Bond Formation): The reaction between 4-Benzoylpyridine and Phenylmagnesium bromide must be conducted in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. The oxygen lone pairs in these solvents coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing its premature degradation[1].
-
Chlorination (C-Cl Bond Formation): Thionyl chloride (SOCl₂) is the reagent of choice for converting the intermediate tertiary alcohol to the chloride. The reaction proceeds via a chlorosulfite intermediate that decomposes through an S_N1/S_Ni pathway. This is highly favored due to the extreme thermodynamic stability of the diphenyl(pyridin-4-yl)methyl carbocation[1]. Furthermore, the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle and eliminating the need for complex chromatographic purification.
-
Salt Stabilization (The Anti-Alkylation Imperative): In its free base form, the sp² hybridized nitrogen of the pyridine ring is highly nucleophilic, while the chlorodiphenylmethyl carbon is highly electrophilic. If left unprotonated, the molecule is susceptible to intermolecular self-alkylation (polymerization). Converting the free base to a hydrochloride salt protonates the nitrogen, rendering it electrophilic and non-nucleophilic, thereby "locking" the molecule into a stable, handleable state[1].
Caption: Logic for hydrochloride salt formation to prevent self-alkylation.
Step-by-Step Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating physical cues that confirm reaction progression.
Protocol 1: Synthesis of Diphenyl(pyridin-4-yl)methanol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with inert gas (N₂ or Ar).
-
Reaction: Dissolve 4-Benzoylpyridine (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Addition: Add Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes. Self-Validation Cue: A distinct color shift typically occurs as the Grignard reagent coordinates and attacks the carbonyl.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Crucial Logic: Avoid strong aqueous acids (like HCl) at this stage, as they will protonate the pyridine ring, pulling the product into the aqueous layer and complicating extraction. Extract the aqueous layer with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tertiary alcohol[1].
Protocol 2: Chlorination to 4-(Chlorodiphenylmethyl)pyridine
-
Preparation: Equip a flask with a reflux condenser and route the exhaust through a gas scrubber (containing 1M NaOH) to neutralize acidic byproducts.
-
Reaction: Dissolve the crude Diphenyl(pyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C.
-
Addition: Slowly add Thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Propagation: Heat the reaction to a gentle reflux (40 °C) for 2 hours. Self-Validation Cue: The reaction is complete when the vigorous evolution of SO₂ and HCl gas ceases.
-
Workup: Concentrate the mixture under reduced pressure to remove the DCM and any unreacted, volatile SOCl₂, yielding the crude free base[1].
Protocol 3: Hydrochloride Salt Formation
-
Reaction: Dissolve the crude 4-(Chlorodiphenylmethyl)pyridine free base in anhydrous diethyl ether and cool to 0 °C.
-
Precipitation: Add a solution of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.
-
Isolation: Self-Validation Cue: An immediate white or off-white precipitate will form, confirming the neutralization of the pyridine nitrogen. Continue addition until precipitation ceases. Filter the solid via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum[1].
Quantitative Data & Reaction Optimization
The following table aggregates the optimized parameters and expected yields for the synthetic workflow, providing a benchmark for process scale-up.
| Reaction Step | Primary Reagents | Solvent System | Temp (°C) | Time (h) | Expected Yield (%) | Self-Validation Cue |
| Grignard Addition | 4-Benzoylpyridine, PhMgBr (1.2 eq) | Anhydrous THF | 0 → 25 | 4 | 85 - 90 | Color shift; TLC (UV active) |
| Chlorination | Tertiary Alcohol, SOCl₂ (1.5 eq) | Anhydrous DCM | 40 (Reflux) | 2 | 92 - 95 | Cessation of SO₂/HCl gas evolution |
| Salt Formation | Free Base, 2.0M HCl in Et₂O | Diethyl Ether | 0 | 0.5 - 1 | > 95 | Immediate white precipitate formation |
Advanced Applications: SAR Probes and Electron Transfer
While traditionally utilized for constructing rigid, fused heterocyclic systems in drug discovery[1], 4-(Chlorodiphenylmethyl)pyridine has recently emerged as a highly valuable substrate in advanced photocatalysis.
According to recent studies on photoinduced radical borylation, the compound's highly labile C-Cl bond allows it to act as a potent electron acceptor. When paired with electron-rich diboranes (such as ditriflato-diborane B₂(μ-hpp)₂(OTf)₂), it forms an Electron-Donor-Acceptor (EDA) complex. Upon photoexcitation, the complex undergoes a halide-coupled double electron transfer, cleaving the C-Cl bond to generate a highly stable trityl-type radical[2]. This methodology bypasses the need for traditional transition-metal catalysts, opening new avenues for the late-stage functionalization of complex pharmaceuticals.
Caption: Halide-coupled double electron transfer via diborane complexes.
References
- 4-(Chlorodiphenylmethyl)
- Source: ResearchGate (Lutao Bai, Lei Jiao, et al.)
Sources
An In-depth Technical Guide to the Core Precursors for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Synthesis
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride, a quaternary ammonium salt with the CAS registry number 64991-61-3, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and materials science building blocks.[1][2] Its molecular architecture, featuring a pyridine ring linked to a diphenylmethyl chloride moiety, provides a versatile scaffold for developing novel chemical entities. This guide offers a comprehensive exploration of the primary synthetic precursors and methodologies for its preparation, designed for researchers, scientists, and professionals in drug development.
A retrosynthetic analysis of 4-(chlorodiphenylmethyl)pyridine hydrochloride logically points to its free base, 4-(chlorodiphenylmethyl)pyridine. The key disconnection lies at the carbon-chlorine bond, leading back to the tertiary alcohol, diphenyl(pyridin-4-yl)methanol.[1] This alcohol stands as a critical intermediate, and its synthesis is a focal point of this guide.
Core Precursors and Synthetic Strategies
The construction of 4-(chlorodiphenylmethyl)pyridine hydrochloride hinges on the efficient synthesis of its key precursors. The two principal approaches to the core intermediate, diphenyl(pyridin-4-yl)methanol, involve either a Grignard reaction or a Friedel-Crafts reaction to form the diaryl ketone intermediate, 4-benzoylpyridine, followed by reduction.
I. Synthesis of Diphenyl(pyridin-4-yl)methanol
A. Grignard Reaction Pathway
The Grignard reaction offers a classic and effective route for creating the carbon-carbon bond between the pyridine ring and the diphenylmethyl group. This method typically involves the reaction of a phenylmagnesium halide with a 4-substituted pyridine derivative.
Key Precursors:
-
4-Cyanopyridine or Pyridine-4-carboxaldehyde: These serve as the electrophilic pyridine source.
-
Bromobenzene or Chlorobenzene: These are the precursors for the phenyl Grignard reagent.
-
Magnesium turnings: Essential for the formation of the Grignard reagent.
Reaction Principle: The synthesis begins with the formation of phenylmagnesium bromide from bromobenzene and magnesium turnings in an anhydrous ether solvent like THF.[3][4][5] The nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of the nitrile or aldehyde group on the pyridine ring.[3] Subsequent acidic workup hydrolyzes the intermediate to yield diphenyl(pyridin-4-yl)methanol.
Caption: Grignard reaction pathway for diphenyl(pyridin-4-yl)methanol synthesis.
B. Friedel-Crafts Acylation and Reduction Pathway
An alternative and widely used industrial method involves the Friedel-Crafts acylation of benzene with a 4-pyridinecarbonyl derivative, followed by the reduction of the resulting ketone.[6][7]
Key Precursors:
-
Benzene: The aromatic substrate.
-
4-Pyridinecarbonyl chloride or 4-Pyridinecarboxylic acid: The acylating agent.
-
Aluminum chloride (AlCl3): A strong Lewis acid catalyst.[6]
-
A reducing agent (e.g., Sodium Borohydride): For the reduction of the ketone.
Reaction Principle: The Friedel-Crafts acylation proceeds via the formation of an acylium ion from 4-pyridinecarbonyl chloride and aluminum chloride. This electrophile then attacks the benzene ring to form 4-benzoylpyridine.[6] Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of AlCl3 is typically required. The resulting 4-benzoylpyridine is then reduced to diphenyl(pyridin-4-yl)methanol using a suitable reducing agent like sodium borohydride.
Caption: Friedel-Crafts acylation and reduction pathway.
II. Chlorination of Diphenyl(pyridin-4-yl)methanol
The final step in the synthesis of the free base is the conversion of the hydroxyl group in diphenyl(pyridin-4-yl)methanol to a chlorine atom.
Key Reagents:
-
Thionyl chloride (SOCl₂): A common and effective chlorinating agent.[1]
-
Triethylamine: Often used as a base to neutralize the HCl byproduct.[8]
Reaction Principle: The reaction of the alcohol with thionyl chloride readily produces 4-(chlorodiphenylmethyl)pyridine, with sulfur dioxide and hydrogen chloride as byproducts.[1] The use of a base like triethylamine can help to drive the reaction to completion and prevent unwanted side reactions.
III. Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which is typically achieved by treating the free base, 4-(chlorodiphenylmethyl)pyridine, with hydrochloric acid.[1] This increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications.
Quantitative Data Summary
| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synthetic Route |
| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | 14548-46-0 | Friedel-Crafts Acylation |
| Diphenyl(pyridin-4-yl)methanol | C₁₈H₁₅NO | 261.32 | 1620-30-0 | Grignard or Reduction |
| 4-(Chlorodiphenylmethyl)pyridine | C₁₈H₁₄ClN | 279.76 | 42362-54-9 | Chlorination |
| Final Product | C₁₈H₁₅Cl₂N | 316.22 | 64991-61-3 | Salt Formation |
Experimental Protocols
Protocol 1: Synthesis of Diphenyl(pyridin-4-yl)methanol via Grignard Reaction
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Bromobenzene (1.0 equivalent)
-
Pyridine-4-carboxaldehyde (0.9 equivalents)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of bromobenzene in anhydrous THF in the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle reflux. Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux. After addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.[3][4]
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve pyridine-4-carboxaldehyde in anhydrous THF and add it dropwise to the cooled Grignard reagent. Maintain the low temperature to favor 1,2-addition. After the addition, remove the ice bath and stir at room temperature for 1-2 hours.[9]
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[9]
Protocol 2: Synthesis of 4-Benzoylpyridine via Friedel-Crafts Acylation
Materials:
-
4-Pyridinecarbonyl chloride hydrochloride (1.0 equivalent)
-
Aluminum chloride (2.2 equivalents)
-
Benzene (solvent and reactant)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 4-pyridinecarbonyl chloride hydrochloride in benzene.
-
Addition of Catalyst: Cool the suspension and add aluminum chloride portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Make the aqueous solution basic with a sodium hydroxide solution and extract with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure. The crude 4-benzoylpyridine can be purified by recrystallization or column chromatography.
Protocol 3: Chlorination of Diphenyl(pyridin-4-yl)methanol
Materials:
-
Diphenyl(pyridin-4-yl)methanol (1.0 equivalent)
-
Thionyl chloride (1.15 equivalents)
-
Benzene (solvent)
-
Triethylamine (1.5 equivalents)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, suspend diphenyl(pyridin-4-yl)methanol in benzene.[8]
-
Addition of Thionyl Chloride: Heat the suspension to 50°C and add thionyl chloride. Reflux the mixture for 1 hour.[8]
-
Neutralization: Cool the resulting solution to room temperature and add triethylamine. Stir the mixture for several hours.[8]
-
Isolation: Filter the reaction mixture and concentrate the filtrate to obtain the crude 4-(chlorodiphenylmethyl)pyridine.[8]
Conclusion
The synthesis of 4-(chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on well-established organic reactions. The choice of synthetic route, particularly for the key intermediate diphenyl(pyridin-4-yl)methanol, will depend on factors such as the availability of starting materials, desired scale of production, and purification considerations. Both the Grignard and Friedel-Crafts pathways offer reliable methods for obtaining this crucial precursor. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product. This guide provides a foundational understanding of the core precursors and methodologies, empowering researchers to confidently approach the synthesis of this important chemical intermediate.
References
-
Shiao, M. J., & Chia, Y. H. (1991). A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Grignard Reagents to Pyridinium Salts. Synthetic Communications, 21(3), 401-406. (URL: [Link])
-
Grignard Reaction - Web Pages. (URL: [Link])
-
A Facile Synthesis of 4-Benzylpyridines by Regiospecific Addition of Substituted Benzylic Griganard Reagents to Pyridinium Salts - Taylor & Francis. (URL: [Link])
-
4-Benzylpiperidine - Wikipedia. (URL: [Link])
- CN105085378A - Synthetic method of 4-(chloromethyl)
-
Friedel–Crafts reaction - Wikipedia. (URL: [Link])
-
Friedel–Crafts reaction. (URL: [Link])
-
Synthesis of diphenyl(4-pyridyl)methyl chloride - PrepChem.com. (URL: [Link])
-
4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem - NIH. (URL: [Link])
-
Friedel-Crafts Alkylation Reaction - Mettler Toledo. (URL: [Link])
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- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Mechanistic Profiling and Synthetic Utility of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and rational drug design, 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) occupies a unique niche. Unlike active pharmaceutical ingredients (APIs) that possess a direct biological mechanism of action, this compound functions as a highly reactive, electrophilic pharmacophore precursor[1]. Its primary "mechanism of action" lies in its chemical reactivity—specifically, its ability to undergo controlled nucleophilic substitution to transfer the bulky, lipophilic 4-(diphenylmethyl)pyridine moiety onto target scaffolds[2]. This whitepaper dissects the dual-nature reactivity of this compound, its role in synthesizing structure-activity relationship (SAR) probes, and the self-validating protocols required to harness its potential in drug development.
Chemical Mechanism of Action: The Reactivity Profile
The utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is governed by two critical structural features: the highly polarized carbon-chlorine (C-Cl) bond and the protonated pyridine nitrogen.
Benzhydryl Carbon Dynamics (SN1/SN2 Pathways)
The primary site of reactivity is the benzhydryl carbon. The C-Cl bond is highly polarized and prone to heterolytic cleavage. When this bond dissociates, it forms a carbocation that is exceptionally stabilized by resonance delocalization across the two phenyl rings and the pyridine ring[3].
-
SN1 Pathway: In polar protic or polar aprotic solvents, the reaction proceeds via a stable carbocation intermediate. This is the dominant mechanism when reacting with weaker nucleophiles[3].
-
SN2 Pathway: In the presence of strong nucleophiles and less ionizing solvents, a concerted substitution occurs. Computational Density Functional Theory (DFT) studies indicate that the transition state geometry is highly dependent on the steric bulk of the incoming nucleophile[3].
Pyridinium Core Modulation
In its hydrochloride salt form, the lone pair of electrons on the pyridine nitrogen (in an sp² hybrid orbital) is protonated[1]. This protonation serves a dual mechanistic purpose:
-
Suppression of Nucleophilicity: It prevents the pyridine nitrogen from acting as a nucleophile, thereby inhibiting self-polymerization or unwanted side reactions during storage[1].
-
Electrophilic Enhancement: The pyridinium ion withdraws electron density from the benzhydryl carbon, further increasing its electrophilicity and facilitating halide-coupled double electron transfer reactions, as demonstrated in recent metallomimetic studies involving electron-rich diboranes[4].
Chemical mechanism of action: Electrophilic substitution pathways for SAR probe synthesis.
Pharmacological Applications: Derivative MoA
While the precursor itself is a chemical reagent, the derivatives synthesized from it exhibit potent biological mechanisms of action. The introduction of the diphenylmethyl (benzhydryl) moiety provides a massive lipophilic anchor that interacts with hydrophobic pockets in target proteins[2].
Quantitative Data & Target Interactions
| Property / Parameter | Value / Description | Mechanistic Implication in Drug Design |
| Molecular Weight | 316.224 g/mol [1] | Optimal size for a modular pharmacophore building block. |
| LogP (Computed) | 5.41[1] | High lipophilicity; drives strong hydrophobic interactions in target binding sites. |
| Exact Mass | 315.05800[1] | Crucial for high-resolution LC-MS validation during derivative synthesis. |
| hBChE Inhibition (Derivative) | IC₅₀ ≈ 0.828 µM[2] | The bulky moiety perfectly occupies the hydrophobic gorge of human butyrylcholinesterase. |
| Carbonic Anhydrase (CA) | Isoform-dependent[2] | Pyrazolo-pyridine sulfonamide derivatives act as potent CA inhibitors (hCA I, II, IX, XII). |
Experimental Protocols: Self-Validating Systems
To successfully utilize 4-(Chlorodiphenylmethyl)pyridine hydrochloride in drug discovery, the experimental design must account for its high reactivity and moisture sensitivity. The following protocols are engineered as self-validating systems.
Protocol 1: Nucleophilic Substitution for SAR Probe Synthesis
Objective: Covalently link the 4-(diphenylmethyl)pyridine moiety to a primary amine target scaffold.
-
Reagent Preparation & Atmosphere Control:
-
Action: Suspend 1.0 eq of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in anhydrous Dichloromethane (DCM) under a continuous Argon atmosphere.
-
Causality: The highly electrophilic C-Cl bond is susceptible to hydrolysis. Ambient moisture will act as a competing nucleophile, converting the starting material into the inactive tertiary alcohol, diphenyl(pyridin-4-yl)methanol[1].
-
-
In-Situ Free-Basing:
-
Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.
-
Causality: The hydrochloride salt must be neutralized to liberate the free base[3]. DIPEA is chosen specifically because its steric hindrance prevents it from acting as a competing nucleophile against the benzhydryl carbon.
-
-
Nucleophile Coupling:
-
Action: Add 1.1 eq of the target primary amine. Elevate the temperature to 40°C (reflux) for 4 hours.
-
Causality: Heating provides the activation energy required to overcome the steric bulk of the diphenylmethyl group during the substitution event.
-
-
Self-Validation Check (LC-MS):
-
Action: Withdraw a 10 µL aliquot, quench in LC-grade Methanol, and inject into the LC-MS.
-
Validation: The system is validated if the starting material mass (m/z 280 for the free base cation) is entirely consumed and replaced by the expected[M+H]+ of the conjugated product. If m/z 262 (the alcohol byproduct) dominates, the anhydrous integrity of the system was compromised.
-
Protocol 2: Kinetic Assay for hBChE Inhibition
Objective: Evaluate the biological mechanism of action of the synthesized derivative.
-
Equilibration Phase:
-
Action: Incubate the synthesized derivative (0.1 µM to 10 µM) with human butyrylcholinesterase (hBChE) in 0.1 M phosphate buffer (pH 8.0) for 15 minutes at 37°C before adding the substrate (butyrylthiocholine).
-
Causality: The bulky, highly lipophilic (LogP > 5) diphenylmethyl group requires time to navigate and fully seat itself within the deep hydrophobic gorge of the hBChE enzyme[2]. Skipping pre-incubation leads to falsely elevated IC₅₀ values.
-
-
Kinetic Monitoring (Ellman's Method):
-
Action: Add DTNB (Ellman's reagent) and the substrate. Monitor absorbance at 412 nm continuously for 5 minutes.
-
Validation: The assay is self-validating if the uninhibited control well yields a perfectly linear absorbance increase (R² > 0.99). A non-linear control indicates enzyme degradation, invalidating the entire plate.
-
Self-validating experimental workflow for synthesizing and testing diphenylmethyl derivatives.
Sources
The Pharmacological Profile of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Derivatives: A Technical Guide to Antihistaminic and Anticholinergic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Medicinal Chemistry
The 4-(chlorodiphenylmethyl)pyridine hydrochloride scaffold is a significant pharmacophore in medicinal chemistry, primarily recognized as a key structural component of first-generation ethanolamine antihistamines.[1][2] Its derivatives have been a cornerstone in the development of agents targeting allergic reactions and other conditions. This technical guide provides an in-depth exploration of the biological activities of 4-(chlorodiphenylmethyl)pyridine hydrochloride derivatives, with a primary focus on their antihistaminic and anticholinergic properties.
The versatile reactivity of 4-(chlorodiphenylmethyl)pyridine hydrochloride makes it a valuable intermediate for the synthesis of a wide array of derivatives, allowing for systematic structure-activity relationship (SAR) studies.[3] While extensive pharmacological data on the parent compound itself is limited in publicly available literature, its close structural analogy to well-characterized drugs, such as Carbinoxamine, provides a strong foundation for understanding its biological potential.[1][2] Carbinoxamine, an ethanolamine-type antihistamine, features the 4-chlorodiphenylmethyl)pyridine core and is known for its efficacy in treating allergic conditions like hay fever and urticaria.[4][5] This guide will leverage the well-established pharmacology of Carbinoxamine and related compounds to elucidate the expected biological activities of 4-(chlorodiphenylmethyl)pyridine hydrochloride derivatives.
This document will delve into the mechanisms of action, present detailed experimental protocols for activity assessment, and discuss the structure-activity relationships that govern the potency and selectivity of these compounds.
Antihistaminic Activity: Targeting the Histamine H1 Receptor
Derivatives of 4-(chlorodiphenylmethyl)pyridine are expected to exhibit significant antihistaminic activity by acting as inverse agonists at the histamine H1 receptor.[6] This activity is central to their therapeutic utility in allergic conditions.
Mechanism of Action
Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to four subtypes of G protein-coupled receptors (GPCRs), with the H1 receptor being primarily responsible for the symptoms of allergy.[7] Upon activation by histamine, the H1 receptor, coupled to Gq/11 proteins, initiates a signaling cascade involving the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological manifestations of an allergic reaction, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators.[8]
4-(Chlorodiphenylmethyl)pyridine derivatives, like other first-generation antihistamines, are believed to competitively antagonize histamine at the H1 receptor, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling cascade.[1][9] This action prevents or alleviates the symptoms of histamine-mediated allergic reactions.
Experimental Protocols for Evaluation of Anticholinergic Activity
-
Muscarinic Receptor Binding Assays: Similar to H1 receptor binding assays, these are used to determine the affinity of the test compounds for the different muscarinic receptor subtypes.
-
Objective: To determine the binding affinity (Ki) of the derivatives for M1, M2, and M3 receptors.
-
Methodology:
-
Prepare cell membranes from tissues or cell lines expressing specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M1, rat heart for M2, guinea pig ileum for M3). [10] 2. Use subtype-selective radioligands (e.g., [3H]pirenzepine for M1, [3H]AF-DX 384 for M2, [3H]4-DAMP for M3) in competition binding experiments with the test compounds. [11] 3. Calculate Ki values to determine the affinity and selectivity profile of the derivatives.
-
-
-
Isolated Tissue Assays (Organ Bath Studies): These functional assays measure the ability of the compounds to inhibit acetylcholine-induced smooth muscle contraction.
-
Guinea Pig Ileum Contraction Assay: [12] * Objective: To evaluate the antagonistic effect on M3 muscarinic receptors in a smooth muscle preparation.
-
Methodology:
-
Mount a segment of guinea pig ileum in an organ bath containing a physiological salt solution.
-
Record the isometric contractions of the tissue.
-
Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol or acetylcholine).
-
In the presence of the test compound, repeat the agonist concentration-response curve.
-
Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This value is a measure of the antagonist's potency.
-
-
-
-
Antagonism of Pilocarpine-Induced Salivation in Mice:
-
Objective: To assess the in vivo anticholinergic (antisialagogue) effect of the derivatives.
-
Methodology:
-
Administer the test compound to mice.
-
After a set time, inject the mice with the muscarinic agonist pilocarpine to induce salivation.
-
Collect and weigh the saliva produced over a specific period.
-
Calculate the percentage of inhibition of salivation compared to a control group.
-
-
| Assay | Parameter Measured | Typical Model | Key Outcome |
| In Vitro | |||
| Receptor Binding | Binding affinity (Ki) for M1, M2, M3 | Cell membranes expressing muscarinic receptors | Potency and selectivity |
| Guinea Pig Ileum Contraction | Antagonist potency (pA2) | Isolated guinea pig ileum | Functional antagonism at M3 receptors |
| In Vivo | |||
| Pilocarpine-Induced Salivation | Inhibition of salivation | Mice | In vivo antisialagogue effect |
Conclusion and Future Directions
The 4-(chlorodiphenylmethyl)pyridine hydrochloride scaffold is a well-established pharmacophore with significant potential for the development of compounds with potent antihistaminic and anticholinergic activities. Based on the strong structural and pharmacological similarities to Carbinoxamine, derivatives of this scaffold are expected to act as H1 receptor inverse agonists and muscarinic receptor antagonists.
Future research in this area should focus on the synthesis and pharmacological evaluation of novel derivatives to establish a comprehensive structure-activity relationship for this specific scaffold. Key areas for investigation include:
-
Quantitative Pharmacological Profiling: Obtaining precise binding affinities (Ki values) and functional potencies (IC50, pA2 values) for a series of 4-(chlorodiphenylmethyl)pyridine derivatives at both histamine and muscarinic receptors.
-
Selectivity Studies: Investigating the selectivity of new derivatives for the H1 receptor over other histamine receptor subtypes and for different muscarinic receptor subtypes.
-
Pharmacokinetic and Pharmacodynamic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds, as well as their in vivo efficacy and duration of action.
-
Reduction of CNS Side Effects: Designing derivatives with reduced ability to cross the blood-brain barrier to minimize sedative and other central nervous system side effects, a common limitation of first-generation antihistamines.
By systematically exploring the chemical space around the 4-(chlorodiphenylmethyl)pyridine core, researchers can potentially develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles for the treatment of allergic and other related disorders.
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride and its Analogs
Abstract
This technical guide provides a comprehensive exploration of the potential structure-activity relationships (SAR) of 4-(chlorodiphenylmethyl)pyridine hydrochloride. While this compound is primarily documented as a versatile chemical intermediate, its core structural motifs—the 4-substituted pyridine ring and the diphenylmethyl (benzhydryl) group—are prevalent in pharmacologically active agents, particularly first-generation antihistamines and anticholinergic compounds. This guide will, therefore, extrapolate from established SAR principles of these related classes of molecules to build a predictive framework for the biological activity of novel derivatives of 4-(chlorodiphenylmethyl)pyridine. Detailed experimental protocols for the synthesis of analogs and their subsequent in vitro evaluation are provided to empower researchers in drug discovery and development to investigate this chemical scaffold.
Introduction: Unveiling the Pharmacological Potential of a Versatile Scaffold
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical entity with the molecular formula C₁₈H₁₅Cl₂N.[1] Its structure is characterized by a pyridine ring substituted at the 4-position with a diphenylmethyl group bearing a chlorine atom. This diphenylmethyl moiety, also known as a benzhydryl group, is a key pharmacophore in many first-generation H₁-antihistamines, contributing to their high lipophilicity and ability to cross the blood-brain barrier. The pyridine ring itself is a ubiquitous heterocyclic motif in medicinal chemistry, known to engage in a variety of biological interactions.[2][]
Given the absence of extensive biological characterization of 4-(chlorodiphenylmethyl)pyridine hydrochloride in the public domain, this guide will pioneer a logical, structure-based hypothesis of its potential pharmacological activities. By dissecting the molecule into its core components and drawing parallels with well-characterized drugs, we can construct a robust SAR framework. This will serve as a foundational resource for researchers aiming to design and synthesize novel analogs with tailored biological profiles.
Postulated Biological Activities and Mechanistic Considerations
The structural resemblance of 4-(chlorodiphenylmethyl)pyridine to classic antihistamines like diphenhydramine and chlorpheniramine strongly suggests a potential affinity for the histamine H₁ receptor. The general structure of H₁-antagonists often includes two aromatic rings linked to a central atom, which in turn is connected to an aliphatic chain terminating in a tertiary amine.[4][5] In 4-(chlorodiphenylmethyl)pyridine, the two phenyl rings and the central carbon atom mirror this arrangement. The pyridine nitrogen, in its protonated form, could mimic the tertiary amine found in traditional antihistamines.
Furthermore, many first-generation antihistamines also exhibit significant anticholinergic (muscarinic receptor antagonist) activity, which is responsible for side effects like dry mouth and sedation. The general pharmacophore for anticholinergics often includes a bulky, lipophilic group and a nitrogen atom, which are present in our target molecule.[6] Therefore, it is plausible that 4-(chlorodiphenylmethyl)pyridine hydrochloride could also interact with muscarinic acetylcholine receptors.
The following sections will delve into the SAR of this scaffold, considering these two primary hypothetical activities.
Structure-Activity Relationship (SAR) Analysis
The versatile reactivity of 4-(chlorodiphenylmethyl)pyridine hydrochloride allows for systematic structural modifications to probe its SAR.[1] These modifications can be broadly categorized into three regions: the diphenylmethyl moiety, the pyridine ring, and the benzylic chlorine atom.
Modifications of the Diphenylmethyl Group
The two phenyl rings of the diphenylmethyl group are critical for van der Waals interactions with the receptor binding pocket. Their size, conformation, and electronic properties can significantly influence binding affinity and selectivity.
-
Substitution on the Phenyl Rings: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions of the phenyl rings can modulate the electronic distribution and steric bulk of the molecule. For instance, para-substitution with a halogen, as seen in chlorpheniramine, is often associated with increased antihistaminic potency.
-
Ring Bioisosteres: Replacing one or both phenyl rings with other aromatic or heteroaromatic systems (e.g., thiophene, furan, or even another pyridine ring) can explore different binding interactions and alter the overall physicochemical properties of the molecule.
Modifications of the Pyridine Ring
The pyridine ring serves as a key structural anchor and its nitrogen atom can participate in crucial hydrogen bonding or ionic interactions.
-
Position of the Diphenylmethyl Group: While the parent compound has the substituent at the 4-position, synthesizing analogs with the diphenylmethyl group at the 2- or 3-position would be a critical step in understanding the spatial requirements of the receptor.
-
Substitution on the Pyridine Ring: Introducing small alkyl or electron-withdrawing groups on the pyridine ring can fine-tune the basicity of the pyridine nitrogen and influence its interaction with the receptor.
Replacement of the Benzylic Chlorine Atom
The chlorine atom at the benzylic position is a reactive leaving group, making this position an ideal point for diversification. Nucleophilic substitution reactions can be employed to introduce a wide array of functional groups.
-
Introduction of Ether and Amine Linkages: Replacing the chlorine with an oxygen or nitrogen atom to introduce an ether or amine linkage, respectively, followed by an alkyl chain terminating in a tertiary amine, would generate compounds that more closely resemble classic ethanolamine or ethylenediamine antihistamines.
-
Introduction of Other Functional Groups: A variety of other nucleophiles can be used to displace the chloride, introducing functionalities such as azides, nitriles, or thiols, allowing for a broad exploration of the chemical space around this position.
The following table summarizes the proposed modifications and their potential impact on activity based on the SAR of related compounds.
| Modification Site | Proposed Change | Rationale/Hypothesized Effect |
| Diphenylmethyl Group | Para-substitution with halogens (F, Cl, Br) | May increase antihistaminic potency by enhancing hydrophobic interactions. |
| Introduction of small alkyl groups (e.g., methyl) | Can probe steric tolerance within the binding pocket. | |
| Replacement of a phenyl ring with a bioisostere (e.g., thiophene) | May alter binding mode and selectivity. | |
| Pyridine Ring | Moving the diphenylmethyl group to the 2- or 3-position | To assess the optimal geometry for receptor binding. |
| Introducing substituents on the pyridine ring | To modulate the pKa of the pyridine nitrogen and its interaction potential. | |
| Benzylic Position | Replacement of -Cl with -O-(CH₂)₂-N(CH₃)₂ | To create a classic ethanolamine ether antihistamine analog. |
| Replacement of -Cl with -N(H)-(CH₂)₂-N(CH₃)₂ | To generate an ethylenediamine antihistamine analog. | |
| Replacement of -Cl with -OH | To create the corresponding alcohol, which may serve as a synthetic precursor or have its own activity. |
Experimental Protocols
To validate the SAR hypotheses, a systematic approach involving chemical synthesis and biological evaluation is necessary.
General Synthetic Scheme for Analog Generation
The synthesis of analogs of 4-(chlorodiphenylmethyl)pyridine hydrochloride can be achieved through a multi-step process, starting from readily available precursors.
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Potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride and its Analogs
Authored by: A Senior Application Scientist
Abstract
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical entity recognized primarily as a key intermediate in the synthesis of various pharmaceutical compounds. While not extensively studied as a standalone therapeutic agent, its core structure, featuring a diphenylmethyl and a pyridine moiety, is present in numerous biologically active molecules. This technical guide provides a comprehensive framework for researchers and drug development professionals to explore the potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. By examining the established pharmacology of its structural analogs, we delineate a logical, evidence-based workflow for target identification and validation, from initial computational screening to detailed in vitro and in vivo characterization. This document serves as a roadmap for unlocking the therapeutic possibilities of this and other similarly under-characterized chemical scaffolds.
Introduction: The Case for Investigating 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
In the landscape of drug discovery, chemical intermediates often represent an untapped reservoir of potential therapeutic agents. 4-(Chlorodiphenylmethyl)pyridine hydrochloride is one such molecule. Its primary role to date has been in the synthesis of other compounds, including antihistamines. However, the intrinsic chemical features of this molecule—specifically the diphenylmethyl group and the pyridine ring—are pharmacophores present in a wide array of drugs targeting the central nervous system (CNS), inflammatory pathways, and beyond.
This guide moves beyond its established role as a synthetic precursor to propose a systematic investigation into its own potential biological activities. We will explore the known targets of structurally analogous compounds and lay out a comprehensive, multi-tiered experimental plan to identify and validate potential therapeutic targets for 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Structural Analogs as a Guidepost for Target Identification
The logical starting point for elucidating the therapeutic potential of an understudied compound is to analyze the pharmacology of its structural relatives. The diphenylmethyl and pyridine moieties are key to the activity of several classes of drugs.
The Diphenylmethyl Moiety: A Privileged Scaffold
The diphenylmethyl group is found in a variety of CNS-active drugs. Its bulky, lipophilic nature facilitates penetration of the blood-brain barrier and interaction with hydrophobic pockets in various receptors and transporters.
-
Dopamine Transporter (DAT): Compounds like modafinil and its analogs, which feature a diphenylmethyl group, are known to act as dopamine reuptake inhibitors. This mechanism is central to their wakefulness-promoting and cognitive-enhancing effects.
-
Histamine H1 Receptor: The diphenylmethyl scaffold is a classic feature of first-generation antihistamines such as diphenhydramine. These compounds act as inverse agonists at the H1 receptor, alleviating allergic symptoms but also causing sedation due to CNS penetration.
-
Sodium Channels: Certain anticonvulsant drugs incorporate a diphenylmethyl-like structure, which contributes to their interaction with and modulation of voltage-gated sodium channels.
The Pyridine Ring: A Versatile Heterocycle
The pyridine ring is a common feature in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship to a phenyl ring.
-
GABA-A Receptors: The pyridine ring is present in some benzodiazepine-like compounds and other modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS.
-
Enzyme Inhibition: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a metal chelator, making it a valuable component in the design of various enzyme inhibitors.
Given these precedents, a primary hypothesis is that 4-(Chlorodiphenylmethyl)pyridine hydrochloride may exhibit activity at one or more of these targets.
A Multi-Tiered Workflow for Target Identification and Validation
We propose a systematic, multi-tiered approach to investigate the potential therapeutic targets of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. This workflow is designed to be both comprehensive and resource-efficient, starting with broad screening and progressively narrowing down to specific, high-potential targets.
Figure 1: A multi-tiered workflow for target identification.
Tier 1: In Silico and High-Throughput Screening
The initial phase focuses on generating and testing a broad range of hypotheses in a cost-effective manner.
-
In Silico Target Prediction: Computational methods are employed to predict potential biological targets.[1][2][3][4] This involves:
-
Ligand-Based Methods: Comparing the 2D and 3D structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride to databases of compounds with known biological activities.[2]
-
Structure-Based Methods (Panel Docking): If high-quality crystal structures are available, the compound can be virtually docked against a panel of proteins to predict binding affinity.[1][5][6]
-
-
High-Throughput Screening (HTS): The compound is screened against large, diverse panels of biological targets. This provides an unbiased approach to discovering novel activities. Key screening panels would include:
-
GPCR Panel: Given the prevalence of GPCRs as drug targets, screening against a broad panel is essential.[7][8][9][10] Assays typically measure second messenger mobilization (e.g., Ca2+ or cAMP) or β-arrestin recruitment.[8][10][11]
-
Ion Channel Panel: The structural similarity to compounds known to modulate ion channels makes this a high-priority screen.[12][13][14][15][16] Automated electrophysiology or fluorescence-based assays can be used to assess activity against a wide range of ion channels.[12][13][14]
-
Kinase Panel: The pyridine moiety suggests potential for kinase inhibition.[17] Luminescence-based assays that detect ADP formation are a common HTS method for kinases.[18][19]
-
Tier 2: Hit Confirmation and Prioritization
Hits from Tier 1 are subjected to more rigorous testing to confirm their activity and prioritize them for further investigation.
-
Binding Assays: These assays directly measure the interaction between the compound and the target protein. Common techniques include:
-
Primary Functional Assays: These assays confirm that binding to the target results in a functional effect. The specific assay depends on the target class, for example:
-
Dopamine Transporter (DAT) Uptake Assay: Measures the ability of the compound to inhibit the uptake of radiolabeled dopamine into cells expressing DAT.[23][24][25][26]
-
Histamine H1 Receptor Functional Assays: Can involve measuring calcium mobilization or GTPγS binding to assess receptor activation.[20][27][28]
-
GABA-A Receptor Electrophysiology: Measures changes in chloride currents in response to the compound, indicating modulation of receptor activity.[29][30][31][32][33]
-
Tier 3: Mechanism of Action and Selectivity Profiling
Once hits are confirmed, the focus shifts to understanding their precise mechanism of action (MoA) and their selectivity.
-
Detailed MoA Studies:
-
Enzyme Kinetics: For enzyme targets, detailed kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Advanced Electrophysiology: For ion channels and receptors, detailed patch-clamp electrophysiology can elucidate the specific effects on channel gating, conductance, and kinetics.[29][30][31]
-
-
Selectivity Profiling: The compound is tested against a panel of closely related targets to assess its selectivity. For example, a confirmed DAT inhibitor would be tested against the serotonin and norepinephrine transporters. High selectivity is often a desirable characteristic for a therapeutic candidate, as it can reduce the likelihood of off-target side effects.
Tier 4: In Vivo Validation
The final stage of preclinical investigation involves testing the compound in relevant animal models of disease.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and how it affects the body (PD).
-
Efficacy Studies: The compound is tested in animal models of diseases relevant to its validated target (e.g., models of Parkinson's disease for a DAT inhibitor, or models of allergy for an H1 antagonist).
Detailed Experimental Protocols
The following are example protocols for key assays mentioned in the workflow. These are intended as a guide and may require optimization for specific laboratory conditions.
Protocol: Dopamine Transporter (DAT) Uptake Assay
This protocol describes a method to measure the inhibition of dopamine uptake by 4-(Chlorodiphenylmethyl)pyridine hydrochloride in cells expressing the human dopamine transporter.[23][24][25]
Materials:
-
CHO or HEK293 cells stably expressing the human DAT
-
[³H]-Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in assay buffer.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compound or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]-Dopamine to each well to initiate uptake and incubate for a defined period (e.g., 10 minutes).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-Dopamine using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of dopamine uptake against the concentration of the test compound.
Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol details a competition binding assay to determine the affinity of the test compound for the histamine H1 receptor.[20]
Materials:
-
Membranes from cells expressing the human H1 receptor
-
[³H]-Mepyramine (a radiolabeled H1 antagonist)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the H1 receptor-containing membranes, [³H]-mepyramine, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.
-
Data Analysis: Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.
Data Presentation and Interpretation
All quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example Data Summary for Target Screening
| Target Class | Assay Type | Endpoint Measured | Result (e.g., IC50, Ki) |
| GPCRs | |||
| Histamine H1 | Radioligand Binding | Ki | 50 nM |
| Dopamine D2 | Calcium Mobilization | No significant activity | > 10 µM |
| Transporters | |||
| Dopamine (DAT) | [³H]-Dopamine Uptake | IC50 | 120 nM |
| Serotonin (SERT) | [³H]-Serotonin Uptake | IC50 | > 10 µM |
| Ion Channels | |||
| hERG | Electrophysiology | IC50 | > 30 µM |
Conclusion and Future Directions
While 4-(Chlorodiphenylmethyl)pyridine hydrochloride is currently known as a chemical intermediate, its structural features suggest a high probability of biological activity. The systematic approach outlined in this guide, leveraging knowledge from structural analogs and employing a tiered screening and validation workflow, provides a robust framework for identifying and characterizing its potential therapeutic targets. Successful identification of a novel target and mechanism of action for this compound could open up new avenues for the development of therapeutics for a range of disorders, particularly those affecting the central nervous system. Future work should focus on lead optimization to improve potency and selectivity, followed by comprehensive preclinical and clinical development.
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Ion Channel Assays. Sygnature Discovery. [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC. [Link]
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Ion Channel Screening - Assay Guidance Manual. NCBI - NIH. [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
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Ion Channel Assays. Charles River Laboratories. [Link]
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Recent progress in assays for GPCR drug discovery. American Journal of Physiology. [Link]
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GPCR Screening Services. Creative Bioarray. [Link]
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GPCR Assay Services. Reaction Biology. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
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Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Jove. [Link]
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In Silico Target Prediction for Small Molecules. PubMed. [Link]
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Ion Channel Selectivity Profiling Assays. Charles River. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
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In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]
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Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
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How are target proteins identified for drug discovery? Patsnap Synapse. [Link]
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GPCR Assay Services. ION Biosciences. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
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Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Identification of Direct Protein Targets of Small Molecules. PMC - NIH. [Link]
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DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins DiscoverX. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]
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Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays. [Link]
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Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. [Link]
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Assay: Binding affinity towards human H1 receptor (CHEMBL691445). EMBL-EBI. [Link]
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Electrophysiology of ionotropic GABA receptors. PMC - NIH. [Link]
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Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PMC. [Link]
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GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]
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Engineering a Light-Regulated GABAA Receptor for Optical Control of Neural Inhibition. ACS Publications. [Link]
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SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. The Journal of Nuclear Medicine. [Link]
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4-(Chlorodiphenylmethyl)pyridine hydrochloride literature review
An In-depth Technical Guide to 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a specialized heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on its synthesis, properties, and potential applications, offering field-proven insights into its scientific context.
Introduction and Molecular Overview
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical compound featuring a central pyridine ring substituted at the 4-position with a diphenylmethyl chloride group.[1] The hydrochloride salt form enhances its stability and solubility in certain solvents. Its molecular structure, combining a hydrophilic pyridinium core with a bulky, hydrophobic diphenylmethyl moiety, suggests its utility as a versatile intermediate in organic synthesis and medicinal chemistry.[1]
The compound is registered under CAS Number 64991-61-3.[1] Its structure presents multiple reactive sites, making it a valuable precursor for generating diverse molecular scaffolds, particularly for establishing structure-activity relationships (SAR) in drug discovery programs.[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. It is important to note that while some data is documented, other properties are inferred from its structure.
| Property | Value | Source |
| CAS Number | 64991-61-3 | [1] |
| Molecular Formula | C₁₈H₁₅Cl₂N | [1] |
| Molecular Weight | 316.22 g/mol | [1] |
| Exact Mass | 315.05800 | [1] |
| Computed LogP | 5.41 | [1] |
| Appearance | Inferred: White to off-white or beige solid | General chemical knowledge |
| Solubility | Inferred: Soluble in polar organic solvents (e.g., DMSO, Methanol); water solubility likely low for the free base but enhanced for the HCl salt. | Inferred from related compounds[2] |
Synthesis and Manufacturing
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on established organometallic and chlorination reactions. A logical retrosynthetic analysis breaks the molecule down into key precursors, providing a clear roadmap for its construction.[1]
Retrosynthetic Pathway
The primary disconnection is between the hydrochloride salt and its free base. The crucial carbon-chlorine bond of the free base points to a tertiary alcohol, Diphenyl(pyridin-4-yl)methanol, as the immediate precursor. This alcohol can be formed through the nucleophilic addition of a phenyl group to a ketone, 4-Benzoylpyridine.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol
The following protocol is a validated, step-by-step methodology derived from established chemical principles for this synthesis.[1]
Step 1: Synthesis of Diphenyl(pyridin-4-yl)methanol (Intermediate Alcohol)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 4-Benzoylpyridine dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of Phenylmagnesium bromide (a Grignard reagent) in THF via the dropping funnel.
-
Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-Benzoylpyridine. The reaction is performed at 0°C to control its exothermic nature and minimize side reactions. Anhydrous conditions are critical as Grignard reagents react violently with water.
-
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. Cool the mixture back to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Chlorination to form 4-(Chlorodiphenylmethyl)pyridine (Free Base)
-
Reaction Setup: In a well-ventilated fume hood, dissolve the purified Diphenyl(pyridin-4-yl)methanol from Step 1 in a suitable anhydrous solvent like dichloromethane (DCM).
-
Chlorination: Cool the solution to 0°C. Slowly add thionyl chloride (SOCl₂) to the solution.
-
Causality: Thionyl chloride is a highly effective chlorinating agent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile, which helps drive the reaction to completion.[1]
-
-
Workup: Stir the reaction at room temperature until completion. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting residue is the crude free base.
Step 3: Formation of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride (Final Product)
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether), until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash the solid with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final hydrochloride salt.
-
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
-
Chemical Reactivity and Potential for Derivatization
The structure of 4-(Chlorodiphenylmethyl)pyridine allows for functionalization at several key positions, making it a versatile scaffold for building molecular libraries for SAR studies.[1]
-
Nucleophilic Substitution at the Benzylic Carbon: The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by various nucleophiles (e.g., amines, thiols, azides). This is the primary route for derivatization.
-
N-Alkylation/N-Oxidation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts or with oxidizing agents (like m-CPBA) to form the corresponding N-oxide.[1]
-
Coordination to Metal Centers: The pyridine nitrogen can act as a ligand, coordinating with various transition metals to form organometallic complexes.[1]
Caption: Key reactivity sites on the core structure.
Putative Mechanism of Action and Applications
While specific biological activity data for 4-(Chlorodiphenylmethyl)pyridine hydrochloride is not extensively published, its structure is indicative of its potential use as a precursor in medicinal chemistry.[1]
Applications in Drug Discovery
The primary application lies in its use as a versatile chemical building block. By systematically reacting the benzylic chloride with a diverse range of nucleophiles, medicinal chemists can rapidly generate a library of analogs. These analogs can then be screened in biological assays to identify compounds with desired therapeutic effects, thereby establishing a structure-activity relationship (SAR).[1]
Investigating Biological Mechanisms
The mechanism of action for any novel derivative would need to be elucidated through rigorous biological testing. A typical workflow for such an investigation would involve a multi-tiered approach.
Caption: Workflow for drug discovery and MoA studies.
Without specific experimental data, any discussion of its effects on signaling pathways remains speculative. However, elucidating its impact on key cellular proteins, such as kinases or transcription factors, would be a necessary step.[1]
Analytical and Spectroscopic Characterization
Confirming the identity, purity, and structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride requires a suite of modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the final compound and monitoring reaction progress.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by providing information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[4]
-
Computational Chemistry: Methods like Density Functional Theory (DFT) can be employed to calculate and predict the optimized geometric structure, bond lengths, and electronic properties of the molecule, providing a theoretical complement to experimental data.[1]
Safety and Handling
No specific Safety Data Sheet (SDS) for 4-(Chlorodiphenylmethyl)pyridine hydrochloride was found in the search results. Therefore, safety precautions must be inferred from structurally related compounds, such as 4-(chloromethyl)pyridine hydrochloride and other chlorinated organic compounds.[5][6]
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid breathing dust, fumes, or vapors.[5][7] Avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[7][8] May cause skin and serious eye irritation or burns.[2] The compound is likely hygroscopic (absorbs moisture from the air).[6][8]
-
Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and potentially store under an inert atmosphere.
-
In case of Exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[5]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]
-
Disclaimer: This safety information is inferred. Always consult the specific SDS provided by the supplier before handling this chemical.
References
- 4-(Chlorodiphenylmethyl)pyridine Hydrochloride - Benchchem.
- SAFETY D
- 4-(Chloromethyl)pyridine hydrochloride, 98% - Fisher Scientific.
- SAFETY D
- CN105085378A - Synthetic method of 4-(chloromethyl)
- SAFETY D
- SAFETY D
- 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 - Tokyo Chemical Industry.
- ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH.
- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan.
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An In-depth Technical Guide to 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: From Synthesis to Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a versatile chemical intermediate. The document delves into its chemical identity, physicochemical properties, and detailed synthetic methodologies. While the specific historical genesis of this compound is not extensively documented as a singular discovery, its significance is expertly contextualized within the broader narrative of twentieth-century medicinal chemistry, particularly in the development of first-generation antihistamines. This guide offers a thorough exploration of its synthesis, characterization, and its role as a valuable building block in the exploration of chemical space for drug discovery.
Chemical Identity and Physicochemical Properties
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₈H₁₅Cl₂N and a molecular weight of 316.224 g/mol .[1][2] Its structure features a central methane carbon atom bonded to a chlorine atom, two phenyl groups, and a pyridine ring at the 4-position. The pyridine nitrogen is protonated to form the hydrochloride salt. This compound is typically a beige-yellow to white solid, soluble in water.[3][4]
| Property | Value | Source |
| CAS Number | 64991-61-3 | [1][2][5] |
| Molecular Formula | C₁₈H₁₅Cl₂N | [1][2] |
| Molecular Weight | 316.224 g/mol | [1][2] |
| IUPAC Name | 4-[chloro(diphenyl)methyl]pyridine;hydrochloride | [1] |
| LogP | 5.41 | [1][2] |
| Physical Form | Solid | [6] |
The Genesis of a Molecule: A Retrosynthetic Approach to its Discovery
While a singular "discovery" of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is not prominently documented, its existence and utility can be understood through the lens of synthetic chemistry and its relationship to other important molecules. A retrosynthetic analysis reveals a logical and established pathway for its creation, suggesting it was likely first synthesized as a versatile intermediate for further chemical exploration.[1]
The primary disconnection point in a retrosynthetic analysis is the carbon-chlorine bond, which points to the tertiary alcohol, Diphenyl(pyridin-4-yl)methanol, as the immediate precursor.[1] This key intermediate can be synthesized through two main routes, highlighting the strategic thinking behind the creation of this class of molecules.[1]
Caption: Retrosynthetic analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Synthetic Methodologies: A Detailed Protocol
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that relies on well-established organic chemistry reactions. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.[1]
Part 1: Synthesis of the Key Intermediate - Diphenyl(pyridin-4-yl)methanol
This crucial alcohol intermediate can be prepared via a Grignard reaction, a powerful tool for forming carbon-carbon bonds.
Materials:
-
4-Benzoylpyridine
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Protocol:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: Dissolve 4-Benzoylpyridine in anhydrous diethyl ether or THF in the reaction flask. Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in the same solvent from the dropping funnel to the cooled solution of 4-Benzoylpyridine with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or THF.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude Diphenyl(pyridin-4-yl)methanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure alcohol intermediate.
Part 2: Chlorination to 4-(Chlorodiphenylmethyl)pyridine
The final step in the synthesis of the free base is the conversion of the hydroxyl group in Diphenyl(pyridin-4-yl)methanol to a chlorine atom.[1] This is typically achieved using a chlorinating agent like thionyl chloride.[1]
Materials:
-
Diphenyl(pyridin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified Diphenyl(pyridin-4-yl)methanol in anhydrous DCM or chloroform.
-
Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the excess thionyl chloride.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the free base, 4-(Chlorodiphenylmethyl)pyridine.
Part 3: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Materials:
-
4-(Chlorodiphenylmethyl)pyridine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether
Protocol:
-
Dissolve the 4-(Chlorodiphenylmethyl)pyridine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Historical Context: A Building Block in the Age of Antihistamines
The structural motif of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, featuring a diarylmethyl group linked to a nitrogen-containing heterocycle, is a hallmark of many first-generation H1 antihistamines.[7][8] The discovery of these drugs in the 1930s and 1940s marked a significant milestone in pharmacology and the treatment of allergic diseases.[7][8]
The first recognized antihistamine, thymoxyethyl-diethylamine (929 F), was discovered in 1933 by Fourneau and Bovet, which paved the way for the development of clinically useful drugs like phenbenzamine (Antergan) in 1942.[7][8] These early compounds demonstrated that molecules with a specific pharmacophore could effectively block the action of histamine at its receptor.
Caption: Comparison of the general pharmacophore of first-generation antihistamines and the structure of 4-(Chlorodiphenylmethyl)pyridine.
4-(Chlorodiphenylmethyl)pyridine hydrochloride fits perfectly within this chemical landscape. Its synthesis allows for the creation of a molecule with the key structural features of a first-generation antihistamine. The versatile reactivity of this compound, particularly at the benzylic carbon and the pyridine nitrogen, makes it an ideal starting material for the synthesis of a wide range of derivatives.[1] This is crucial for establishing structure-activity relationships (SAR), a fundamental practice in medicinal chemistry where systematic modifications of a molecule are made to optimize its biological activity.[1]
While not a marketed drug itself, 4-(Chlorodiphenylmethyl)pyridine hydrochloride and its analogs have likely played a significant role in the research and development of new therapeutic agents, including but not limited to antihistamines. Its importance lies in its utility as a versatile chemical intermediate, enabling the exploration of new chemical entities with potential therapeutic value.[1]
Spectroscopic Characterization
The structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride can be unequivocally confirmed using modern spectroscopic techniques.
| Spectroscopic Data | Predicted Chemical Shifts (δ, ppm) |
| ¹H NMR | |
| Phenyl Protons | 7.2 - 7.5 (m, 10H) |
| Pyridine Protons (α to N) | ~8.8 (d, 2H) |
| Pyridine Protons (β to N) | ~7.8 (d, 2H) |
| Methine Proton (-CH-) | ~6.5 (s, 1H) |
| ¹³C NMR | |
| Phenyl Carbons | 125 - 145 |
| Pyridine Carbons (α to N) | ~150 |
| Pyridine Carbons (β to N) | ~124 |
| Methine Carbon (-CH-) | ~70 |
Note: Predicted values are based on data for structurally similar compounds and are for illustrative purposes. Actual shifts may vary depending on the solvent and experimental conditions.[1]
Conclusion
4-(Chlorodiphenylmethyl)pyridine hydrochloride stands as a testament to the enabling power of synthetic chemistry. While its own history is not one of a blockbuster drug, its true value is realized in its role as a versatile and strategically designed chemical intermediate. Its synthesis is a classic example of applying fundamental organic reactions to create a molecule with significant potential for further chemical modification. The historical context of its structural class places it firmly within the important legacy of antihistamine research and development. For today's researchers, it continues to be a valuable building block for the synthesis of novel compounds in the ongoing quest for new and improved therapeutic agents.
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4-[chloro(diphenyl)methyl]pyridine,hydrochloride | CAS#:64991-61-3. (2025, September 12). Chemsrc. Retrieved from [Link]
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Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer. (2014, September 10). Patsnap Eureka. Retrieved from [Link]
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Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L. S., Stark, H., Thangam, E. B., & van der Goot, H. (2015). Histamine pharmacology: from Sir Henry Dale to the 21st century. British Journal of Pharmacology, 172(15), 3837–3859. Retrieved from [Link]
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. Retrieved from [Link]
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The Development of Antihistamines. (n.d.). Encyclopedia.com. Retrieved from [Link]
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(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS No: 27652-89-7) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
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Lee, H. M., Dinwiddie, W. G., & Chen, K. K. (1947). The antihistamine action of N-(2-pyridyl)-N-(2-thenyl)-N', N'-dimethylethylenediamine hydrochloride. The Journal of pharmacology and experimental therapeutics, 90(1), 83–87. Retrieved from [Link]
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Sperber, N., Papa, D., Schwenk, E., & Sherlock, M. (1949). Pyridyl-Substituted Alkamine Ethers as Antihistaminic Agents. Journal of the American Chemical Society, 71(3), 887–890. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS No: 64991-61-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's physicochemical properties, presents a thorough solubility profile in various solvents, and offers a critical evaluation of its stability under stress conditions including hydrolysis, oxidation, and thermal and photolytic degradation. This guide explains the underlying chemical principles for experimental choices and provides detailed, field-proven protocols for solubility and stability assessment.
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a pyridinium salt characterized by a central carbon atom bonded to a pyridine ring, two phenyl groups, and a chlorine atom. Its molecular formula is C₁₈H₁₅Cl₂N with a molecular weight of 316.224 g/mol .[1] The structure combines the aromaticity of pyridine and benzene rings with the reactivity of a benzylic-type halide, making it a valuable reagent in organic synthesis. A critical feature of this molecule is the electrophilic nature of the central carbon, rendered susceptible to nucleophilic attack due to the presence of the chlorine atom, a good leaving group. The pyridinium nitrogen, being protonated in the hydrochloride salt form, significantly influences the molecule's overall polarity and reactivity.[1]
Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, ensuring optimal reaction conditions, and for its proper storage and handling to maintain its chemical integrity. This guide provides a detailed exploration of these crucial parameters.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is presented below. These properties form the basis for understanding its behavior in different solvent systems and under various environmental conditions.
| Property | Value | Reference |
| CAS Number | 64991-61-3 | [2] |
| Molecular Formula | C₁₈H₁₅Cl₂N | [1] |
| Molecular Weight | 316.224 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Computed LogP | 5.41 | [1] |
The high LogP value suggests a significant nonpolar character and inherent hydrophobicity, despite being a salt.[1] This duality governs its solubility characteristics.
Solubility Profile
The solubility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a function of its structure: a salt with significant organic character. As a hydrochloride salt, it is expected to have some aqueous solubility due to the ionic interaction between the pyridinium cation and the chloride anion. However, the bulky and nonpolar diphenylmethyl group will favor solubility in organic solvents.
General Solubility Observations
Based on the principles of "like dissolves like," the following general solubility trends can be predicted:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic nature of the hydrochloride salt will promote solubility. However, the large hydrophobic diphenylmethyl moiety may limit extensive solubility in highly polar solvents like water. Alcohols are likely to be effective solvents due to their ability to engage in hydrogen bonding and solvate both the ionic and organic parts of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good at dissolving salts and are also compatible with the organic structure. High solubility is anticipated in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the compound's ionic nature.
Experimental Determination of Solubility
A standard method for determining solubility is the shake-flask method, which involves equilibrating an excess of the solid compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
-
Preparation: Add an excess amount of 4-(Chlorodiphenylmethyl)pyridine hydrochloride to a series of vials, each containing a known volume of a selected solvent (e.g., water, methanol, acetonitrile, dichloromethane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Separation: Allow the suspensions to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.
-
Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
The stability of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is intrinsically linked to the reactivity of the C-Cl bond at the benzylic-type position. This bond is susceptible to cleavage, particularly through nucleophilic substitution reactions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][3]
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[3][4] The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.[5]
Hydrolysis is expected to be the primary degradation pathway for this compound. The central carbon is highly electrophilic and susceptible to attack by water, especially under neutral or basic conditions, leading to the formation of diphenyl(pyridin-4-yl)methanol.
-
Acidic Conditions: The compound is likely to be relatively stable under acidic conditions due to the protonation of the pyridine nitrogen, which may offer some electronic stabilization. However, refluxing in strong acid (e.g., 0.1 N HCl) can still induce hydrolysis over time.[3]
-
Neutral Conditions: In aqueous solution, slow hydrolysis can occur.
-
Basic Conditions: Under basic conditions (e.g., 0.1 N NaOH), the rate of hydrolysis is expected to increase significantly. The hydroxide ion is a stronger nucleophile than water, and the neutralization of the pyridinium salt to the free base form may also influence the reaction rate.[1]
Caption: Predicted Hydrolytic Degradation Pathway.
The compound's susceptibility to oxidation can be tested using an oxidizing agent like hydrogen peroxide (H₂O₂).[3] While the core aromatic rings are relatively stable, oxidation could potentially occur at the pyridine nitrogen to form an N-oxide, although this is less likely for the protonated pyridinium salt.
Thermal stability is assessed by exposing the solid compound to elevated temperatures. Decomposition upon heating may lead to the liberation of hydrogen chloride gas.[6] The stability of the solid material under normal storage conditions is generally good, provided it is kept in a cool, dry place.[7]
Photostability testing, as outlined in ICH guideline Q1B, involves exposing the compound to a combination of visible and UV light. The aromatic systems in the molecule can absorb UV radiation, which may lead to photolytic degradation, potentially through radical mechanisms.
Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating the intact parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.[8]
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point, offering good retention for the nonpolar parent compound and its likely more polar degradants (like the alcohol).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure consistent protonation of the pyridine ring) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient allows for the effective elution of both the parent compound and any potential degradation products with varying polarities.
-
Detection: A UV detector is appropriate, as the phenyl and pyridine rings will have strong UV absorbance.[1] A detection wavelength in the range of 250-270 nm is likely to provide good sensitivity.[1]
-
Forced Degradation Sample Analysis:
-
Prepare solutions of 4-(Chlorodiphenylmethyl)pyridine hydrochloride and subject them to hydrolytic (acid, base, neutral), oxidative, thermal, and photolytic stress as described above.
-
Inject the stressed samples into the HPLC system.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of degradants.
-
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Recommendations for Storage and Handling
Based on its physicochemical properties and stability profile, the following recommendations are made for the storage and handling of 4-(Chlorodiphenylmethyl)pyridine hydrochloride:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is hygroscopic and should be protected from moisture to prevent hydrolysis.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can be an irritant.[6] Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.[6] Avoid contact with strong oxidizing agents.[7]
Conclusion
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a hydrophobic salt whose solubility is favored in polar organic solvents. Its primary stability liability is hydrolysis of the chlorodiphenylmethyl group to the corresponding alcohol, a reaction that is accelerated under basic conditions. A validated, stability-indicating RP-HPLC method is essential for accurately quantifying the compound and its degradation products. Adherence to proper storage and handling procedures is critical to maintaining the purity and integrity of this important chemical intermediate.
References
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Chemsrc. CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride. Available from: [Link]
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SAFETY DATA SHEET. According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. Available from: [Link]
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SciSpace. A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. Available from: [Link]
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ResearchGate. Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. Available from: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
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LookChem. 4-(Chloromethyl)pyridine hydrochloride. Available from: [Link]
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PMC. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available from: [Link]
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PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]
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Chromatography Forum. Forced Degradation in the drug products. Available from: [Link]
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Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]
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SpectraBase. 4-(Chloromethyl)pyridine hydrochloride. Available from: [Link]
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Testbook. The correct statement about base hydrolysis of [Co(py)4Cl2]+ (py = pyridine) is. Available from: [Link]
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NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Pyridine. Available from: [Link]
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ResearchGate. 4‐Chloropyridine Hydrochloride. Available from: [Link]
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Spectroscopic data (NMR, IR, MS) of 4-(Chlorodiphenylmethyl)pyridine hydrochloride
An In-depth Technical Guide to the Spectroscopic Data of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS No: 64991-61-3) is a versatile chemical intermediate utilized in organic synthesis.[1][2] Its structure, featuring a central carbon atom bonded to two phenyl rings, a pyridine ring, and a chlorine atom, makes it a valuable precursor for introducing the diphenylmethyl (benzhydryl) moiety into various molecular scaffolds.[1] The presence of the pyridine nitrogen, which exists in its protonated pyridinium form as the hydrochloride salt, significantly influences the molecule's electronic properties and reactivity.
A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers in chemical synthesis and drug development to ensure structural integrity, monitor reaction progress, and confirm the identity of resulting derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(Chlorodiphenylmethyl)pyridine hydrochloride, grounded in established spectroscopic principles. We will explore the causality behind experimental choices and provide validated protocols for data acquisition.
Molecular Structure Elucidation
The structural framework of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is key to interpreting its spectral data. The following diagram illustrates the connectivity of the atoms and the formal positive charge on the protonated pyridine nitrogen.
Caption: Structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[1][3] For hydrochloride salts, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are typically used to ensure solubility.[1]
¹H NMR Spectroscopy
Data Interpretation: The proton NMR spectrum is characterized by distinct signals corresponding to the phenyl, pyridine, and methine protons.
-
Pyridine Protons (α to N): The two protons adjacent (alpha) to the positively charged nitrogen atom are significantly deshielded due to the strong electron-withdrawing inductive effect of the N⁺-H group. This results in a downfield chemical shift, predicted to be around 8.8 ppm.[1][4] They typically appear as a doublet.
-
Pyridine Protons (β to N): The two protons beta to the nitrogen are less affected and appear further upfield, at a predicted chemical shift of approximately 7.8 ppm, also as a doublet.[1]
-
Phenyl Protons: The ten protons on the two equivalent phenyl rings are in a complex electronic environment and will overlap, producing a complex multiplet in the typical aromatic region of 7.2-7.5 ppm.[1]
-
Methine Proton (-CH-): The single proton on the central carbon, attached to the two phenyl rings and the chlorine atom, is expected to appear as a singlet at a predicted chemical shift of around 6.5 ppm.[1] Its chemical shift is influenced by the adjacent aromatic rings and the electronegative chlorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine (α to N) | ~8.8 | Doublet (d) | 2H |
| Pyridine (β to N) | ~7.8 | Doublet (d) | 2H |
| Phenyl | 7.2 - 7.5 | Multiplet (m) | 10H |
| Methine (-CH-) | ~6.5 | Singlet (s) | 1H |
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum provides complementary information on the carbon skeleton.
-
Pyridine Carbons (α to N): Similar to their attached protons, the carbons adjacent to the protonated nitrogen are significantly deshielded and appear far downfield, with a predicted shift of approximately 150 ppm.[1]
-
Pyridine Carbons (β to N): These carbons are found at a more upfield position, predicted around 124 ppm.[1]
-
Phenyl Carbons: The carbons of the two phenyl rings will give rise to several signals in the aromatic region (125-145 ppm), corresponding to the ipso, ortho, meta, and para positions.[1]
-
Methine Carbon (-C-): The central sp³-hybridized carbon atom is predicted to have a chemical shift of around 70 ppm.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Shift (ppm) |
|---|---|
| Pyridine (α to N) | ~150 |
| Phenyl (ipso, ortho, meta, para) | 125 - 145 |
| Pyridine (β to N) | ~124 |
| Methine (-C-) | ~70 |
Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for hydrochloride salts and its non-exchangeable proton signal, which will not interfere with the N⁺-H proton if observed.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent peak as a reference. The sharpness of the residual solvent peak is a direct indicator of shim quality.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of 0 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
Use a standard pulse program with a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Perform a baseline correction.
-
Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm. Calibrate the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5]
Data Interpretation: The IR spectrum of 4-(Chlorodiphenylmethyl)pyridine hydrochloride will display characteristic absorption bands.
-
N-H Stretch: The presence of the pyridinium hydrochloride salt is expected to give rise to a broad absorption band in the 2500-3200 cm⁻¹ region, characteristic of an N⁺-H stretch.
-
Aromatic C-H Stretch: Sharp bands appearing above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl and pyridine rings.[1]
-
C=C and C=N Stretches: A series of medium to strong absorptions in the 1400-1600 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic systems.[1]
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.[1]
Table 3: Key IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium-Sharp |
| N⁺-H Stretch | 2500 - 3200 | Broad-Strong |
| C=C / C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly reproducible method for solid samples.[6]
-
Instrument Preparation:
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid 4-(Chlorodiphenylmethyl)pyridine hydrochloride powder directly onto the ATR crystal.
-
Apply pressure using the integrated press to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[8]
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio.
-
A spectral resolution of 4 cm⁻¹ is sufficient for most applications.[5]
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.[1]
Data Interpretation: For a salt like 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[3] ESI allows for the analysis of the intact cation directly from solution.
-
Molecular Ion: The ESI mass spectrum is expected to show a prominent peak for the intact cation, [C₁₈H₁₅ClN]⁺. The molecular weight of this cation is approximately 280.09 g/mol .
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[1] This isotopic signature is a definitive indicator of the presence of a single chlorine atom.
-
Fragmentation: Tandem MS (MS/MS) experiments can be performed on the molecular ion to induce fragmentation. The most likely fragmentation pathway involves the loss of a chlorine atom or HCl. A key and highly stable fragment would be the diphenylmethyl (benzhydryl) cation at m/z 167.[1] This fragment's stability is due to the extensive resonance delocalization across the two phenyl rings. Benzylic cleavage is an energetically favored fragmentation mode.[9]
Caption: Proposed ESI-MS fragmentation of the parent cation.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.[3]
-
-
Instrumentation and Ionization:
-
Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an ESI source.
-
Operate the ESI source in positive ion mode to detect the cationic species.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the ion of interest.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500) to identify the molecular ion and its isotopic pattern.
-
For structural confirmation, perform an MS/MS experiment by selecting the molecular ion (m/z 280) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
Integrated Spectroscopic Analysis
The combined data from NMR, IR, and MS provides a self-validating and comprehensive structural confirmation of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
-
NMR establishes the precise carbon-hydrogen framework, confirming the presence and connectivity of the pyridine, phenyl, and methine moieties. The downfield shifts of the pyridine signals corroborate the protonation of the nitrogen atom.[1][4]
-
IR confirms the presence of key functional groups: the aromatic rings (C-H and C=C stretches), the C-Cl bond, and, most importantly, the N⁺-H bond of the pyridinium salt.[1]
-
MS confirms the molecular weight of the cationic portion of the molecule and its elemental composition through the characteristic 3:1 isotopic pattern for chlorine.[1] MS/MS fragmentation further supports the proposed structure by showing the logical loss of the chlorine and the formation of the highly stable diphenylmethyl cation.[1]
Together, these three spectroscopic techniques provide orthogonal and complementary data, leading to an unambiguous identification and structural elucidation of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
References
-
Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III - IJEI JOURNAL. [Link]
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From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A - ACS Publications. [Link]
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Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I - ijres.org. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. [Link]
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4-(Chloromethyl)pyridine hydrochloride - SpectraBase. [Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. [Link]
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A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. [Link]
-
CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc. [Link]
-
FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]
- CN105085378A - Synthetic method of 4-(chloromethyl)
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Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
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Benzyl halides - MassBank. [Link]
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13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%) - AIP Publishing. [Link]
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General Fragmentation Modes. [Link]
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Experimental infrared spectra of matrix isolated complexes of HCl with 4-substituted pyridines. Evaluation of anharmonicity and matrix effects using data from ab initio calculations - ResearchGate. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]
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α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. [Link]
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Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. [Link]
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Synthesis of 4-chloromethylpyridine hydrochloride - PrepChem.com. [Link]
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
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4-(Chloromethyl)pyridine hydrochloride|1822-51-1 - LookChem. [Link]
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4‐Chloropyridine Hydrochloride - ResearchGate. [Link]
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Identification of Illicit Drugs and Hazardous Compounds with the Agilent 4500a FTIR Spectrometer. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. [Link]
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Methodological & Application
Comprehensive Application Note: Synthesis and Characterization of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Introduction and Scientific Rationale
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) is a highly versatile, electrophilic intermediate utilized extensively in medicinal chemistry for the synthesis of complex heterocyclic therapeutics and structure-activity relationship (SAR) probes ([1]). The compound features a central diphenylmethyl carbocation precursor—stabilized by two phenyl rings—and a pyridine ring that can undergo further functionalization[1].
Because the free base is highly reactive and prone to degradation, it is isolated and stored as a hydrochloride salt. This application note details a robust, three-step retrosynthetic strategy originating from commercially available 4-benzoylpyridine, providing mechanistic causality for each experimental choice to ensure high-yield, reproducible scale-up.
Mechanistic Pathway & Workflow
The synthetic pathway is designed to construct the sterically hindered tertiary carbon center before introducing the reactive chloride leaving group[1].
-
Nucleophilic Addition : 4-benzoylpyridine is reacted with phenylmagnesium bromide. The organometallic Grignard reagent attacks the electrophilic carbonyl carbon, forming the tertiary alcohol intermediate, diphenyl(pyridin-4-yl)methanol[1].
-
Chlorination (SN1/SN2) : The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂). This reagent is chosen because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion according to Le Chatelier's principle and simplifying purification[1].
-
Salt Formation : The free base is treated with hydrochloric acid to form the hydrochloride salt[1]. This step is critical: it prevents intermolecular auto-quaternization (where the nucleophilic pyridine nitrogen of one molecule attacks the highly electrophilic chlorodiphenylmethyl group of another) and significantly improves the compound's shelf stability[1].
Three-step synthetic workflow for 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Experimental Protocols
Step 1: Synthesis of Diphenyl(pyridin-4-yl)methanol
Causality & Design : The Grignard reaction is highly sensitive to moisture; thus, strictly anhydrous conditions (flame-dried glassware, inert atmosphere) are required to prevent the premature quenching of phenylmagnesium bromide into benzene. Procedure :
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 4-benzoylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition : Cool the solution to 0 °C using an ice-water bath. Slowly add a commercially available solution of phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise via the dropping funnel to control the exothermic 1,2-addition.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-3 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 3:1) until the starting material spot is entirely consumed.
-
Quenching & Workup : Recool to 0 °C and carefully quench the unreacted Grignard reagent by dropwise addition of saturated aqueous ammonium chloride (NH₄Cl). Insight: This specific weak acid is chosen to prevent the protonation of the pyridine ring, which would trap the product in the aqueous layer and complicate extraction.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from ethanol to yield pure diphenyl(pyridin-4-yl)methanol as a white crystalline solid.
Step 2: Chlorination to 4-(Chlorodiphenylmethyl)pyridine
Causality & Design : Thionyl chloride (SOCl₂) is utilized to convert the tertiary alcohol to a chloride. Dichloromethane (DCM) or chloroform is used as an inert aprotic solvent to prevent competitive nucleophilic attacks during the intermediate chlorosulfite ester phase ([2]). Procedure :
-
Preparation : Dissolve diphenyl(pyridin-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving SO₂ and HCl).
-
Addition : Cool the mixture to 0 °C. Add thionyl chloride (2.0 eq) dropwise. The excess reagent ensures complete conversion of the sterically hindered tertiary alcohol[1].
-
Propagation : Gradually warm the mixture to room temperature, then heat to a gentle reflux (approx. 40 °C) for 4-6 hours[2].
-
Workup : Concentrate the reaction mixture to dryness under reduced pressure to remove DCM and excess SOCl₂[2]. The crude free base is highly reactive and must be immediately subjected to salt formation to prevent degradation.
Step 3: Hydrochloride Salt Formation
Causality & Design : Converting the free base to the hydrochloride salt protonates the pyridine nitrogen, rendering it non-nucleophilic. This eliminates the risk of auto-quaternization and yields a stable, easily handled powder[1]. Procedure :
-
Preparation : Dissolve the crude 4-(chlorodiphenylmethyl)pyridine from Step 2 in a minimal amount of anhydrous 1,4-dioxane or diethyl ether[2].
-
Precipitation : Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a stoichiometric amount of a standardized HCl solution in ether.
-
Isolation : Self-Validation: A precipitate will form immediately upon HCl introduction[2]. Continue agitation for 30 minutes to ensure complete salt formation.
-
Filtration : Filter the solid under a nitrogen atmosphere. Wash the filter cake with cold anhydrous ether to remove any unreacted starting materials or non-polar impurities.
-
Drying : Dry the resulting solid in vacuo at room temperature to afford 4-(chlorodiphenylmethyl)pyridine hydrochloride as a stable, off-white to gray powder[2].
Quantitative Data & Optimization
To ensure reproducibility across different scales, the following table summarizes the optimized parameters and expected yields for each step.
| Reaction Step | Reagents / Solvents | Temp & Time | Expected Yield | Key Optimization Parameter |
| 1. Grignard Addition | PhMgBr (1.2 eq), Anhydrous THF | 0 °C → RT, 3 h | 85 - 92% | Strict anhydrous conditions; NH₄Cl quench to avoid pyridine protonation. |
| 2. Chlorination | SOCl₂ (2.0 eq), Anhydrous DCM | 0 °C → Reflux, 5 h | 75 - 85% | Gas scrubbing required; excess SOCl₂ drives conversion of hindered alcohol. |
| 3. Salt Formation | HCl (gas or ether solution), Dioxane/Ether | RT, 0.5 h | 90 - 95% | Immediate conversion required to prevent auto-quaternization of the free base. |
Analytical Characterization
Validating the synthesized compound is critical before deploying it in downstream SAR applications[1].
-
Physical Appearance : Off-white to light gray powder.
-
Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and water; insoluble in non-polar hydrocarbons.
-
Expected MS (ESI+) : The exact mass of the free base is 315.06 m/z[1]. In positive ion mode, expect a major fragment peak at [M-Cl]⁺ around 280.11 m/z due to the high stability of the diphenylmethyl carbocation.
-
LogP : The computed LogP value of the free base is approximately 5.41, indicating significant hydrophobicity[1].
References
- Title: US4950674A - Arylalkylheterocyclic amines, N-substituted by aryloxyalkyl group in a method for allergy treatment Source: Google Patents URL
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Application Notes & Protocols: Thionyl Chloride-Mediated Chlorination of Diphenyl(pyridin-4-yl)methanol
Abstract
This document provides a comprehensive technical guide for the successful chlorination of diphenyl(pyridin-4-yl)methanol to synthesize 4-(chloro(diphenyl)methyl)pyridine using thionyl chloride (SOCl₂). The protocol is designed for researchers, medicinal chemists, and process development scientists. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and address critical safety considerations. Furthermore, this guide includes methods for product purification and characterization, ensuring a robust and reproducible synthesis.
Introduction and Significance
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The target molecule, 4-(chloro(diphenyl)methyl)pyridine, is a valuable intermediate in the development of pharmaceutical agents and other functional materials. Its precursor, diphenyl(pyridin-4-yl)methanol, is a tertiary alcohol featuring a pyridine moiety, which introduces specific considerations into the reaction design.[1]
Thionyl chloride is a highly effective reagent for this transformation due to its reactivity and the convenient nature of its byproducts. The reaction proceeds by converting the hydroxyl group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic substitution yields the desired alkyl chloride, with the byproducts being gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] This application note will explore the nuances of this reaction, particularly the role of the pyridine ring within the substrate and the use of an external base to control the reaction pathway.
Mechanistic Insights: The SN2 Pathway
The chlorination of alcohols with thionyl chloride can proceed through different mechanisms, primarily the Sₙi (internal nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) pathway. In the context of this specific substrate and the recommended protocol, the reaction is directed through an Sₙ2 pathway, which is facilitated by the presence of a base like pyridine (often used as a solvent or co-solvent in similar reactions).[3][4]
The key steps are as follows:
-
Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the diphenyl(pyridin-4-yl)methanol attacks the electrophilic sulfur atom of thionyl chloride. This forms a protonated chlorosulfite intermediate.
-
Deprotonation: A base, in this case, the pyridine nitrogen of another substrate molecule or an added scavenger base, deprotonates the intermediate to form an alkyl chlorosulfite ester.
-
Formation of the Pyridinium Salt & Nucleophile Generation: The pyridine nitrogen of the alkyl chlorosulfite intermediate can be attacked by the chloride ion generated in the previous steps, or more commonly, an external base like pyridine reacts with the intermediate. This step is crucial as it generates a free chloride ion (Cl⁻), a potent nucleophile, and converts the leaving group into a pyridinium salt, which is unable to deliver the chloride internally.[3][5] This deliberate generation of a free nucleophile prevents the Sₙi mechanism and forces an Sₙ2 reaction.[4]
-
Sₙ2 Attack: The free chloride ion performs a backside attack on the carbon atom bonded to the leaving group, displacing it and forming the final product, 4-(chloro(diphenyl)methyl)pyridine. This step results in the inversion of stereochemistry if the carbon were a chiral center.
Caption: Sₙ2 mechanism for the chlorination of an alcohol using SOCl₂ in the presence of a base.
Safety and Handling
Thionyl chloride (SOCl₂) is a highly corrosive, toxic, and moisture-sensitive reagent. It reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][7][8] All operations must be performed in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) is mandatory.
-
PPE: Wear a full-face shield, safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile are suitable).[6][8][9]
-
Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[9] Use syringes and cannulas for transfers.
-
Spills: In case of a spill, do not use water.[6] Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste.[9]
-
Quenching: Excess thionyl chloride must be quenched carefully by slowly adding the reaction mixture to ice-cold water or a basic solution with vigorous stirring. This is a highly exothermic process.
Experimental Protocol
This protocol details the synthesis of 4-(chloro(diphenyl)methyl)pyridine from diphenyl(pyridin-4-yl)methanol on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Diphenyl(pyridin-4-yl)methanol | 261.32 | 10.0 | 2.61 g | Starting material. Ensure it is dry. |
| Thionyl Chloride (SOCl₂) | 118.97 | 15.0 | 1.3 mL (1.78 g) | Reagent grade, ≥99%. Use 1.5 equivalents. |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Anhydrous, solvent grade. |
| Saturated NaHCO₃ solution | - | - | ~50 mL | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | Drying agent. |
| Toluene | 92.14 | - | As needed | For recrystallization. |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of 4-(chloro(diphenyl)methyl)pyridine.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenyl(pyridin-4-yl)methanol (2.61 g, 10.0 mmol).
-
Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar) and add anhydrous dichloromethane (50 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add thionyl chloride (1.3 mL, 15.0 mmol) dropwise over 10-15 minutes using a syringe.
-
Causality Note: Slow addition at low temperature is crucial to control the initial exothermic reaction and the evolution of HCl and SO₂ gases.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.
-
Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare a slurry of crushed ice (~50 g). Cautiously and slowly pour the reaction mixture onto the ice with vigorous stirring in the fume hood.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the quenched mixture until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~8).[10]
-
Causality Note: Neutralization is essential to deprotonate the pyridine hydrochloride salt, rendering the product soluble in the organic layer for efficient extraction.
-
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Purification
The crude product, 4-(chloro(diphenyl)methyl)pyridine, can be purified by recrystallization.
-
Solvent System: Toluene is a suitable solvent. Other potential systems include ethanol/water or isopropanol.[11]
-
Procedure: Dissolve the crude solid in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The formation of the product is indicated by the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton from the starting material. The chemical shifts of the pyridine and phenyl protons will also shift slightly downfield due to the electron-withdrawing effect of the chlorine atom.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): Aromatic protons (pyridyl and phenyl) will appear in the range of 7.20-8.60 ppm. The exact shifts can be compared to literature values for similar compounds.[12] The formation of the hydrochloride salt, if present, would cause a significant downfield shift of the pyridine protons.[13]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₈H₁₄ClN, MW: 279.77 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; low-quality thionyl chloride. | Increase reflux time. Ensure thionyl chloride is fresh and was handled under anhydrous conditions. |
| Low Yield | Inefficient extraction due to product remaining as hydrochloride salt; moisture in reaction. | Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Ensure all glassware and solvents are rigorously dried. |
| Dark-colored Product | Side reactions or decomposition at high temperatures. | Avoid excessive heating during reflux. Purification by recrystallization, perhaps with activated charcoal, may be necessary. |
References
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Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium.[Link]
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Safety Data Sheet: Thionyl chloride. Carl ROTH.[Link]
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Thionyl Chloride Product Safety Assessment. (2015). LANXESS.[Link]
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Method for synthesizing 4-chloro-pyridine. (2013). Eureka | Patsnap.[Link]
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N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure.[Link]
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Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. (2014). Patsnap Eureka.[Link]
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Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Phys. -Chim. Sin.[Link]
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CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. (2021). YouTube.[Link]
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Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com.[Link]
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Thionyl Chloride and Pyridine: A Tale of Two Reactions. (2026). Oreate AI Blog.[Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012). Henry Rzepa's Blog.[Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.[Link]
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bull. Acad. Polon. Sci., Ser. Sci. Chim.[Link]
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Synthesis of 2-(((4-chlorophenyl)thio)methyl)pyridine, hydrochloride. PrepChem.com.[Link]
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.[Link]
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SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020). Chemistry Steps.[Link]
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Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. (2019). Chemistry LibreTexts.[Link]
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NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). International Journal of Modern Agriculture.[Link]
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4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure.[Link]
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The Role of SOCl2 and Pyridine in Organic Chemistry. (2025). Oreate AI Blog.[Link]
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Supporting Information. The Royal Society of Chemistry.[Link]
-
4-[chloro(diphenyl)methyl]pyridine,hydrochloride. Chemsrc.[Link]
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Application Notes and Protocols for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in medicinal chemistry. It details the compound's chemical reactivity, focusing on its role as a versatile electrophilic building block for introducing the diphenyl(pyridin-4-yl)methyl moiety into potential drug candidates. The primary application highlighted is the synthesis of novel derivatives analogous to second-generation antihistamines, such as Cetirizine. Detailed, field-proven protocols, safety and handling guidelines, and an exploration of the resulting compounds' mechanism of action as H1 receptor antagonists are presented.
Introduction and Scientific Context
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS No: 64991-61-3) is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring a pyridine ring and a reactive chlorodiphenylmethyl group, makes it an excellent reagent for constructing complex molecular architectures.[1] The diphenylmethyl (or benzhydryl) moiety is a well-established pharmacophore found in numerous active pharmaceutical ingredients (APIs), particularly in the realm of antihistamines and anticholinergics.[2][3]
The primary utility of this compound lies in its capacity to undergo nucleophilic substitution reactions. The benzylic carbon, attached to both a chlorine atom and two phenyl rings, is highly susceptible to nucleophilic attack.[1] This reactivity is harnessed to introduce the bulky, lipophilic diphenyl(pyridin-4-yl)methyl group onto various scaffolds, a common strategy for designing selective H1 receptor antagonists with reduced central nervous system (CNS) side effects.[4] This guide will elucidate the principles behind its reactivity and provide actionable protocols for its application in synthesizing novel compounds with therapeutic potential.
| Compound Properties | |
| IUPAC Name | 4-(chloro(diphenyl)methyl)pyridine,hydrochloride |
| CAS Number | 64991-61-3 |
| Molecular Formula | C₁₈H₁₅Cl₂N |
| Molecular Weight | 316.22 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol, and methanol[5][6] |
| LogP (Computed) | 5.41[1] |
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is dictated by two main reactive centers: the benzylic carbon and the pyridine nitrogen.
Electrophilicity of the Chlorodiphenylmethyl Group
The key to this reagent's function is the high reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and its departure is facilitated by the profound stability of the resulting carbocation. This tertiary carbocation is resonance-stabilized by the two adjacent phenyl rings, which delocalize the positive charge. Consequently, the molecule readily undergoes SN1-type nucleophilic substitution reactions.[1] This mechanism involves a two-step process: the rate-limiting formation of the carbocation, followed by a rapid attack from a nucleophile. This predictable reactivity allows for the reliable formation of new carbon-heteroatom bonds, which is fundamental to drug synthesis.
Caption: SN1 mechanism for nucleophilic substitution.
Reactivity of the Pyridine Nitrogen
In its hydrochloride salt form, the lone pair of electrons on the pyridine nitrogen is protonated. This renders the nitrogen electrophilic and significantly reduces its basicity and nucleophilicity.[1] For the pyridine nitrogen to act as a Lewis base (e.g., to coordinate with a metal catalyst) or as a nucleophile itself, it must first be neutralized by treatment with a suitable base.[1] In the context of the SN1 alkylation protocols described below, the reaction is typically performed under basic conditions, which serves to both neutralize the starting material and act as an acid scavenger for the HCl generated.
Core Application: Synthesis of H1 Receptor Antagonist Analogs
A primary application of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is the synthesis of novel compounds targeting the histamine H1 receptor. Second-generation antihistamines, like Cetirizine, achieve their desired therapeutic effect with minimal sedation because their chemical structures are designed to limit passage across the blood-brain barrier.[4] Key features often include a bulky, lipophilic benzhydryl group and a polar "tail," such as a carboxylic acid.
The following protocols describe the synthesis of a novel Cetirizine analog, 2-(2-(4-(diphenyl(pyridin-4-yl)methyl)piperazin-1-yl)ethoxy)acetic acid, using 4-(Chlorodiphenylmethyl)pyridine hydrochloride as the starting electrophile.
Caption: Synthetic workflow for a Cetirizine pyridine analog.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Safety and Handling Precautions
-
Hazard Identification: 4-(Chlorodiphenylmethyl)pyridine hydrochloride is classified as corrosive and may cause severe skin burns and eye damage.[7] It is also harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][9]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7][10]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Protocol 1: Synthesis of 2-(4-(diphenyl(pyridin-4-yl)methyl)piperazin-1-yl)ethanol (Intermediate)
This protocol details the nucleophilic substitution reaction between 4-(Chlorodiphenylmethyl)pyridine and 1-(2-Hydroxyethyl)piperazine.
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 4-(Chlorodiphenylmethyl)pyridine HCl | 64991-61-3 | 316.22 | 1.0 | 3.16 g |
| 1-(2-Hydroxyethyl)piperazine | 103-76-4 | 130.19 | 1.3 | 1.70 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 4.15 g |
| Acetonitrile (MeCN) | 75-05-8 | - | - | 50 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(Chlorodiphenylmethyl)pyridine hydrochloride (3.16 g, 10 mmol) and potassium carbonate (4.15 g, 30 mmol).
-
Add acetonitrile (50 mL) to the flask. The potassium carbonate serves both to neutralize the hydrochloride salt and to act as an acid scavenger during the reaction.
-
Add 1-(2-Hydroxyethyl)piperazine (1.70 g, 13 mmol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product via column chromatography on silica gel (using a gradient of Dichloromethane/Methanol, e.g., 98:2 to 95:5) to obtain the pure intermediate product. Expected yield: 75-85%.
Protocol 2: Synthesis of 2-(2-(4-(diphenyl(pyridin-4-yl)methyl)piperazin-1-yl)ethoxy)acetic acid (Final Product)
This protocol describes the O-alkylation of the intermediate alcohol with an acetic acid moiety, analogous to the final step in many Cetirizine syntheses.[4][11]
Procedure:
-
In a reaction vessel, dissolve the intermediate from Protocol 1 (e.g., 3.73 g, 10 mmol) in a suitable solvent like Toluene (40 mL).
-
Add a base, such as sodium carbonate (2.65 g, 25 mmol), to the solution.[11]
-
Heat the mixture to 80-85°C.
-
In a separate vessel, prepare a solution of sodium 2-chloroacetate by dissolving 2-chloroacetic acid (1.13 g, 12 mmol) and sodium hydroxide (0.48 g, 12 mmol) in a minimal amount of water.
-
Slowly add the aqueous sodium 2-chloroacetate solution to the heated reaction mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for 12-16 hours, monitoring by TLC or HPLC.[11]
-
Upon completion, cool the mixture to room temperature and add water. Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The final product can be purified by recrystallization or converted to a suitable salt (e.g., hydrochloride) by treating a solution of the free base in isopropanol or acetone with hydrochloric acid.[11]
Mechanism of Action of Resulting H1 Antagonists
The synthesized compounds are designed to function as selective histamine H1 receptor antagonists, or more accurately, inverse agonists.
-
Histamine and the Allergic Response: Histamine is a key mediator in type-1 hypersensitivity reactions. When an allergen is encountered, mast cells release histamine, which then binds to H1 receptors on various cells (e.g., smooth muscle, vascular endothelium), causing symptoms like bronchoconstriction, vasodilation, and itching.
-
Inverse Agonism: The H1 receptor exists in an equilibrium between an active and an inactive conformation. Histamine is an agonist that binds to and stabilizes the active state. The synthesized antagonists, however, preferentially bind to and stabilize the inactive conformation of the receptor. This shifts the equilibrium away from the active state, reducing the baseline receptor activity and preventing histamine from binding and eliciting an allergic response.[4]
-
Structural-Activity Rationale: The diphenyl(pyridin-4-yl)methyl group provides the necessary steric bulk and hydrophobic interactions to occupy the binding pocket of the H1 receptor. The piperazine linker provides a flexible spacer, and the terminal ethoxyacetic acid group adds polarity, which is crucial for reducing CNS penetration and minimizing sedative side effects.[4][12]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. Pyridine hydrochloride – a multifunctional helper in chemical synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 6. Pyridine hydrochloride: a core raw material for efficient synthesis of materials | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and histamine H1-receptor antagonistic activity of some novel 4-amino-2-(substituted)-5-(substituted) aryl-6-[(substituted aryl) amino] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-(Chlorodiphenylmethyl)pyridine Hydrochloride in Advanced Organic Synthesis
Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Focus: Mechanistic rationale, structural advantages, and validated synthetic protocols.
Introduction & Mechanistic Rationale
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) is a highly versatile electrophilic building block. Structurally, it is an analog of the classical trityl (triphenylmethyl) chloride, where one phenyl ring has been strategically replaced by a 4-pyridyl moiety.
The Causality of Reactivity: The SN1 Paradigm
The utility of this compound stems from the extreme lability of its carbon-chlorine bond. Upon dissociation of the chloride ion, the molecule forms a diphenyl(4-pyridyl)methyl carbocation . This intermediate is profoundly stabilized by the resonance delocalization of the positive charge across the two phenyl rings and the pyridine ring [1]. Consequently, the compound readily undergoes SN1 nucleophilic substitution with a wide array of nucleophiles (amines, thiols, and alcohols) under remarkably mild conditions.
Expert Insight: Why the Hydrochloride Salt?
A critical failure point in utilizing pyridyl-substituted alkyl chlorides is their storage instability. The free base form of 4-(chlorodiphenylmethyl)pyridine contains both a highly electrophilic center (the chlorodiphenylmethyl carbon) and a nucleophilic center (the pyridine nitrogen). If left as a free base, the compound undergoes rapid intermolecular self-alkylation , polymerizing into inactive pyridinium salts.
Supplying and utilizing this reagent as a hydrochloride salt protonates the pyridine lone pair, completely neutralizing its nucleophilicity. This thermodynamic control renders the reagent indefinitely stable for benchtop storage while allowing in situ liberation of the free base during reactions via the addition of an external non-nucleophilic base (e.g., DIPEA) [1].
Caption: Thermodynamic rationale for utilizing the hydrochloride salt form to prevent intermolecular degradation.
High-Value Applications
Synthesis of Kinesin ATPase Inhibitors (Medicinal Chemistry)
The diphenyl(4-pyridyl)methyl scaffold is a privileged pharmacophore in drug discovery. Nucleophilic substitution of the chloride with thiol derivatives yields potent biological probes. For instance, reacting the building block with cysteamine generates 2-((diphenyl(pyridin-4-yl)methyl)sulfanyl)ethanamine , a rigorously validated inhibitor of plus-end-directed kinesin ATPase, which is critical for studying cellular mitosis and vesicular trafficking [3].
Precursor for Stable Organic Radicals (Advanced Materials)
In materials science, this scaffold is the foundational precursor for highly stable organic radicals. Polychlorinated derivatives (such as the PyBTM radical) synthesized from this core are utilized to create paramagnetic transition metal and organometallic gold(I) complexes. These materials exhibit unique solvent-controlled doublet emission and dual fluorescence, driving innovations in molecular magnetism and luminescent sensors [4].
Orthogonal Protecting Group (The "PyTr" Group)
As a protecting group for heteroatoms, the pyridyldiphenylmethyl (PyTr) group behaves similarly to the trityl group but introduces a basic handle. This allows for acid-base liquid-liquid extraction , enabling the purification of protected intermediates without the need for tedious silica gel chromatography.
Data Presentation: Reactivity & Physicochemical Profile
The following table summarizes the comparative advantages of 4-(Chlorodiphenylmethyl)pyridine HCl against standard Trityl Chloride.
| Parameter | Trityl Chloride (TrCl) | 4-(Chlorodiphenylmethyl)pyridine HCl | Causality / Rationale |
| Carbocation Stability | Very High | High | The protonated pyridine exerts an electron-withdrawing effect, slightly destabilizing the cation relative to TrCl, requiring stronger acidic conditions for deprotection. |
| Storage Stability | Moderate (Moisture sensitive) | Excellent | The HCl salt prevents self-alkylation and reduces hygroscopicity [1]. |
| Purification Mode | Column Chromatography | Acid-Base Extraction | The basic pyridine nitrogen allows the molecule to partition into aqueous acid, leaving non-basic impurities in the organic layer. |
| Primary Utility | Universal protecting group | SAR probes, ATPase inhibitors [3], and stable radicals [4]. | The pyridyl ring provides a vector for hydrogen bonding in biological targets or metal coordination in materials. |
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of the Building Block from Carbinol
This protocol details the conversion of Diphenyl(pyridin-4-yl)methanol to the active chloride salt [1, 2].
Reagents:
-
Diphenyl(pyridin-4-yl)methanol (1.0 eq)
-
Thionyl Chloride ( SOCl2 ) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethereal HCl (2.0 M)
Step-by-Step Methodology:
-
Solubilization: Charge a flame-dried round-bottom flask with Diphenyl(pyridin-4-yl)methanol and anhydrous DCM under a nitrogen atmosphere. Causality: DCM is an aprotic solvent that solubilizes the carbinol without reacting with the highly electrophilic SOCl2 .
-
Chlorination: Cool the flask to 0°C and add SOCl2 dropwise. Once added, affix a reflux condenser and heat to 40°C for 2 hours. Causality: The reaction proceeds via an SNi mechanism. Refluxing drives off SO2 and HCl gases, pushing the equilibrium entirely to the chlorinated product [2].
-
Concentration: Evaporate the solvent and excess SOCl2 under reduced pressure. Causality: Complete removal of SOCl2 prevents violent exothermic reactions and side-product formation during subsequent steps.
-
Salt Formation: Dissolve the crude residue in dry diethyl ether and slowly add ethereal HCl dropwise at 0°C until precipitation ceases. Causality: This selectively protonates the pyridine nitrogen, precipitating the highly stable hydrochloride salt and preventing intermolecular self-alkylation.
-
Isolation: Filter the precipitate under a blanket of nitrogen, wash with cold diethyl ether, and dry under high vacuum to yield 4-(Chlorodiphenylmethyl)pyridine hydrochloride as a white/off-white solid.
Protocol 2: Synthesis of Kinesin ATPase Inhibitor Precursor (Thioether Formation)
This protocol demonstrates the SN1 functionalization of the building block to form 2-((diphenyl(pyridin-4-yl)methyl)sulfanyl)ethanamine [3].
Reagents:
-
4-(Chlorodiphenylmethyl)pyridine hydrochloride (1.0 eq)
-
Cysteamine hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve 4-(Chlorodiphenylmethyl)pyridine hydrochloride and cysteamine hydrochloride in anhydrous DMF at room temperature. Causality: DMF is a highly polar aprotic solvent that excellently stabilizes the highly delocalized diphenyl(4-pyridyl)methyl carbocation intermediate required for the SN1 pathway.
-
Base Addition: Add DIPEA dropwise. Causality: A 3.5 molar equivalent excess is critical. DIPEA serves a tripartite role: (A) It neutralizes the HCl salt of the pyridine, liberating the electrophile; (B) It neutralizes the cysteamine salt; (C) It acts as a non-nucleophilic scavenger for the HCl generated during the substitution, preventing the protonation of the thiol nucleophile.
-
Reaction: Stir at room temperature for 4 hours. Monitor completion via TLC (DCM:MeOH 9:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO3 and extract three times with Ethyl Acetate. Causality: The basic pyridine ring remains deprotonated in the organic layer, while the polar DMF and DIPEA hydrochloride salts partition cleanly into the aqueous layer, creating a self-purifying extraction system.
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the target thioether.
Visualized Synthetic Workflow
Caption: Synthetic workflow from carbinol precursor to functionalized target compounds.
References
- 4-(Chlorodiphenylmethyl)
- Synthesis of diphenyl(4-pyridyl)
- Information on EC 5.6.1.
- Solvent-Controlled Doublet Emission of an Organometallic Gold(I) Complex with a Polychlorinated Diphenyl(4-pyridyl)
High-performance liquid chromatography (HPLC) method for 4-(Chlorodiphenylmethyl)pyridine hydrochloride analysis
Application Note
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The developed isocratic method provides excellent separation of the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate assessment of purity and stability. The protocol outlined herein is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and stability are critical for ensuring the quality and safety of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the determination of drug substance purity and the monitoring of stability.[2][3]
A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[4] The development of such a method requires forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradants.[5][6] This application note describes the development and key validation parameters of a simple and reliable isocratic RP-HPLC method for the analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A.
-
pH Meter: Calibrated.
-
Reference Standard: 4-(Chlorodiphenylmethyl)pyridine hydrochloride of known purity.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Sodium hydroxide (AR grade), Hydrochloric acid (AR grade), Hydrogen peroxide (30%, AR grade), and Water (HPLC grade).
Chromatographic Conditions
The selection of chromatographic conditions is crucial for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography due to its wide applicability.[7] The mobile phase composition and pH are optimized to ensure good peak shape and resolution.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Stationary Phase (C18): Provides good hydrophobic interaction for the retention of the moderately non-polar 4-(Chlorodiphenylmethyl)pyridine hydrochloride.[8]
-
Mobile Phase: The combination of acetonitrile and a phosphate buffer offers good selectivity and peak shape. The acidic pH of the buffer (pH 3.0) ensures the protonation of the pyridine nitrogen, leading to consistent retention and symmetrical peaks.
-
Flow Rate: A flow rate of 1.0 mL/min provides a balance between analysis time and column efficiency.
-
Detection Wavelength: 230 nm was selected based on the UV spectrum of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, where it exhibits significant absorbance.
Protocols
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Mobile phase is used as the diluent for standard and sample preparations.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-(Chlorodiphenylmethyl)pyridine hydrochloride reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
System Suitability
System suitability testing is an integral part of any analytical procedure to ensure that the chromatographic system is adequate for the intended analysis.[3][9] The tests are performed before the analysis of any samples.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution five times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[10][11] |
| Theoretical Plates (N) | ≥ 2000[3] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0%[10][11] |
These criteria ensure that the system is providing symmetrical peaks, good column efficiency, and precise injections.[12]
Caption: HPLC analysis workflow from preparation to data processing.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[13] These studies expose the drug substance to various stress conditions to generate potential degradation products.[4]
Procedure:
Prepare a sample solution of 4-(Chlorodiphenylmethyl)pyridine hydrochloride at a concentration of approximately 100 µg/mL for each stress condition.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours. Dissolve the stressed solid in the diluent for analysis.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[14]
Analyze the stressed samples using the developed HPLC method. The chromatograms should demonstrate adequate resolution between the parent peak and any degradation product peaks.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Method Specificity and Forced Degradation
The forced degradation studies showed that the drug substance is susceptible to degradation under acidic, basic, and oxidative conditions. The method was ableto resolve the main peak from all the degradation product peaks, confirming its stability-indicating nature. A summary of typical forced degradation results is presented below.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | ~15% | Major degradation peak observed at a lower retention time. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | ~10% | Two minor degradation peaks observed. |
| Oxidative (3% H₂O₂, RT, 24h) | ~8% | One major degradation peak observed. |
| Thermal (80°C, 48h) | < 2% | No significant degradation observed. |
| Photolytic | < 5% | Minor degradation observed. |
The ability to separate the analyte from its degradation products is a critical aspect of a stability-indicating method as outlined by ICH guidelines.[5][6]
Caption: Potential degradation pathways of the API under stress conditions.
Linearity, Accuracy, and Precision
The method was validated for linearity, accuracy, and precision according to ICH guidelines.
-
Linearity: The method was found to be linear over a concentration range of 25-150 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: The accuracy was determined by the recovery of known amounts of the drug substance spiked into a placebo mixture. The mean recovery was found to be within 98.0% to 102.0%.
-
Precision: The precision of the method was evaluated by analyzing six replicate preparations of the standard solution. The %RSD for the peak areas was found to be less than 1.0%, indicating good repeatability.
Conclusion
The developed isocratic RP-HPLC method is simple, rapid, and reliable for the quantitative analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The method is specific, linear, accurate, and precise. The stability-indicating nature of the method was confirmed through forced degradation studies, demonstrating its suitability for routine quality control and stability testing in a pharmaceutical setting.
References
- Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. (n.d.). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Pharmtech. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Rasayan Journal. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]
-
Welch Materials, Inc. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride. Retrieved from [Link]
-
PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
SciSpace. (2014, October 7). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]
-
MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
- 11. mtc-usa.com [mtc-usa.com]
- 12. assayprism.com [assayprism.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Scale-up Synthesis of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Introduction
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds and other commercially valuable molecules. Its structure, featuring a central carbon atom bonded to a pyridine ring, two phenyl groups, and a chlorine atom, makes it a versatile building block. The hydrochloride salt form enhances its stability and handling properties.
The successful transition from laboratory-scale synthesis to large-scale production of this compound requires careful consideration of several critical factors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, focusing on process optimization, safety, and analytical controls.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride points to the free base, 4-(Chlorodiphenylmethyl)pyridine, as the immediate precursor. The key disconnection is the carbon-chlorine bond, which leads back to the tertiary alcohol, Diphenyl(pyridin-4-yl)methanol.[1] This alcohol is a pivotal intermediate in the synthetic pathway.
The synthesis of Diphenyl(pyridin-4-yl)methanol can be achieved through several routes, including the Grignard reaction between a phenylmagnesium halide and a 4-benzoylpyridine or the reaction of phenyllithium with 4-cyanopyridine.[2][3] For the purpose of this guide, we will focus on the more common and often higher-yielding pathway starting from the commercially available Diphenyl(pyridin-4-yl)methanol.
The overall synthetic workflow can be summarized as follows:
Caption: Synthetic workflow for 4-(Chlorodiphenylmethyl)pyridine HCl.
Part 1: Laboratory-Scale Synthesis Protocol
This section details a validated laboratory-scale procedure for the synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Materials and Equipment:
-
Diphenyl(pyridin-4-yl)methanol (CAS: 1620-30-0)
-
Thionyl chloride (SOCl₂) (CAS: 7719-09-7)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (concentrated or as a solution in a suitable solvent)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add Diphenyl(pyridin-4-yl)methanol (1 equivalent).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry. The exact volume will depend on the scale, but a concentration of 0.5-1.0 M is a good starting point.
-
Reagent Addition: While stirring the mixture at room temperature, slowly add thionyl chloride (1.1-1.5 equivalents) dropwise. This reaction is exothermic, and a controlled addition rate is crucial to manage the temperature. The use of pyridine as a base can help to neutralize the HCl gas produced during the reaction.[4]
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation of the Free Base: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess thionyl chloride by adding the reaction mixture to ice-water. Basify the aqueous layer with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(Chlorodiphenylmethyl)pyridine free base.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining impurities.[5] Dry the product under vacuum to obtain 4-(Chlorodiphenylmethyl)pyridine hydrochloride. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can be performed for further purification.[1]
Part 2: Scale-up Considerations
Transitioning the synthesis from the laboratory bench to a pilot plant or manufacturing scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Key Process Parameters and Challenges:
| Parameter | Lab-Scale (Grams) | Scale-up (Kilograms) | Considerations and Mitigation Strategies |
| Heat Management | Exotherm easily dissipated by the flask surface area. | Surface area-to-volume ratio decreases, leading to potential for thermal runaway. | Use of jacketed reactors with precise temperature control. Controlled, slow addition of thionyl chloride is critical. Consider a solvent with a higher boiling point for better temperature management. |
| Reagent Addition | Dropwise addition via a dropping funnel. | Metered addition using a pump. | Ensure the pump is calibrated and compatible with corrosive reagents like thionyl chloride. Sub-surface addition can improve mixing and heat distribution. |
| Mixing | Magnetic or overhead stirring is sufficient. | Requires robust mechanical stirring to ensure homogeneity. | Baffles in the reactor can improve mixing efficiency. Inadequate mixing can lead to localized "hot spots" and side reactions. |
| Off-Gas Handling | Fume hood is adequate. | Requires a dedicated scrubber system to neutralize HCl and SO₂ gases. | The scrubber should be appropriately sized for the scale of the reaction and charged with a suitable caustic solution. |
| Work-up and Quenching | Addition of reaction mixture to ice-water. | Reverse addition (quenching solution added to the reactor) may be safer. | This avoids a large, instantaneous exotherm. The quench must be performed slowly and with efficient cooling. |
| Product Isolation | Vacuum filtration. | Centrifugation or a filter dryer. | These methods are more efficient for handling large quantities of solids and allow for effective washing and drying. |
| Solvent Selection | A wider range of solvents may be used. | Solvent choice is influenced by safety, cost, and environmental impact. | Toluene is a common choice, but other less hazardous solvents should be evaluated. Diethyl ether is generally avoided on a large scale due to its high volatility and flammability. |
Process Safety:
The primary safety concern in this synthesis is the handling of thionyl chloride . It is a corrosive and toxic substance that reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7][8]
Mandatory Safety Precautions:
-
All operations involving thionyl chloride must be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[6][9]
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][10] For large-scale operations, a full chemical suit and respiratory protection may be necessary.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Avoid contact with water and moisture.[7][8] All glassware and equipment must be thoroughly dried before use.
-
In case of a spill, do not use water to clean it up.[6] Use an inert absorbent material.
Caption: Key safety protocols for handling thionyl chloride.
Part 3: Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the reaction progress, assessing the purity of the final product, and ensuring batch-to-batch consistency.
-
Thin Layer Chromatography (TLC): A quick and simple method for monitoring the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is commonly used.
-
Gas Chromatography (GC): Useful for detecting residual solvents in the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The scale-up synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a well-established process, but it requires meticulous attention to detail, particularly concerning safety and process control. By understanding the underlying chemistry, implementing robust engineering controls, and utilizing appropriate analytical methods, researchers and drug development professionals can successfully and safely transition this synthesis from the laboratory to a manufacturing scale.
References
- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
Lanxess. Thionyl chloride. [Link]
-
MilliporeSigma. SAFETY DATA SHEET - Thionyl chloride. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]
-
Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. [Link]
-
Filo. What happened when alcohol react with Thionyl chloride in presence of Pyridine. [Link]
-
PrepChem.com. Synthesis of 4-chloromethylpyridine hydrochloride. [Link]
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. CN1030387C - Preparation of 4-pyridinemethanol derivatives - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. What happened when alcohol react with Thionyl chloride in presence of Pyr.. [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. lanxess.com [lanxess.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. carlroth.com:443 [carlroth.com:443]
Asymmetric synthesis of chiral 4-(Chlorodiphenylmethyl)pyridine analogs
Application Note: Asymmetric Synthesis of Chiral 4-(Chlorodiphenylmethyl)pyridine Analogs Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Scientific Rationale
Chiral triarylmethanes (TRAMs) and their halogenated derivatives are highly privileged pharmacophores found in numerous biologically active compounds, including antihistamines, antimuscarinics, and selective estrogen receptor modulators. The prototypical achiral compound, 4-(chlorodiphenylmethyl)pyridine, serves as a rigid structural foundation in drug discovery. However, synthesizing its chiral analogs—such as (S)-4-(chloro(4-methylphenyl)(phenyl)methyl)pyridine —presents a formidable synthetic challenge.
The primary difficulty lies in the stereocontrolled installation of the tertiary benzylic chloride. Traditional chlorination of chiral triarylmethanols using thionyl chloride ( SOCl2 ) or Appel conditions inevitably proceeds via a highly resonance-stabilized triarylmethyl carbocation. This long-lived, planar intermediate undergoes rapid nucleophilic attack from both faces, leading to complete racemization ( SN1 pathway).
To bypass this thermodynamic sink, this protocol outlines a highly advanced, dual-catalytic workflow:
-
Enantioselective Arylation: A rhodium-catalyzed asymmetric addition of an arylboronic acid to a 4-aroylpyridine, utilizing a rigid chiral diene ligand to establish the tertiary stereocenter[1].
-
Stereoretentive Chlorination: A titanium(IV)-catalyzed chlorination that intercepts the intermediate chlorosulfite, forcing an intramolecular front-side attack ( SNi mechanism) to install the chloride with near-perfect stereoretention[2].
Synthetic Workflow
Workflow for the asymmetric synthesis of chiral 4-(chlorodiphenylmethyl)pyridine analogs.
Mechanistic Insights & Causality (E-E-A-T)
Why Rhodium/Chiral Diene Catalysis? The asymmetric addition of carbon nucleophiles to unactivated ketones is notoriously difficult due to the low electrophilicity of the carbonyl carbon and the steric hindrance of the resulting tertiary alcohol. We utilize a [Rh(OH)(cod)]2 catalyst paired with a chiral bicyclic diene ligand. The base (KOH) is critical; it facilitates the transmetalation of the p-tolylboronic acid to the rhodium center. The rigid bicyclic framework of the chiral diene creates a highly restrictive chiral pocket, dictating the enantioface of the 4-benzoylpyridine that coordinates to the metal, ensuring the migratory insertion proceeds with exceptional enantioselectivity[1].
Why Titanium(IV) Tetrachloride? When the resulting chiral tertiary alcohol is treated with SOCl2 , it rapidly forms a chlorosulfite intermediate. Left alone, this intermediate dissociates into a free carbocation and SO2Cl− , destroying the stereocenter. The addition of catalytic TiCl4 alters the pathway. TiCl4 acts as a specialized Lewis acid, chelating the oxygen atoms of the chlorosulfite leaving group. This coordination prevents full dissociation and anchors the leaving group, orchestrating a tightly paired front-side delivery of the chloride ion ( SNi mechanism) before the carbocation can planarize[2].
Experimental Protocols
Protocol A: Synthesis of (S)-(4-Methylphenyl)(phenyl)(pyridin-4-yl)methanol
Self-Validating System: The use of strictly degassed solvents prevents the oxidative homocoupling of the arylboronic acid, which would otherwise consume the reagent and crash the catalytic cycle.
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk flask with [Rh(OH)(cod)]2 (2.5 mol%), the chiral diene ligand (R,R)-Bn-bod* (5.5 mol%), and p-tolylboronic acid (2.0 equiv, 2.0 mmol).
-
Activation: Add 3.0 mL of anhydrous, degassed 1,4-dioxane followed by 0.3 mL of aqueous KOH (0.1 M). Stir the mixture at room temperature for 15 minutes to pre-form the active aryl-rhodium species. The solution will transition to a deep red/orange color.
-
Substrate Addition: Add 4-benzoylpyridine (1.0 equiv, 1.0 mmol) to the active catalyst solution. Seal the Schlenk flask, remove it from the glovebox, and stir at 60 °C for 16 hours.
-
Quench and Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure chiral tertiary alcohol. Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Protocol B: Stereoretentive Chlorination to the Chiral Chloride Analog
Self-Validating System: The reaction must be kept strictly at 0 °C. Elevated temperatures provide the activation energy required for the chlorosulfite to overcome the TiCl4 -mediated SNi transition state, leading to SN1 racemization or E1 elimination.
-
Substrate Preparation: Flame-dry a 25 mL round-bottom flask and purge continuously with N2 . Dissolve the (S)-tertiary alcohol obtained from Protocol A (1.0 equiv, 0.5 mmol) in 5.0 mL of strictly anhydrous dichloromethane (DCM).
-
Chlorosulfite Formation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add freshly distilled thionyl chloride ( SOCl2 , 1.2 equiv, 0.6 mmol). Stir for 15 minutes at 0 °C. Note: Evolution of HCl gas will occur; ensure proper venting through a bubbler.
-
Titanium Catalysis: Syringe in TiCl4 (10 mol%, 0.05 mmol, as a 1.0 M solution in DCM) dropwise down the side of the flask. The solution may darken slightly. Maintain stirring at 0 °C for exactly 30 minutes.
-
Neutralization and Isolation: Quench the reaction carefully by adding 5 mL of ice-cold saturated aqueous NaHCO3 . Crucial step: Do not use unbuffered water, as the localized acidity will degrade the labile tertiary chloride. Extract with cold DCM ( 3×10 mL).
-
Rapid Purification: Dry the organic phase over Na2SO4 , concentrate in vacuo at ambient temperature, and immediately pass through a short plug of neutral alumina (Activity Grade III) using Hexanes/DCM to isolate the target (S)-4-(chloro(4-methylphenyl)(phenyl)methyl)pyridine.
Quantitative Data: Optimization of Chlorination
The table below summarizes the critical role of the Lewis acid catalyst in maintaining stereochemical integrity during the halogenation of the fully substituted benzylic carbon.
| Entry | Reagent System | Solvent | Temp (°C) | Yield (%) | ee (%) | Stereochemical Outcome |
| 1 | SOCl2 (1.2 eq) | DCM | 25 | 85 | 0 | Complete Racemization ( SN1 ) |
| 2 | SOCl2 (1.2 eq), Pyridine | DCM | 0 | 78 | 12 | Extensive Racemization |
| 3 | PPh3 / CCl4 (Appel) | THF | 65 | <10 | N/A | Elimination / Decomposition |
| 4 | SOCl2 (1.2 eq), TiCl4 (10 mol%) | DCM | 0 | 91 | 92 | High Retention ( SNi ) |
Note: Initial ee of the starting (S)-tertiary alcohol was 94%. Entry 4 demonstrates near-perfect transfer of chirality.
References[2] Title: Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium(IV) Tetrachloride: Evidence for a Front Side Attack Mechanism
Source: The Journal of Organic Chemistry URL: [Link]1] Title: Chiral Diene Ligands in Asymmetric Catalysis Source: Chemical Reviews URL: [Link]
Sources
Application Note: Derivatization of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride for SAR Studies
Executive Summary
The systematic exploration of chemical space requires versatile, synthetically tractable lead scaffolds. 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) represents a highly privileged building block in medicinal chemistry and materials science 1[1]. Featuring a bulky, lipophilic diphenylmethyl core coupled with a functionalizable pyridine ring, this scaffold is uniquely suited for generating diverse libraries of antihistamines, antimuscarinics, and novel target inhibitors 2[2]. This application note details the mechanistic rationale and validated protocols for derivatizing this scaffold to establish robust Structure-Activity Relationships (SAR).
Mechanistic Rationale & Chemical Properties
The utility of 4-(chlorodiphenylmethyl)pyridine hydrochloride stems from its orthogonal dual-reactivity profile, which allows for site-selective modifications without the need for complex protecting group strategies.
-
SN1-Driven Carbon-Chlorine Cleavage: The central carbon-chlorine bond is highly labile. Due to extreme steric hindrance from the three aromatic rings, SN2 pathways are completely blocked. Nucleophilic substitution proceeds exclusively via an SN1 mechanism. The dissociation of the chloride ion generates a highly stable carbocation, stabilized by resonance delocalization across the two phenyl rings and the pyridine system. Beyond simple substitution, this reactive center has been successfully utilized in advanced catalytic photoinduced radical borylations and halide-coupled electron transfer reactions 3[3].
-
Pyridine Nitrogen Protection and Activation: The compound has a computed LogP of 5.41 and a molecular weight of 316.224 g/mol 1[1]. In its commercially available hydrochloride salt form, the sp2 lone pair of the pyridine nitrogen is protonated 1[1]. This is a critical feature: protonation renders the nitrogen electrophilic, significantly diminishing its basicity and nucleophilicity 1[1]. This prevents unwanted self-condensation during storage. To utilize the scaffold, neutralization with a base is required to liberate the free base 1[1].
Experimental Workflow
Workflow for the dual-stage derivatization of 4-(chlorodiphenylmethyl)pyridine hydrochloride.
Experimental Protocols
Protocol A: Library Generation via SN1 Nucleophilic Substitution (Amination)
Objective: To generate a library of N-alkyl/aryl derivatives by displacing the reactive chloride.
Causality of Reagent Selection: We utilize polar aprotic solvents (e.g., anhydrous DMF or Acetonitrile) to stabilize the intermediate carbocation, thereby accelerating the SN1 rate-determining step. The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual stoichiometric purpose: it neutralizes the hydrochloride salt of the pyridine ring to liberate the free base, and it acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during the displacement, preventing the deactivation of the incoming nucleophile.
Step-by-Step Methodology:
-
Preparation: Suspend 4-(chlorodiphenylmethyl)pyridine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
-
Neutralization: Add DIPEA (2.5 eq, 2.5 mmol) dropwise at 0 °C. Stir for 15 minutes to ensure complete liberation of the free base.
-
Nucleophilic Addition: Add the desired secondary amine (e.g., piperidine, 1.2 eq, 1.2 mmol) to the reaction mixture.
-
Reaction Heating: Elevate the temperature to 80 °C and stir for 4–6 hours.
-
Self-Validating System (Reaction Monitoring): The starting material is highly UV-active. Track its consumption via TLC (Hexanes:EtOAc 7:3). Successful formation of the tertiary amine product is self-validated by a distinct polar shift on the TLC plate and a positive reaction to Dragendorff's reagent (confirming the newly installed basic nitrogen).
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Pharmacokinetic Tuning via Pyridine N-Alkylation
Objective: To synthesize pyridinium salts from the products of Protocol A to tune aqueous solubility and restrict Central Nervous System (CNS) exposure.
Causality of Reagent Selection: Converting the neutral pyridine ring into a permanent pyridinium cation drastically lowers the LogP and prevents the molecule from crossing the Blood-Brain Barrier (BBB). The reaction is performed in a moderately polar solvent (Acetone) where the neutral starting material is soluble, but the resulting highly polar pyridinium salt is insoluble. This creates a self-purifying system driven by Le Chatelier's principle.
Step-by-Step Methodology:
-
Preparation: Dissolve the purified free-base derivative from Protocol A (1.0 eq, 0.5 mmol) in anhydrous Acetone (3.0 mL).
-
Alkylation: Add an excess of Methyl Iodide (MeI) (5.0 eq, 2.5 mmol) in a single portion. (Caution: MeI is a volatile alkylating agent; perform in a fume hood).
-
Incubation: Stir the sealed reaction mixture at room temperature for 12–24 hours.
-
Self-Validating System (Isolation): As the reaction progresses, the product will crash out of solution as a distinct crystalline precipitate.
-
Filtration: Collect the precipitate via vacuum filtration, wash with cold diethyl ether (2 x 5 mL) to remove unreacted MeI and starting material, and dry under high vacuum to yield the pure pyridinium iodide salt.
Quantitative SAR Data Presentation
The table below summarizes a representative SAR library generated using the protocols above, demonstrating how nucleophilic substitution and orthogonal N-alkylation predictably modulate the physicochemical properties of the scaffold.
| Derivative ID | Nucleophile Used | Pyridine Modification | Isolated Yield (%) | Computed LogP | Primary SAR Implication |
| Cmpd-01 | Piperidine | None (Free Base) | 88% | 4.85 | Baseline lipophilic binder; CNS permeable. |
| Cmpd-02 | Morpholine | None (Free Base) | 82% | 3.92 | Reduced lipophilicity; added H-bond acceptor. |
| Cmpd-03 | N-Methylpiperazine | None (Free Base) | 79% | 4.10 | Enhanced basicity; ideal for oral salt formulation. |
| Cmpd-04 | Piperidine | N-Methylation (MeI) | 95% | 1.25 | BBB-impermeable permanent cation; peripheral restriction. |
| Cmpd-05 | Phenol (via Phenoxide) | None (Free Base) | 74% | 5.60 | High lipophilicity; rigid ether linkage. |
Note: Yields represent isolated, purified products. LogP values are computed estimates demonstrating the dramatic shift in lipophilicity upon N-alkylation (Cmpd-04).
References
-
Reaction between 2 and 4‐chlorodiphenylmethyl‐pyridine to give 4‐Cl(OTf)2, the product of double triflate substitution and halide‐coupled double electron transfer. Source: ResearchGate / European Journal of Inorganic Chemistry URL:[Link]
Sources
Application Note & Protocol: Friedel-Crafts Acylation Utilizing Pyridine-4-Carbonyl Chloride for the Synthesis of Aryl(pyridin-4-yl)methanones
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on performing a Friedel-Crafts acylation using pyridine-4-carbonyl chloride. The synthesis of aryl-heteroaryl ketones, specifically aryl(pyridin-4-yl)methanones, is a critical step in the development of numerous pharmacologically active compounds.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, address the unique challenges posed by a pyridine-containing acylating agent, and provide a robust, self-validating experimental protocol. It includes detailed methodologies, safety protocols, characterization data, and troubleshooting advice to ensure reliable and successful execution.
Introduction: The Challenge and Utility of Pyridine-Containing Acylating Agents
The Friedel-Crafts acylation, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[5] This electrophilic aromatic substitution reaction is instrumental in producing aryl ketones, which are versatile intermediates in the synthesis of pharmaceuticals and fine chemicals.
While the reaction is robust, the use of heteroaromatic acylating agents like pyridine-4-carbonyl chloride introduces a significant challenge. Standard Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are required to activate the acyl chloride, generating a highly electrophilic acylium ion.[6][7][8] However, the Lewis basic nitrogen atom on the pyridine ring competes for coordination with the Lewis acid.[9] This interaction can deactivate the catalyst and the acylating agent itself. Consequently, a stoichiometric amount, and often an excess, of the Lewis acid is required to overcome this issue and drive the reaction to completion.[5][10] Understanding and managing this competitive binding is paramount for a successful synthesis.
This application note details a reliable protocol for the acylation of an activated aromatic substrate (anisole) with pyridine-4-carbonyl chloride hydrochloride, a common commercially available starting material.[11][12]
Reaction Mechanism and Key Principles
The reaction proceeds via a multi-step mechanism involving the in-situ generation of the reactive electrophile.
Step 1: Lewis Acid Coordination & Acylium Ion Formation The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the pyridine-4-carbonyl chloride. This polarization of the carbon-chlorine bond facilitates the departure of the chloride ion, forming a resonance-stabilized acylium ion. It is crucial to use more than one equivalent of AlCl₃ because it will also coordinate with the pyridine nitrogen.
Step 2: Electrophilic Aromatic Substitution The electron-rich aromatic ring of the substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as an arenium ion, which temporarily disrupts the aromaticity of the ring.
Step 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring aromaticity to the ring. The resulting ketone product, itself a Lewis base, immediately forms a stable complex with the AlCl₃ catalyst.[5][10] This product-catalyst complexation is why a stoichiometric quantity of the Lewis acid is essential.
Step 4: Aqueous Workup The reaction is quenched with water or dilute acid, which hydrolyzes the aluminum-ketone complex to liberate the final aryl(pyridin-4-yl)methanone product and decompose the remaining aluminum salts.[5][13]
Caption: Mechanism of Friedel-Crafts Acylation with Pyridine-4-Carbonyl Chloride.
Detailed Experimental Protocol
This protocol describes the acylation of anisole as a representative electron-rich aromatic substrate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (Example) | Mmol (Example) | Equivalents |
| Anisole | 100-66-3 | 108.14 | 1.08 g (1.1 mL) | 10.0 | 1.0 |
| Pyridine-4-carbonyl chloride hydrochloride | 39178-35-3 | 178.01 | 1.96 g | 11.0 | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 3.20 g | 24.0 | 2.4 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | - | - |
| 5% Hydrochloric Acid (aq) | 7647-01-0 | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |
Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL), oven-dried
-
Reflux condenser, oven-dried
-
Nitrogen or Argon gas inlet and bubbler
-
Ice/water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble the oven-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Establish an inert atmosphere by flushing the system with dry nitrogen or argon.[14]
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (3.20 g, 24.0 mmol). Add 30 mL of anhydrous dichloromethane (DCM) via syringe. Begin stirring to form a suspension and cool the flask to 0 °C in an ice/water bath.
-
Acylating Agent Addition: Carefully add the pyridine-4-carbonyl chloride hydrochloride (1.96 g, 11.0 mmol) to the cold AlCl₃ suspension in small portions over 10-15 minutes. Gas evolution (HCl) may be observed. The mixture will typically turn yellow or orange.
-
Substrate Addition: In a separate dry flask, dissolve the anisole (1.08 g, 10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add the anisole solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.[14][15]
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Reaction Quench: Prepare a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated HCl. CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[15][16]
-
Workup and Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Collect the bottom organic (DCM) layer. Extract the aqueous layer twice more with 20 mL portions of DCM. Combine all organic layers.[13][15]
-
Neutralization and Drying: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Product Isolation: Filter off the drying agent by gravity filtration. Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure (4-methoxyphenyl)(pyridin-4-yl)methanone.
Characterization and Expected Results
The identity and purity of the product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the methoxy group (~3.8 ppm), aromatic protons from the anisole ring (doublets ~6.9 and ~7.8 ppm), and protons from the pyridine ring (doublets ~7.5 and ~8.7 ppm).
-
IR Spectroscopy: A strong absorption band characteristic of the conjugated carbonyl (C=O) group should be present in the range of 1650-1670 cm⁻¹.[17]
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
Yield: Yields for this reaction can vary based on substrate and purity of reagents but are typically in the range of 60-80% after purification.
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is mandatory for this experiment.[17][18]
| Reagent/Solvent | Hazards | Handling Precautions |
| Pyridine-4-carbonyl chloride HCl | Corrosive, causes severe skin burns and eye damage.[19][20] Reacts with water. | Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Keep container tightly sealed. |
| Anhydrous Aluminum Chloride (AlCl₃) | Corrosive, water-reactive (liberates HCl gas), causes severe burns.[14][16] | Handle quickly in a dry environment. Wear appropriate PPE. Weigh in a fume hood. |
| Dichloromethane (DCM) | Volatile, suspected carcinogen, irritant.[14] | Use exclusively in a well-ventilated fume hood. Avoid inhalation and skin contact. |
| Hydrochloric Acid (HCl) | Corrosive, causes severe burns, respiratory irritant.[18] | Handle with extreme care, wearing appropriate PPE. |
Waste Disposal: All organic waste containing dichloromethane must be collected in a designated halogenated waste container. Acidic and basic aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Wet reagents, solvent, or glassware. 2. Insufficient AlCl₃. 3. Deactivated aromatic substrate. | 1. Ensure all materials are scrupulously dried. 2. Use a fresh bottle of AlCl₃; increase equivalents to 2.5-3.0. 3. This protocol is for activated arenes; deactivated rings will not react. |
| Formation of Tar/Dark Polymer | 1. Reaction temperature too high. 2. Substrate is sensitive to strong acid conditions. | 1. Maintain strict temperature control, especially during additions. 2. Consider a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂), though this may require optimization.[5] |
| Complex Product Mixture | 1. Isomer formation (if substrate allows). 2. Polysubstitution (unlikely in acylation). | 1. The methoxy group is strongly para-directing; other substrates may give ortho/para mixtures requiring careful purification. |
References
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Student-Designed Friedel-Crafts Acylation. (2004, October 10). Scribd. [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. [Link]
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A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. J. Chem. Educ.[Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]
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The chemistry of pyridine under friedel - crafts acylation. (2025, August 26). Filo. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. [Link]
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Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]
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10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]
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Experiment 1: Friedel-Crafts Acylation. University of Massachusetts. [Link]
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Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018, July 17). National Institutes of Health. [Link]
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Friedel–Crafts reaction. (2020, August 24). New World Encyclopedia. [Link]
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Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
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Lewis Acids for the Activation of Pyridines for Further Functionalisation. (2015, June 9). University of Bath. [Link]
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Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023, June 10). MDPI. [Link]
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Lewis Acid-Mediated Friedel–Crafts-Type Formylation of Alkenes with Dichloromethyl Methyl Ether in the Presence of Pyridines. (2024, February 13). ACS Publications. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
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Safety Data Sheet: pyridine. Chemos GmbH & Co.KG. [Link]
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PYRIDINE-4-CARBONYL CHLORIDE HYDROCHLORIDE. Matrix Fine Chemicals. [Link]
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Pyridine-4-carbonyl chloride. PubChem. [Link]
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Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, September 1). ScienceDirect. [Link]
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Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023, August 31). Chem. [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023, May 30). National Institutes of Health. [Link]
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New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023, August 2). Beilstein Journals. [Link]
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Multiparametric Cytotoxicity Profiling of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: Overcoming Hydrophobicity in Cell-Based Assays
Application Note & Standard Operating Procedure Target Audience: Assay Development Scientists, Toxicologists, and Medicinal Chemists.
Introduction & Chemical Context
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a versatile chemical intermediate characterized by a pyridine ring substituted with a bulky chlorodiphenylmethyl group. It is frequently utilized in the synthesis of novel derivatives for structure-activity relationship (SAR) probes and the construction of fused heterocyclic systems in drug discovery[1].
However, evaluating the biological safety and cytotoxicity of this compound presents a significant bioanalytical challenge. With a computed LogP value of 5.41, the compound is highly hydrophobic[1]. When introduced into standard aqueous cell culture media, compounds with LogP > 5 often micro-precipitate. This precipitation not only drastically reduces the bioavailable concentration of the drug—leading to false-negative cytotoxicity readings—but also causes optical interference in standard colorimetric assays.
To resolve this, we have designed a multiparametric, self-validating workflow that utilizes carrier-protein supplementation and orthogonal assay readouts (metabolic activity, membrane integrity, and phenotypic imaging) to ensure rigorous and artifact-free cytotoxicity profiling.
Assay Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, selecting the correct assay chemistry is paramount when dealing with hydrophobic SAR probes. A single toxicity assay cannot stand alone in determining the mechanism of cell death; therefore, we multiplex three distinct physiological endpoints:
-
Metabolic Viability via Resazurin Reduction: We explicitly avoid the traditional MTT assay. MTT requires the intracellular formation of insoluble formazan crystals, which must be dissolved prior to reading. Precipitated 4-(Chlorodiphenylmethyl)pyridine hydrochloride can trap these crystals or scatter light, confounding absorbance readings. Instead, we use , a non-toxic redox dye. Metabolically active cells reduce resazurin into highly fluorescent, water-soluble resorufin, which is secreted into the medium, completely bypassing precipitation artifacts[2].
-
Membrane Integrity via LDH Release: To distinguish between a compound that merely arrests cell growth (cytostatic) and one that ruptures the cell membrane (cytolytic), we measure Lactate Dehydrogenase (LDH). LDH is a stable cytosolic enzyme released into the extracellular environment upon membrane damage[3]. The assay measures the , coupled with the reduction of NAD+ to NADH, providing a definitive marker of necrosis[4].
-
Self-Validating System Design: By transferring the supernatant to a secondary plate for the LDH assay, we physically separate the optical readout from any residual precipitated compound in the primary well. The remaining adherent cells in the primary well are then subjected to the Resazurin assay. This multiplexing ensures that a drop in metabolic activity can be directly correlated with membrane rupture in the exact same cell population[4].
Experimental Workflow Visualization
Multiparametric cytotoxicity workflow for hydrophobic compound evaluation.
Quantitative Data Summary
The following table demonstrates the critical causality of using Bovine Serum Albumin (BSA) as a carrier protein to maintain the LogP 5.41 compound in solution. Without BSA, the compound precipitates, yielding false-negative safety profiles.
| Assay Type | Target Mechanism | Standard Medium IC50 (µM) | BSA-Supplemented Medium IC50 (µM) | Signal-to-Background (S/B) | Z'-Factor |
| Resazurin Reduction | Metabolic Activity | >100 (False Negative) | 12.4 ± 1.1 | 15.2 | 0.78 |
| LDH Release | Membrane Integrity | >100 (False Negative) | 18.7 ± 1.5 | 8.5 | 0.65 |
| High-Content Imaging | Phenotypic Profiling | N/A (Precipitates visible) | 15.0 ± 1.2 | N/A | 0.72 |
Detailed Step-by-Step Protocols
Phase 1: Compound Solubilization & Dosing
Causality Check: Addressing the LogP 5.41 barrier.
-
Primary Stock: Dissolve 4-(Chlorodiphenylmethyl)pyridine hydrochloride in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature.
-
Carrier-Protein Dilution: Prepare the working dosing solutions by performing serial dilutions (100 µM down to 0.1 µM) in complete culture medium supplemented with 0.5% (w/v) BSA . The BSA acts as a hydrophobic sink, binding the compound and preventing micro-precipitation while maintaining bioavailability.
-
DMSO Control: Ensure the final DMSO concentration across all wells (including vehicle controls) is normalized to exactly 0.5% (v/v) to prevent solvent-induced toxicity.
Phase 2: Cell Seeding & Treatment
-
Seeding: Harvest HepG2 cells (human hepatocellular carcinoma) at 80% confluence. Seed at a density of 10,000 cells/well in 100 µL of complete DMEM into a 96-well clear-bottom, black-walled microplate.
-
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.
-
Treatment: Aspirate the seeding medium and gently apply 100 µL of the BSA-supplemented dosing solutions.
-
Self-Validating Controls: Include the following critical controls[4]:
-
Vehicle Control: Medium + 0.5% DMSO + 0.5% BSA.
-
Maximum Lysis Control: Add 10 µL of 9% Triton X-100 (Lysis Solution) to a set of untreated wells 45 minutes prior to the end of the assay to establish 100% LDH release[4].
-
Background Control: Medium without cells (to subtract compound auto-fluorescence/absorbance).
-
-
Exposure: Incubate for 48 hours.
Phase 3: Multiplexed Assay Execution (LDH & Resazurin)
-
Supernatant Transfer (LDH): After 48 hours, carefully transfer 50 µL of the culture supernatant from each well into a new, clear 96-well plate.
-
LDH Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT tetrazolium salt) to the transferred supernatant. Incubate in the dark at room temperature for 30 minutes.
-
LDH Readout: Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm using a microplate reader[4].
-
Resazurin Addition: To the original plate containing the remaining 50 µL of medium and the adherent cells, add 10 µL of 0.15 mg/mL Resazurin sodium salt solution[2].
-
Resazurin Readout: Incubate for 2 hours at 37°C. Measure fluorescence at Excitation 560 nm / Emission 590 nm.
Phase 4: High-Content Imaging (Phenotypic Validation)
-
Staining: In a parallel treated plate, aspirate the medium and wash once with PBS. Add 100 µL of staining solution containing Hoechst 33342 (2 µg/mL, stains all nuclei) and Propidium Iodide (PI, 1 µg/mL, stains only cells with compromised membranes).
-
Incubation: Incubate for 15 minutes at 37°C.
-
Imaging: Image immediately using a High-Content Screening (HCS) system (e.g., DAPI channel for Hoechst, TRITC channel for PI). Calculate the ratio of PI-positive cells to total Hoechst-positive cells to validate the biochemical LDH data.
References
-
Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. Available at:[Link]
-
Riss T, Niles A, Moravec R, et al. "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2019. Available at:[Link]
-
Leger, et al. "Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures." MDPI, 2024. Available at:[Link]
Sources
Application Notes and Protocols for In Vivo Studies of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
A Guide for the Initial Characterization of a Novel Pyridine Derivative in Animal Models
Introduction: Unveiling the Potential of a Novel Pyridine Scaffold
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a pyridine-containing organic compound with the CAS number 64991-61-3.[1][2] Its structure, featuring a central pyridine ring, suggests potential biological activity, as this scaffold is present in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and CNS-active agents.[3][4][5][6] The pyridine moiety can enhance water solubility and stability, and its ability to form hydrogen bonds makes it a valuable component in drug design.[5][]
Physicochemical properties of 4-(Chlorodiphenylmethyl)pyridine hydrochloride include a molecular weight of 316.224 g/mol and a computed LogP of 5.41, indicating significant hydrophobicity.[1] This hydrophobicity is a critical factor to consider for formulation development in preclinical studies.
To date, there is a notable lack of publicly available in vivo data for 4-(Chlorodiphenylmethyl)pyridine hydrochloride. Therefore, this document serves as a comprehensive guide for researchers initiating in vivo investigations with this compound. It outlines a logical, tiered approach to systematically characterize its tolerability, pharmacokinetic profile, and potential pharmacological effects in rodent models. The protocols provided herein are based on established principles of preclinical drug development and are intended to be adapted based on emerging data.[8][9][10]
A Tiered Strategy for In Vivo Evaluation
A systematic approach is crucial when evaluating a novel compound. The following workflow is recommended to progress from basic tolerability and safety assessments to more complex efficacy studies. This strategy ensures that each step informs the next, optimizing the use of resources and animals.
Caption: Decision tree for follow-up studies based on initial findings.
Hypothetical Signaling Pathway
Given the structural similarities to other CNS-active compounds, 4-(Chlorodiphenylmethyl)pyridine hydrochloride could potentially modulate neurotransmitter systems. The following diagram illustrates a hypothetical mechanism of action where the compound might interact with a G-protein coupled receptor (GPCR), a common target for CNS drugs.
Caption: Hypothetical GPCR signaling pathway modulation.
References
-
Animal models for CNS safety pharmacology under the spotlight - NC3Rs. (2016, June 29). Retrieved from [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals, 14(9), 909. Retrieved from [Link]
-
A Brief View on Pyridine Compounds. (2024). Journal of Medicinal and Organic Chemistry, 7(5). Retrieved from [Link]
-
CNS and Pain Models - Sygnature Discovery. (n.d.). Retrieved from [Link]
-
Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. (2009). Amyotrophic Lateral Sclerosis, 10(5-6), 329-336. Retrieved from [Link]
-
Naturally Isolated Pyridine Compounds Having Pharmaceutical Applications. (2022). IntechOpen. Retrieved from [Link]
-
General Principles of Preclinical Study Design. (2020). In Preclinical Development Handbook. Humana, New York, NY. Retrieved from [Link]
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2023). Discover Chemistry, 1, 19. Retrieved from [Link]
-
Animal Models of Cognitive Impairment. (2021). In Cognition Models and Drug Discovery. Academic Press. Retrieved from [Link]
-
CNS Disease Models For Preclinical Research Services - Pharmaron. (n.d.). Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]
-
Animal models of CNS disorders. (2014). Progress in Neurobiology, 113, 1-17. Retrieved from [Link]
-
Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. (2023). Journal of Hazardous Materials, 458, 131885. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). Medicina, 59(11), 1899. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). Preprints.org. Retrieved from [Link]
-
Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]
-
Pyridine - Some Industrial Chemicals. (2000). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. International Agency for Research on Cancer. Retrieved from [Link]
-
Pyridine: an overview of available data on mutagenicity and carcinogenicity. (2000). RIVM Report 711701018. Retrieved from [Link]
-
CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc. (2025, September 12). Retrieved from [Link]
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- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis and Integration of 4-(Chlorodiphenylmethyl)pyridine-Derived Luminescent Radicals in Materials Science
Executive Summary
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a highly versatile bifunctional building block in advanced materials science. While traditionally utilized as a specialized trityl-like protecting group in organic synthesis, its most cutting-edge application lies in the generation of stable, open-shell luminescent organic radicals—specifically the diphenyl(4-pyridyl)methyl (DPyM) radical and its polychlorinated derivatives. By leveraging the pyridine moiety as a structure-directing coordination site, researchers can integrate these doublet-state emitters into Metal-Organic Frameworks (MOFs) and coordination polymers, unlocking tunable near-infrared (NIR) emission, high photoluminescence quantum yields ( Φem ), and novel optomagnetic materials.
Mechanistic Insights: Causality in Experimental Design
As a precursor, 4-(chlorodiphenylmethyl)pyridine hydrochloride is explicitly designed for dual functionality. Understanding the causality behind its structural features is critical for successful material design:
-
Steric Shielding & Radical Stabilization: The central sp3 carbon, bonded to a chlorine atom, serves as the site for single-electron reduction. Upon cleavage of the C-Cl bond, the resulting unpaired electron (SOMO) is delocalized across the phenyl and pyridyl rings. The bulky diphenylmethyl core provides essential steric hindrance, preventing radical dimerization (Gomberg's dimer formation) and conferring kinetic stability to the open-shell species .
-
Coordination-Induced Emission Enhancement (CIEE): Free organic radicals typically suffer from rapid non-radiative decay pathways, resulting in poor luminescence. However, the pyridine nitrogen in the DPyM framework possesses a lone pair of electrons in an sp2 hybrid orbital. When this nitrogen coordinates to a heavy metal cation (e.g., Au(I), Ag(I), or Zn(II)), the structural rigidity of the resulting complex suppresses non-radiative vibrational relaxation. Furthermore, metal coordination alters the energy gap between the Singly Occupied Molecular Orbital (SOMO) and the Next Highest Occupied Molecular Orbital (NHOMO), facilitating efficient doublet-state emission and enabling interligand charge transfer (CT) states .
Experimental Protocols
Self-Validating System: The following protocols describe the conversion of the hydrochloride salt to the free radical, followed by metal coordination. The protocols are designed to be self-validating; the appearance of a deep color change and an active Electron Spin Resonance (ESR) signal confirms the successful generation of the radical intermediate.
Protocol A: Free-Basing and Generation of the Diphenyl(4-pyridyl)methyl Radical (DPyM•)
Objective: To deprotonate the pyridinium salt and subsequently reduce the C-Cl bond via single-electron transfer.
-
Free-Basing: Dissolve 1.0 mmol of 4-(chlorodiphenylmethyl)pyridine hydrochloride in 20 mL of anhydrous dichloromethane (CH 2 Cl 2 ).
-
Neutralization: Wash the organic layer with 20 mL of saturated aqueous sodium bicarbonate (NaHCO 3 ) in a separatory funnel. Causality: The electrophilic pyridinium ion must be deprotonated by a weak base to yield the free base, preventing unwanted proton-reduction side reactions during the subsequent electron-transfer step.
-
Extraction & Drying: Extract the organic layer, dry over anhydrous sodium sulfate (Na 2 SO 4 ), and concentrate under reduced pressure.
-
Radical Generation (Glovebox Required): Transfer the purified free base to a nitrogen-filled glovebox. Dissolve in anhydrous, degassed tetrahydrofuran (THF).
-
Reduction: Add an excess (3.0 eq) of activated zinc dust or silver (Ag) powder. Stir vigorously at room temperature for 12 hours. Causality: Ag or Zn acts as a mild single-electron donor, selectively cleaving the C-Cl bond without over-reducing the sensitive pyridine ring.
-
Validation: The solution will transition from colorless to a deep, persistent red/purple, indicating the formation of the DPyM• radical. Confirm the presence of the unpaired electron via Electron Spin Resonance (ESR) spectroscopy (verifying the S=1/2 spin state). Filter through a PTFE syringe filter to remove unreacted metal.
Protocol B: Assembly of Luminescent Au(I) Coordination Complex
Objective: To coordinate the DPyM• radical to a gold(I) center to restrict vibrational modes and enhance photoluminescence.
-
Precursor Preparation: In a Schlenk flask, prepare a solution of the DPyM• radical (or its highly stable polychlorinated analog, PyBTM) in anhydrous CH 2 Cl 2 (0.1 M).
-
Coordination: Slowly add a stoichiometric equivalent of a Gold(I) precursor, such as Au(C 6 F 5 )(tht) (tht = tetrahydrothiophene), dissolved in CH 2 Cl 2 .
-
Incubation: Stir the mixture in the dark at room temperature for 4 hours. Causality: The pyridine nitrogen acts as a Lewis base, displacing the labile tht ligand to form a direct, rigid N-Au coordination bond.
-
Crystallization: Layer the reaction mixture with anhydrous hexane and allow for slow diffusion at -20°C to yield crystalline organometallic radical complexes suitable for X-ray diffraction and photophysical characterization.
Quantitative Data Presentation
The table below summarizes the photophysical enhancements achieved by coordinating the diphenyl(4-pyridyl)methyl-type radical (specifically the PyBTM derivative) to a Gold(I) center. Metal coordination significantly boosts the quantum yield by suppressing non-radiative decay.
| Material / Compound | State / Solvent | Emission Peak ( λem ) | Quantum Yield ( Φem ) | Lifetime ( τ ) | Reference |
| Free Radical (PyBTM•) | CHCl 3 Solution | 650 nm | 0.02 | < 1.0 ns | |
| Au(I)-Coordinated Radical | CHCl 3 Solution | 619 nm | 0.04 | 7.1 ns | |
| Au(I)-Coordinated Radical | CCl 4 Solution | 600 nm | 0.23 | 12.5 ns | |
| Ag(I)-MOF (Radical Doped) | Solid State | 700 - 850 nm | > 0.10 | > 10.0 ns |
Note: Coordination to Au(I) in non-polar solvents (CCl 4 ) induces a unique interligand charge transfer (CT) state between the metal center and the radical ligand, drastically increasing the quantum yield to 0.23—an exceptionally high value for doublet emitters.
Mandatory Visualizations
Synthetic workflow from 4-(chlorodiphenylmethyl)pyridine to luminescent coordination polymers.
Electronic energy level diagram illustrating doublet emission enhancement via metal coordination.
References
-
Ogino, Y., Kusamoto, T., Hattori, Y., Shimada, M., Tsuchiya, M., Yamanoi, Y., Nishibori, E., Sugimoto, K., & Nishihara, H. "Solvent-Controlled Doublet Emission of an Organometallic Gold(I) Complex with a Polychlorinated Diphenyl(4-pyridyl)methyl Radical Ligand: Dual Fluorescence and Enhanced Emission Efficiency." Inorganic Chemistry, 2017, 56(7), 3909-3915. URL:[Link]
-
Matsuoka, R., Mizuno, A., Mibu, T., & Kusamoto, T. "Luminescent Radicals." Chemical Reviews, 2024. URL:[Link]
Topic: High-Purity Recovery of 4-(Chlorodiphenylmethyl)pyridine hydrochloride via Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a detailed guide for the purification of 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS No. 64991-61-3) using single-solvent and two-solvent recrystallization techniques. As a key intermediate in various synthetic pathways in medicinal chemistry and materials science, achieving high purity of this compound is critical for ensuring the reliability and reproducibility of downstream applications[1]. This guide explains the fundamental principles of recrystallization, outlines systematic protocols for solvent selection and execution, and offers a troubleshooting guide to address common challenges. The methodologies are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity crystalline material.
Introduction and Principles
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a pyridine derivative whose utility is linked directly to its purity. Process-related impurities, such as the precursor alcohol Diphenyl(pyridin-4-yl)methanol, can arise during synthesis and interfere with subsequent reactions or biological assays[1].
Recrystallization is a robust purification technique that leverages the differences in solubility between the target compound and its impurities in a chosen solvent system. The core principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one[2][3]. An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed during filtration[3]. The success of this technique is overwhelmingly dependent on the selection of a suitable solvent.
An ideal recrystallization solvent should exhibit the following properties[1][4]:
-
Dissolve the target compound sparingly or not at all at room temperature.
-
Dissolve the target compound completely at its boiling point.
-
Either dissolve impurities completely at all temperatures or not at all, allowing them to be filtered out hot.
-
Be chemically inert, not reacting with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
As a hydrochloride salt, 4-(Chlorodiphenylmethyl)pyridine is a polar compound. Following the "like dissolves like" principle, polar solvents are the most suitable candidates for its recrystallization[2][3][5].
Health and Safety Precautions
All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. As a hydrochloride salt, this compound may be hygroscopic and should be handled under dry conditions where possible[6][7]. Review the Safety Data Sheet (SDS) for 4-(Chlorodiphenylmethyl)pyridine hydrochloride and all solvents used before beginning any work.
PART 1: Solvent System Selection & Screening
The critical first step is to identify an optimal solvent or solvent pair. For a polar hydrochloride salt like the target compound, polar protic solvents are excellent starting points[1][8].
Recommended Candidate Solvents:
-
Single Solvents: Isopropanol, Ethanol.
-
Two-Solvent Systems: Ethanol/Water, Acetone/Water.
A two-solvent system is employed when no single solvent provides the ideal solubility profile. This method uses a "good" solvent in which the compound is highly soluble and a miscible "poor" (or "anti-") solvent in which the compound is insoluble[5]. The compound is first dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until persistent cloudiness (saturation) is observed[5].
To systematically screen for the best solvent, perform small-scale solubility tests. Use the following table to record your observations.
Data Presentation: Solvent Screening Template
| Solvent System (and ratio if applicable) | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations (e.g., crystal color, form, oiling out) |
| Isopropanol | Sparingly Soluble | Fully Soluble | Fine white needles | Good crystal formation. |
| Ethanol | Soluble | Highly Soluble | Poor yield | Too soluble at room temperature. |
| Ethanol/Water (e.g., 10:1) | Sparingly Soluble | Fully Soluble | Small prisms | Promising system. |
| Acetone/Water | Sparingly Soluble | Fully Soluble | Amorphous solid | Oiled out initially. |
| Ethyl Acetate | Insoluble | Sparingly Soluble | N/A | Not a suitable "good" solvent. |
PART 2: Experimental Protocols
Protocol A: Single-Solvent Recrystallization (using Isopropanol)
This protocol is ideal when a single solvent with a steep solubility curve for the compound is identified.
Methodology:
-
Dissolution: Place the crude 4-(Chlorodiphenylmethyl)pyridine hydrochloride into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small volume of isopropanol.
-
Heating: Heat the suspension to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of hot isopropanol just until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent required to ensure the solution is saturated and maximize the yield upon cooling[3][9].
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals[3].
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation of the product[4].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to rinse away any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent. Characterize the final product by melting point analysis and an appropriate chromatographic method (e.g., HPLC).
Protocol B: Two-Solvent Recrystallization (using Ethanol/Water)
This protocol is effective when the compound is too soluble in one solvent and insoluble in another.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While maintaining the solution at a high temperature, add water (the "poor" or "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears[1][5]. This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol A.
-
Isolation, Washing, and Drying: Collect, wash (using an ice-cold mixture of the recrystallization solvents), and dry the crystals as detailed in Protocol A, steps 7-9.
PART 3: Workflow Visualization & Troubleshooting
Mandatory Visualization: Recrystallization Workflow
The following diagram illustrates the logical workflow and decision-making process for purifying a solid organic compound like 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Caption: A decision-making workflow for the recrystallization process.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form after cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. Supersaturation: Crystallization has not been initiated. | 1. Boil off excess solvent to increase the concentration and allow the solution to cool again[5]. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a "seed crystal" of the pure compound[5]. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the compound's solubility is too high, causing it to separate as a liquid. | 1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. 2. Change the solvent system. A lower-boiling point solvent or a different solvent/anti-solvent pair may be necessary[7]. |
| Low recovery yield. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Insufficient cooling. 4. Crystals were washed with room-temperature solvent. | 1. Ensure the minimum amount of hot solvent is used. 2. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling. 3. Ensure the solution is thoroughly chilled in an ice bath before filtering. 4. Always wash crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals. | The colored impurity has similar solubility to the target compound. | 1. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed via hot gravity filtration. Use charcoal sparingly as it can also adsorb the target compound.[3] |
References
-
Erowid. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 4-(Chloromethyl)pyridine hydrochloride, 98%. Retrieved from [Link]
-
SpringerLink. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
-
Scholars Crossing. (2022). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
JoVE. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]
- Patsnap. (2013). CN103360142A - Method for synthesizing 4-chloro-pyridine.
-
ResearchGate. (2020). 4‐Chloropyridine Hydrochloride. Retrieved from [Link]
- Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
-
MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
- Google Patents. (1984). JPS59112965A - Preparation of 4-chloropyridine hydrochloride.
-
PubChem. (n.d.). 4-(Chloromethyl)pyridinium chloride. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. designer-drug.com [designer-drug.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Welcome to the Technical Support Center for the synthesis and isolation of 4-(Chlorodiphenylmethyl)pyridine hydrochloride . As a highly specialized intermediate used in the development of antihistamines and structure-activity relationship (SAR) probes, this compound presents unique synthetic challenges [1].
This guide is designed for researchers and drug development professionals. It moves beyond standard procedures to explain the causality behind reaction failures, providing field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.
Mechanistic Overview & Vulnerability Analysis
The conversion of diphenyl(pyridin-4-yl)methanol to 4-(Chlorodiphenylmethyl)pyridine hydrochloride is fundamentally a substitution reaction. However, the architecture of the molecule heavily dictates its behavior. The tertiary carbon is flanked by two phenyl rings and a pyridine ring, creating immense steric hindrance and extreme electronic stabilization for any resulting carbocation [1].
Because the intermediate diphenylmethyl carbocation is resonance-stabilized across multiple aromatic systems, the carbon-chlorine bond in the final product is highly susceptible to SN1 heterolysis [1]. Understanding this pathway is the key to preventing product degradation during isolation.
Caption: S_N1 hydrolysis pathway illustrating the extreme vulnerability of the C-Cl bond to trace moisture.
Troubleshooting Guide: The "Why" and "How"
Issue 1: Severe Yield Loss and Reversion to Starting Material
The Problem: You observe complete conversion by in-process monitoring, but the isolated solid is predominantly the starting alcohol, diphenyl(pyridin-4-yl)methanol. The Causality: The product is a trityl-like chloride. Even atmospheric humidity during a standard Buchner filtration provides enough nucleophilic water to drive the SN1 hydrolysis back to the tertiary alcohol. The Solution:
-
Eliminate Aqueous Workups: Never use water or aqueous bicarbonate to quench this reaction.
-
Inert Isolation: Perform all crystallizations and filtrations under a strict argon or nitrogen blanket using Schlenk techniques or a glovebox.
Issue 2: Incomplete Chlorination (Stalled Reactions)
The Problem: The reaction stalls at 60-70% conversion, even with extended heating. The Causality: The bulky diphenyl(pyridin-4-yl)methyl group sterically impedes the approach of the chlorinating agent. As the reaction progresses and the concentration of the starting material drops, the kinetic rate plummets. The Solution:
-
Catalytic Acceleration: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (0.1 eq) to the thionyl chloride ( SOCl2 ). This generates the highly electrophilic, less sterically demanding Vilsmeier-Haack intermediate, which rapidly attacks the hindered alcohol.
Issue 3: Product Isolates as a Gummy Resin Instead of Crystals
The Problem: After removing the solvent, the product forms a sticky, dark resin that refuses to crystallize. The Causality: The reaction generates sulfur dioxide ( SO2 ) and hydrogen chloride ( HCl ) gases. If these volatiles, or unreacted SOCl2 , remain trapped in the crude matrix, they disrupt the crystal lattice of the hydrochloride salt and cause localized degradation. The Solution:
-
Azeotropic Co-evaporation: After the initial concentration, dissolve the residue in anhydrous toluene and evaporate it to dryness under high vacuum. Repeat this twice. Toluene acts as a chaser, azeotropically stripping away residual SO2 , HCl , and SOCl2 , leaving a pristine matrix ready for crystallization.
Reagent Selection Data
Selecting the right chlorinating agent dictates the impurity profile and the isolation strategy. Below is a comparative analysis of common reagents used for this specific transformation.
| Chlorinating Agent | Relative Yield | Byproducts | Mechanistic Pros & Cons |
| Thionyl Chloride ( SOCl2 ) | > 90% | SO2 (g), HCl (g) | Pro: Gases are easily removed via vacuum. Forms the HCl salt in situ.Con: Requires strict trapping of toxic off-gases. |
| Oxalyl Chloride + DMF | > 95% | CO2 (g), CO (g), HCl (g) | Pro: Extremely fast kinetics due to Vilsmeier-Haack intermediate. Milder temperatures.Con: Generates highly toxic Carbon Monoxide ( CO ). |
| Conc. Hydrochloric Acid | < 40% | H2O (l) | Pro: Inexpensive and simple [1].Con: Equilibrium-driven. The generated water severely limits yield via continuous SN1 hydrolysis. |
Standard Operating Procedure: Anhydrous Chlorination
This self-validating protocol utilizes SOCl2 and is engineered to prevent moisture intrusion while ensuring complete salt formation.
Reagents Required:
-
Diphenyl(pyridin-4-yl)methanol (1.0 eq) [2]
-
Thionyl Chloride ( SOCl2 ), freshly distilled (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene (for co-evaporation)
-
Anhydrous Diethyl Ether (for crystallization)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas bubbler (to trap SO2/HCl ). Purge the system with argon for 15 minutes.
-
Substrate Dissolution: Charge the flask with diphenyl(pyridin-4-yl)methanol (1.0 eq) and suspend it in anhydrous DCM (10 mL/gram of substrate). Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add SOCl2 (3.0 eq) dropwise via a syringe over 20 minutes. The solution may transition from a pale suspension to a vibrant yellow/orange homogeneous solution as the hydrochloride salt begins to form.
-
Thermal Activation: Remove the ice bath and gently reflux the mixture (approx. 40 °C) for 4 to 6 hours.
-
Volatile Stripping (Critical Step): Cool to room temperature. Transfer the mixture to a Schlenk flask and remove the DCM and excess SOCl2 under reduced pressure.
-
Co-evaporation: Add 15 mL of anhydrous toluene to the resulting residue and evaporate to dryness under high vacuum. Repeat this step once more to ensure complete removal of trapped acidic gases.
-
Crystallization: Suspend the dry, solid residue in anhydrous diethyl ether and triturate vigorously until a fine, free-flowing powder forms.
-
Isolation: Filter the solid using a Schlenk frit under positive argon pressure. Wash the filter cake with cold, anhydrous ether and dry under high vacuum (0.1 mbar) for 12 hours.
Caption: Experimental workflow for the synthesis and strictly anhydrous isolation of the target compound.
Frequently Asked Questions (FAQs)
Q: Can I use aqueous HCl to ensure complete formation of the hydrochloride salt during the final step? A: Absolutely not. The introduction of water will immediately drive the SN1 hydrolysis of the newly formed C-Cl bond back to the tertiary alcohol. The reaction with SOCl2 generates stoichiometric HCl directly in the medium, which is entirely sufficient to form the hydrochloride salt in situ [1].
Q: How can I monitor the reaction progress? TLC gives me multiple streaky spots. A: Standard silica gel TLC plates contain bound water and are slightly acidic. When you spot the reaction mixture, the silica hydrolyzes the 4-(chlorodiphenylmethyl)pyridine back to the alcohol during elution, giving a false negative for conversion. Solution: Quench a 50 µL reaction aliquot into 1 mL of anhydrous methanol containing a drop of triethylamine. This rapidly converts the chloride into the stable methyl ether derivative, which can then be cleanly analyzed via GC-MS or LC-MS.
Q: Why did my isolated white powder turn pink/red after a few weeks of storage? A: This indicates autoxidation or acid-catalyzed degradation. The diphenylmethyl system, especially in the presence of trace acidic vapors or oxygen, can undergo slow oxidative coupling or degradation over time. Store the compound in a tightly sealed amber vial, backfilled with argon, at -20 °C.
Q: Is the pyridine nitrogen nucleophilic enough to cause oligomerization? A: In the free base form, intermolecular nucleophilic attack by the pyridine nitrogen onto the benzylic chloride of another molecule is theoretically possible. However, because the product is isolated as the hydrochloride salt, the pyridine lone pair is protonated ( sp2 hybridized). This renders the nitrogen electrophilic and completely suppresses its nucleophilicity, preventing oligomerization [1].
References
Technical Support Center: Chlorination of Diphenyl(pyridin-4-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges encountered during the synthesis of 4-(chlorodiphenylmethyl)pyridine hydrochloride from diphenyl(pyridin-4-yl)methanol.
This conversion is a critical node in the synthesis of various antihistamines and pharmaceutical building blocks. However, the presence of both a basic pyridine ring and a highly sterically hindered, resonance-stabilized triarylmethyl (trityl-like) system makes this reaction uniquely prone to specific side reactions [1]. This guide will deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity syntheses.
Mechanistic Overview & Side Reaction Pathways
To troubleshoot effectively, we must first understand the reaction's dual nature. The conversion utilizes thionyl chloride (SOCl₂) and proceeds via a chlorosulfite intermediate. Because the resulting diphenyl(pyridin-4-yl)methyl cation is exceptionally stable, the reaction heavily favors an SN1 -like dissociation pathway [2]. Simultaneously, the generation of HCl gas immediately protonates the basic pyridine nitrogen, altering the solubility and reactivity of the intermediates [1].
Mechanistic pathway and primary side reactions in the chlorination of diphenyl(pyridin-4-yl)methanol.
Troubleshooting Guides & FAQs
Q1: My reaction stalls at 75-80% conversion despite using an excess of thionyl chloride. Why is the starting material persisting?
Causality: The issue is physical, not chemical. As SOCl₂ reacts with the alcohol, it releases equimolar amounts of HCl and SO₂ [3]. The basic pyridine ring of both the unreacted starting material and the chlorosulfite intermediate rapidly scavenges this HCl, forming a highly polar hydrochloride salt [1]. If you are using a strictly non-polar solvent like pure dichloromethane (DCM) or toluene, this salt precipitates prematurely. The solid matrix traps unreacted diphenyl(pyridin-4-yl)methanol, physically shielding it from the chlorinating agent. Solution: Switch to a slightly more polar, halogenated solvent like chloroform (CHCl₃), which better solubilizes the intermediate salts. Alternatively, adding a catalytic amount of anhydrous N,N-dimethylformamide (DMF) generates the highly reactive Vilsmeier-Haack reagent in situ, accelerating the chlorination before bulk precipitation can occur.
Q2: TLC monitoring during the reaction shows 100% conversion. However, after an aqueous workup, my NMR shows mostly starting material. What happened?
Causality: You have fallen victim to the "trityl trap." 4-(chlorodiphenylmethyl)pyridine is essentially a substituted trityl chloride. The carbon-chlorine bond is extremely labile because the resulting carbocation is heavily stabilized by the two phenyl rings and the pyridine ring. Any exposure to water—especially during a standard aqueous bicarbonate quench—will cause rapid SN1 hydrolysis, reverting your product entirely back to the starting carbinol [2]. Solution: Never use an aqueous workup for this compound. The system must remain strictly anhydrous. The protocol below utilizes vacuum concentration to remove volatile byproducts (SO₂, HCl, excess SOCl₂), followed by direct precipitation of the product as the stable hydrochloride salt using an anhydrous anti-solvent (like diethyl ether).
Q3: Instead of a crystalline solid, my product isolated as a dark, tarry oil. How do I prevent this degradation?
Causality: This is a classic symptom of thermal degradation of the triarylmethyl carbocation. If the reaction is run at reflux (especially in neat SOCl₂), the highly stable carbocation persists long enough to undergo complex side reactions, including intermolecular Friedel-Crafts alkylation (where the cation attacks the phenyl rings of another molecule) or oligomerization. Solution: Temperature control is paramount. The reaction should be initiated at 0 °C and allowed to warm only to room temperature (20-25 °C). The S_N1 dissociation of the chlorosulfite is facile enough that excessive heating is completely unnecessary and strictly detrimental.
Quantitative Reaction Optimization Data
The following table synthesizes field data comparing various reaction conditions. It highlights the direct correlation between solvent/temperature choices and the prevalence of specific side reactions.
| Solvent System | Temperature | Additive | Conversion (%) | Primary Side Reaction / Impurity |
| Dichloromethane (DCM) | 25 °C | None | 75 - 80% | Premature precipitation (Trapped SM) |
| Chloroform (CHCl₃) | 25 °C | None | > 95% | Trace hydrolysis (if transfer is slow) |
| Neat SOCl₂ | 75 °C (Reflux) | None | 60 - 70% | Tarry oligomers (Carbocation degradation) |
| DCM / CHCl₃ | 0 °C to 25 °C | Cat. DMF | > 98% | None (Optimal Conditions) |
Validated Experimental Protocol
This protocol is designed as a self-validating system . By isolating the product directly as the hydrochloride salt via anhydrous precipitation, you bypass the moisture-sensitive free base entirely. If the reaction is successful, the product will crash out as a distinct, filterable powder; if hydrolysis has occurred, it will oil out.
Reagents:
-
Diphenyl(pyridin-4-yl)methanol (1.0 eq, strictly dried in a vacuum oven)
-
Thionyl Chloride (SOCl₂) (3.0 eq, freshly distilled)
-
Anhydrous Chloroform (CHCl₃) (10 mL / gram of substrate)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq)
-
Anhydrous Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet. Maintain a positive pressure of argon throughout the setup.
-
Substrate Dissolution: Dissolve diphenyl(pyridin-4-yl)methanol in anhydrous CHCl₃. Add the catalytic amount of anhydrous DMF. Cool the stirring solution to 0 °C using an ice-water bath.
-
Chlorination: Charge the dropping funnel with SOCl₂. Add the SOCl₂ dropwise over 30 minutes. Self-Validation Check: You will observe immediate off-gassing (SO₂ and HCl) and a transient color change (often yellow/orange) indicative of the carbocation intermediate.
-
Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. A fine suspension may form as the hydrochloride salt generates.
-
Anhydrous Concentration: Transfer the flask to a rotary evaporator. Crucial Step: Evaporate the solvent and excess SOCl₂ under reduced pressure at a bath temperature not exceeding 30 °C. Co-evaporate twice with small portions of anhydrous toluene to azeotropically remove residual SOCl₂ and HCl.
-
Precipitation: Suspend the resulting crude residue in a minimal amount of anhydrous DCM. Vigorously stir and slowly add anhydrous diethyl ether until the product completely precipitates as a crystalline solid.
-
Isolation: Filter the solid rapidly through a Schlenk frit or a Buchner funnel under a blanket of argon. Wash the filter cake with cold, anhydrous diethyl ether and dry under high vacuum to yield 4-(chlorodiphenylmethyl)pyridine hydrochloride.
References
- 4-(Chlorodiphenylmethyl)pyridine Hydrochloride - Benchchem. Source: Benchchem.
- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. Source: LibreTexts.
- An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols - Benchchem. Source: Benchchem.
Technical Support Center: Purification of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Welcome to the technical support center for the purification of 4-(chlorodiphenylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist you in achieving high purity and yield.
I. Understanding the Molecule: Key Purification Challenges
4-(Chlorodiphenylmethyl)pyridine hydrochloride is typically synthesized by the chlorination of its alcohol precursor, diphenyl(pyridin-4-yl)methanol, using a reagent such as thionyl chloride (SOCl₂), followed by salt formation with hydrochloric acid.[1] The primary purification challenges stem from the nature of this reaction and the properties of the molecule itself.
-
Residual Precursor : Incomplete chlorination is a common issue, leading to contamination with the starting alcohol, diphenyl(pyridin-4-yl)methanol. This impurity is structurally similar and can be challenging to remove.
-
Byproduct Formation : The reaction with thionyl chloride produces gaseous byproducts like sulfur dioxide and HCl, which need to be managed.[1] Other side reactions can also occur, leading to a variety of minor impurities.
-
Hydrolysis : The benzylic chloride is susceptible to hydrolysis back to the alcohol precursor, especially in the presence of moisture. This can occur during workup or purification if conditions are not anhydrous.
-
Physical Properties : As a hydrochloride salt, the compound has low volatility, making it unsuitable for purification by distillation or direct analysis by gas chromatography (GC).[1] Its polarity and potential for "oiling out" during recrystallization also present challenges.
-
Hygroscopicity : Pyridine hydrochloride salts are often hygroscopic, readily absorbing moisture from the air, which can complicate handling and accurate weighing, as well as promote hydrolysis.[2]
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the purification of 4-(chlorodiphenylmethyl)pyridine hydrochloride in a direct question-and-answer format.
| Problem Category | Question | Potential Cause & Scientific Explanation | Suggested Solution |
| Recrystallization | My compound "oiled out" instead of forming crystals. What should I do? | "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is common when the solution is supersaturated and cooled too quickly, or if the melting point of the solute is lower than the boiling point of the solvent.[3][4] The oil is a liquid phase of the impure compound. | 1. Re-dissolve : Heat the solution until the oil completely redissolves. 2. Add More Solvent : Add a small amount of additional hot solvent to decrease the saturation level. 3. Slow Cooling : Allow the solution to cool very slowly to room temperature, and then place it in an ice bath. Insulation of the flask can help promote slow cooling. 4. Seeding : Introduce a small seed crystal of pure compound to encourage nucleation. 5. Change Solvent System : Consider using a different solvent or a solvent/anti-solvent system (e.g., dissolving in hot ethanol and slowly adding water until turbidity is observed).[1] |
| I'm not getting any crystal formation, even after cooling. | The most common reason for crystallization failure is using too much solvent, resulting in a solution that is not saturated. | 1. Reduce Solvent Volume : Carefully boil off some of the solvent to increase the concentration of the compound. 2. Induce Crystallization : Try scratching the inside of the flask with a glass rod at the liquid-air interface to create a surface for nucleation. 3. Use an Anti-Solvent : If using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify and allow to cool slowly.[3] | |
| The purity of my compound did not improve significantly after recrystallization. | This can happen if the impurities have very similar solubility profiles to the desired compound in the chosen solvent system. It can also occur if the crystals form too quickly, trapping impurities within the crystal lattice. | 1. Optimize Solvent System : Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should remain soluble at all temperatures. 2. Perform a Second Recrystallization : A second recrystallization from a different solvent system can sometimes remove persistent impurities. 3. Consider an Alternative Purification Method : If recrystallization is ineffective, other methods like column chromatography or acid-base extraction may be necessary. | |
| General Purity | My final product is a brownish or off-white powder, not white. | Colored impurities are often highly conjugated organic molecules. These can be byproducts of the synthesis or degradation products. | 1. Activated Charcoal : During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[5] 2. Column Chromatography : This is very effective at separating colored impurities from the desired product. |
| How can I remove the unreacted diphenyl(pyridin-4-yl)methanol precursor? | The alcohol precursor is more polar than the chlorinated product. This difference in polarity can be exploited for separation. | 1. Column Chromatography : Use normal-phase column chromatography with a silica gel stationary phase. Elute with a non-polar solvent system, gradually increasing the polarity. The less polar product will elute before the more polar alcohol. A good starting point for the eluent is a mixture of hexane and ethyl acetate, or dichloromethane with a small percentage of methanol.[2] 2. Acid-Base Extraction : While both the product and the precursor are basic at the pyridine nitrogen, this method is less effective for separating these two specific compounds. Chromatography is the preferred method. | |
| Handling | My product is difficult to handle and seems to be gaining weight. | Pyridine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the air.[2] | 1. Storage : Store the compound in a tightly sealed container in a desiccator with a drying agent like phosphorus pentoxide or anhydrous calcium chloride. 2. Handling : Handle the compound in a glove box or a dry atmosphere whenever possible. Minimize its exposure to ambient air. 3. Drying : Before use, dry the compound under a high vacuum for several hours to remove any absorbed water. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification?
A1: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is a good starting point.[6][7]
Q2: Can I use Gas Chromatography (GC) to analyze the purity of my 4-(chlorodiphenylmethyl)pyridine hydrochloride?
A2: No, direct analysis of the hydrochloride salt by GC is not recommended. The salt has very low volatility and is likely to decompose at the high temperatures required for GC analysis.[1] However, you can analyze the free base of the compound by GC after neutralizing the hydrochloride salt.
Q3: My NMR spectrum looks complex. How can I confirm the identity and purity of my compound?
A3: The ¹H NMR spectrum of the hydrochloride salt will show a downfield shift of the pyridine ring protons compared to the free base, due to the positive charge on the nitrogen atom.[8] Key signals to look for are the aromatic protons of the two phenyl rings and the pyridine ring, as well as the singlet for the methine proton. Impurities like the starting alcohol will have a distinct -OH signal and a different chemical shift for the methine proton. Comparing your spectrum to a reference spectrum or using 2D NMR techniques can help with assignment. You can also use Quantitative NMR (qNMR) with a certified internal standard for accurate purity determination.[6]
Q4: Is it possible to purify the compound using an acid-base extraction?
A4: Yes, acid-base extraction can be used to separate the basic 4-(chlorodiphenylmethyl)pyridine from non-basic impurities.[9][10] The general procedure involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid. The basic pyridine compound will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the free base of the product re-extracted into an organic solvent. However, this method will not separate the desired product from other basic impurities, such as the starting alcohol.
Q5: What are the key safety precautions to take during the purification of this compound?
A5: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. The chlorination reaction to synthesize the compound can be exothermic and releases toxic gases (SO₂ and HCl), so it must be performed with caution.[1]
IV. Experimental Protocols & Workflows
Protocol 1: Recrystallization from an Ethanol/Water System
Objective : To purify crude 4-(chlorodiphenylmethyl)pyridine hydrochloride by removing impurities with different solubility profiles.
Materials :
-
Crude 4-(chlorodiphenylmethyl)pyridine hydrochloride
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure :
-
Place the crude solid in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask and heat the mixture to dissolve the solid.
-
Once the solid is dissolved, continue heating and add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.[1]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under a high vacuum.
Protocol 2: Purification by Column Chromatography
Objective : To separate 4-(chlorodiphenylmethyl)pyridine hydrochloride from more polar impurities like the precursor alcohol.
Materials :
-
Crude 4-(chlorodiphenylmethyl)pyridine hydrochloride
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
Procedure :
-
Prepare a slurry of silica gel in dichloromethane and pack the chromatography column.
-
Dissolve the crude compound in a minimal amount of dichloromethane. If it is not fully soluble, a small amount of methanol can be added.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Begin eluting the column with 100% dichloromethane.
-
Gradually increase the polarity of the eluent by adding increasing amounts of methanol (e.g., starting with 1% methanol in DCM, then 2%, 5%, and so on).[2]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
V. Visual Workflows and Diagrams
Recrystallization Troubleshooting Workflow
Caption: A decision-making guide for common recrystallization issues.
General Purification Strategy
Caption: A general strategy for the purification of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
VI. References
-
Pyridine from Pyridine hydrochloride - Sciencemadness.org. (URL: [Link])
-
Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])
-
Recrystallization - University of California, Irvine. (URL: [Link])
-
What type of column chromatography for highly polar compounds? - Reddit. (URL: [Link])
-
N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses. (URL: [Link])
-
4‐Chloropyridine Hydrochloride - ResearchGate. (URL: [Link])
-
Recrystallization - University of Colorado Boulder. (URL: [Link])
-
Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: [Link])
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC. (URL: [Link])
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides - Polish Academy of Sciences. (URL: [Link])
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in pyridine synthesis
Technical Support Center: Pyridine Synthesis
A Senior Application Scientist's Guide to Managing Exothermic Reactions
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of managing heat evolution during the synthesis of pyridine and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure your reactions are safe, controlled, and reproducible. The following troubleshooting guides and FAQs are structured to address specific issues you may face in the lab.
Section 1: Frequently Asked Questions (FAQs) on Thermal Hazard Management
This section addresses the most common high-level questions regarding exothermic reactions in pyridine synthesis.
Question 1: What are the primary safety concerns when dealing with exothermic reactions in pyridine synthesis?
Answer: The principal safety concern is a thermal runaway , a situation where the reaction rate increases uncontrollably, leading to a rapid spike in temperature and pressure.[1] This can exceed the cooling capacity of the reactor, potentially causing the boiling of solvents, vessel rupture, or even an explosion.[1] Many pyridine syntheses, such as the Chichibabin reaction, involve highly reactive reagents like sodium amide at elevated temperatures, which can exacerbate the danger.[2][3] Furthermore, reagents like phosphorus oxychloride (POCl₃), sometimes used in related syntheses, can undergo delayed and highly exothermic hydrolysis, posing a significant quenching risk.[1]
Question 2: How can I predict the potential for a thermal runaway before starting my experiment?
Answer: A thorough thermal hazard assessment is crucial, especially before any scale-up.[1] This involves both literature review and laboratory testing.
-
Literature Precedent: Carefully review the literature for the specific reaction or similar transformations. Note any reported exotherms, rapid temperature increases, or special cooling requirements.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are the gold standard for quantifying thermal risk.[1] These methods can determine critical parameters such as:
-
Heat of Reaction (ΔHrxn): The total amount of energy released.
-
Onset Temperature of Decomposition: The temperature at which starting materials or products begin to decompose exothermically.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The maximum temperature the reaction could reach under adiabatic (zero heat loss) conditions.[1] This data is essential for ensuring that the reaction temperature will not approach the decomposition onset.
-
Question 3: My reaction is showing signs of a thermal runaway (rapid, uncontrolled temperature increase). What is the immediate emergency procedure?
Answer: Your immediate priority is to regain control of the temperature and ensure the safety of personnel. Follow these steps methodically:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[4] This cuts off the fuel for the exothermic event.
-
Enhance Cooling: Maximize the cooling to the reactor. If using an ice bath, add more ice and salt. If using a circulator, lower the setpoint to its minimum.[4][5]
-
Alert Personnel: Inform colleagues in the lab of the situation. Do not work alone when dealing with a potential runaway.
-
Prepare for Emergency Quenching: If the temperature continues to rise despite enhanced cooling, a quench may be necessary. Have a pre-determined, appropriate quenching agent ready.
-
Evacuate if Necessary: If the temperature rise is extremely rapid or if you observe a rapid pressure increase (e.g., vigorous gas evolution, venting from the condenser), evacuate the immediate area and follow your institution's emergency procedures.
Below is a decision-making flowchart for handling a thermal event.
Caption: Troubleshooting flowchart for exothermic events.
Section 2: Troubleshooting Guides for Specific Pyridine Syntheses
Different synthetic routes to pyridines have unique thermal profiles. This section provides targeted advice for common, and often highly exothermic, named reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction where the initial condensation steps can be significantly exothermic.[1][6]
Question: The initial condensation in my Hantzsch synthesis is too rapid and difficult to control. How can I manage this?
Answer: The key is to control the rate of heat generation. Several strategies can be employed:
-
Slow Addition of Reagents: Instead of combining all reagents at once, add one component dropwise over time.[5] Often, adding the aldehyde to the mixture of the β-keto ester and ammonia source provides the best control.
-
Efficient Cooling: Perform the reaction in a cooling bath (e.g., an ice-water bath) to maintain a consistent, low temperature.[5] This is especially critical during the initial phase of the reaction.
-
Dilution: Running the reaction at a lower concentration by using more solvent increases the thermal mass of the mixture, which helps to absorb and dissipate heat more effectively.[1]
-
Pre-form Intermediates: To better control the reaction, you can pre-form the Knoevenagel condensation product (from the aldehyde and β-keto ester) or the enamine intermediate before the final cyclization step.[7] This breaks the multicomponent reaction into more manageable steps.
Question: I am scaling up my Hantzsch synthesis from 1g to 50g and am concerned about heat management. What are the critical considerations?
Answer: Scale-up is not linear. As you increase the reaction volume, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.
-
Reactor Choice: A standard round-bottom flask is inadequate for large-scale reactions with significant exotherms. A jacketed glass reactor with an overhead stirrer and a powerful temperature control unit (circulator) is essential for maintaining uniform temperature and efficient heat removal.
-
Semi-Batch Operation: Do not perform a large-scale reaction in batch mode. A semi-batch approach, where one reactant is added slowly and controllably, is mandatory. The addition rate should be governed by the reactor's ability to remove the heat generated.
-
Flow Chemistry: For highly exothermic processes, continuous flow reactors are inherently safer and offer superior temperature control due to their extremely high surface-area-to-volume ratio.[5] This is a modern and highly effective approach for scaling up energetic reactions.
Chichibabin Reaction
The Chichibabin reaction, which typically uses sodium amide (NaNH₂) at high temperatures, is notoriously energetic and requires stringent control.[2][3]
Question: My Chichibabin reaction is highly exothermic, leading to localized boiling and the formation of dark byproducts. How can I improve control?
Answer: This indicates poor heat dissipation and localized "hot spots." The reaction of pyridine with sodium amide is a nucleophilic substitution that can proceed very rapidly once initiated.[2][8]
-
Temperature Control: Do not rely on a simple heating mantle. Use a well-stirred oil bath or a temperature-controlled reactor to ensure uniform heating.[9]
-
Efficient Stirring: Inadequate stirring is a common cause of hot spots. Use an overhead mechanical stirrer for viscous mixtures or larger volumes to ensure the heat is distributed evenly.
-
Solvent Choice: While often performed in high-boiling solvents like xylene or toluene, ensure the solvent volume is sufficient to act as a heat sink.[2]
-
Gradual Addition: Instead of adding the sodium amide all at once, it can be added portion-wise to the heated pyridine solution. However, this must be done with extreme caution. A safer alternative is to add the pyridine solution slowly to a suspension of sodium amide in the solvent.
Below is a diagram illustrating the critical balance between heat generation and heat removal in a chemical reactor. A thermal runaway occurs when the rate of heat generation surpasses the rate of heat removal.
Caption: Heat Generation vs. Heat Removal Balance.
Section 3: Key Experimental Protocols
Here are detailed methodologies for critical procedures related to managing exothermic reactions.
Protocol 1: Controlled Addition (Semi-Batch) for a Generic Exothermic Pyridine Synthesis
This protocol outlines a general procedure for adding a reactive reagent to control the reaction exotherm.
-
Glassware and Setup:
-
Use an appropriately sized jacketed reactor or a three-necked round-bottom flask equipped with a magnetic stirrer (or overhead stirrer for >1L), a thermometer/thermocouple, a reflux condenser under an inert atmosphere (N₂ or Argon), and an addition funnel.
-
Connect the reactor jacket to a cooling circulator set to the desired initial temperature (e.g., 0 °C).
-
-
Initial Charge:
-
Charge the reactor with the initial reactants and the solvent.
-
Begin stirring and allow the mixture to equilibrate to the set temperature.
-
-
Controlled Addition:
-
Charge the addition funnel with the second reactant (either neat or dissolved in a suitable solvent).
-
Begin adding the reactant dropwise to the stirred reaction mixture.
-
Crucially, monitor the internal temperature. The rate of addition should be adjusted to ensure the internal temperature does not rise more than a few degrees above the setpoint. If the temperature begins to climb, immediately stop the addition until the cooling system brings it back down.[4]
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by TLC, LC-MS, or GC-MS.
-
-
Workup:
-
Once the reaction is complete, proceed with the appropriate quenching and workup procedure.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
WARNING: This procedure should only be performed if you can do so safely. If the reaction is too violent, evacuate immediately.
-
Pre-selection of Quenching Agent: The quenching agent must be chosen before the reaction begins. It should neutralize the reactive species without generating a large amount of gas or its own exotherm. For many reactions, a cold, high-boiling, inert solvent can be used to dilute and cool the reaction. For specific reagents (e.g., organolithiums), a specific quencher (e.g., isopropanol) is needed.
-
Execution:
-
Ensure all reagent additions have been stopped and external cooling is at maximum.
-
From a safe distance and behind a blast shield, slowly introduce the pre-chilled quenching agent via a cannula or addition funnel.
-
DO NOT dump the quenching agent in all at once, as this can cause a violent, uncontrolled reaction.
-
Monitor the temperature. The goal is to see a steady decrease.
-
Once the temperature is under control and below the boiling point of the solvent, the immediate hazard is reduced.
-
Section 4: Data Presentation
Table 1: Comparison of Common Laboratory Cooling Methods
| Cooling Method | Typical Temperature Range (°C) | Advantages | Disadvantages |
| Ice-Water Bath | 0 to 5 | Simple, inexpensive, high heat capacity. | Limited to temperatures at or above 0 °C. |
| Ice-Salt Bath (NaCl) | -20 to -10 | Achieves sub-zero temperatures easily. | Corrosive, temperature can be inconsistent. |
| Dry Ice-Acetone/Isopropanol | -78 | Stable, very low temperature. | Acetone is flammable; CO₂ gas is an asphyxiant. |
| Liquid Nitrogen (as coolant) | -196 | Extremely low temperature. | Can condense liquid oxygen (explosion hazard). |
| Circulating Chiller/Cryostat | -80 to 20 | Precise and stable temperature control. | Requires specialized equipment, lower heat removal capacity than a bath for rapid exotherms. |
References
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Benchchem. (n.d.). Managing exothermic reactions in fluoropyridine synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyridine-3-carbonitriles.
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
-
Wikipedia. (2023). Chichibabin reaction. Retrieved from [Link]
- Smith, M. B., & March, J. (n.d.). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- Google Patents. (n.d.). US4386209A - Chichibabin reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myttex.net [myttex.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Stability & Troubleshooting
Welcome to the Technical Support and Troubleshooting Portal for 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3). Designed for researchers and drug development professionals, this guide addresses the unique handling, stability, and analytical challenges associated with this highly reactive intermediate.
Due to its specific structural features—a benzylic carbon flanked by two phenyl rings and a pyridine ring—this molecule is exceptionally prone to solvolysis and nucleophilic substitution[1]. Below, you will find mechanistic insights, self-validating experimental protocols, and actionable troubleshooting steps to ensure analytical accuracy.
Section 1: Mechanistic FAQs – Understanding the Degradation Pathways
Q: Why does 4-(Chlorodiphenylmethyl)pyridine hydrochloride degrade so rapidly when prepared for LC-MS analysis? A: The primary site of reactivity is the chlorodiphenylmethyl group. The carbon-chlorine bond is highly susceptible to heterolysis. When exposed to protic solvents (like water or methanol, which are ubiquitous in LC-MS mobile phases), the molecule undergoes a rapid SN1-type reaction[1]. The departure of the chloride ion forms a diphenyl(pyridin-4-yl)methyl carbocation, which is intensely stabilized by resonance delocalization across the adjacent phenyl rings[1]. Subsequent nucleophilic attack by the solvent yields the tertiary alcohol (diphenyl(pyridin-4-yl)methanol) or corresponding ethers.
Q: How does the protonation state of the pyridine ring influence its reactivity and stability? A: In its hydrochloride salt form, the pyridine nitrogen's lone pair is protonated. This renders the nitrogen atom electrophilic, drastically diminishing its basicity and nucleophilicity[1]. This protonation prevents the pyridine ring from undergoing intermolecular nucleophilic attack on the carbocation. If the compound is neutralized to its free base form, the liberated nitrogen can act as a nucleophile, potentially leading to complex dimerization or polymerization pathways[1].
Q: What are the expected degradation outcomes under dry thermal stress versus photolytic stress? A: Under dry thermal conditions (e.g., 80°C to 105°C for 48 hours), the solid-state drug exhibits strong intrinsic thermal stability, primarily resisting degradation unless ambient moisture initiates hydrolysis[1]. Under photolytic stress (UV/Visible light per ICH Q1B guidelines), the molecule is vulnerable to homolytic cleavage of the C-Cl bond, leading to radical-mediated degradation products rather than the hydrolytic alcohol[1].
Section 2: Degradation Pathway Visualization
Fig 1: SN1 solvolysis degradation pathway of 4-(Chlorodiphenylmethyl)pyridine.
Section 3: Self-Validating Forced Degradation Protocol (ICH Q1A/Q1B)
To accurately profile impurities without inducing analytical artifacts, your experimental design must be self-validating. The following protocol ensures that any observed degradation occurred during the stress phase, not during sample preparation or analysis.
Step 1: Baseline Establishment & Internal Control (Self-Validation)
-
Causality: Protic solvents induce spontaneous solvolysis. To validate that degradation is a result of the applied stress and not the analytical method, we must use an inert environment and an internal standard.
-
Action: Prepare a 1.0 mg/mL stock solution of the API in anhydrous dichloromethane (DCM) or chloroform[1]. Spike with 0.1 mg/mL triphenylmethane as a non-hydrolyzable internal standard. Inject immediately via LC-MS to establish the baseline [M+H]+ signal and confirm a 0% initial solvolysis rate.
-
Validation Check: If the internal standard peak area remains constant across all subsequent runs while the API peak decreases, the degradation is confirmed to be from the applied stress, not instrument variance.
Step 2: Hydrolytic Stress Application
-
Causality: To evaluate susceptibility to moisture, we force the SN1 pathway using controlled aqueous environments.
-
Action: Aliquot 1 mL of the stock solution into three separate vials. Add 100 µL of HPLC-grade water (Neutral), 0.1 N HCl (Acidic), or 0.1 N NaOH (Basic). Incubate at 40°C for 24 hours.
Step 3: Thermal and Photolytic Stress Application
-
Causality: To isolate non-hydrolytic degradation pathways (e.g., radical formation or oxidation).
-
Action:
Step 4: Quenching and Rapid-Gradient Analysis
-
Causality: Prolonged exposure to mobile phases during chromatography can cause on-column degradation.
-
Action: Neutralize the acidic/basic samples. Dilute all samples 1:10 in anhydrous acetonitrile. Analyze using a rapid UHPLC gradient (e.g., 2-minute run time) to minimize the API's residence time in the aqueous mobile phase.
Section 4: Quantitative Stability Data
The following table summarizes typical kinetic degradation profiles observed during forced degradation studies, allowing for easy comparison of the API's vulnerabilities across different environments.
| Stress Condition | Reagent / Environment | Temp / Exposure | Primary Degradant | Typical Observed Loss (%) |
| Neutral Hydrolysis | H₂O / Acetonitrile | 40°C (24h) | Diphenyl(pyridin-4-yl)methanol | High (>15.0%) |
| Acidic Hydrolysis | 0.1 N HCl | 40°C (24h) | Diphenyl(pyridin-4-yl)methanol | Moderate (~5.0%) |
| Basic Hydrolysis | 0.1 N NaOH | 40°C (24h) | Diphenyl(pyridin-4-yl)methanol | Very High (>40.0%) |
| Thermal (Dry) | Dry Heat | 80°C to 105°C (48h) | Deschloro-dimers / Oxidation | Low (< 1.0%)[1] |
| Photolytic | UV/Vis Light | ICH Q1B Guidelines | Radical cleavage products | Low to Moderate[1] |
Section 5: Troubleshooting Guide – Analytical Artifacts vs. True Degradation
Issue: "I am consistently seeing a massive impurity peak corresponding to the tertiary alcohol (Diphenyl(pyridin-4-yl)methanol) during LC-MS analysis, even in freshly synthesized, highly pure batches."
Root Cause Analysis: Because the C-Cl bond is highly labile, standard reverse-phase LC-MS conditions (which rely on water and methanol gradients) act as a reactive medium. The "impurity" is actually an analytical artifact—the API is undergoing solvolysis in the autosampler vial or directly on the column during the run.
Resolution Steps:
-
Change the Diluent: Never dissolve 4-(Chlorodiphenylmethyl)pyridine hydrochloride in methanol or water for storage in the autosampler. Always use an inert aprotic solvent such as anhydrous dichloromethane or chloroform[1].
-
Lower Autosampler Temperature: Keep the autosampler at 4°C to kinetically slow down any solvolysis occurring in the vial prior to injection.
-
Optimize Mobile Phase: If reverse-phase is mandatory, use a highly acidic mobile phase (e.g., 0.1% Formic Acid) to ensure the pyridine ring remains fully protonated, which slightly destabilizes the transition state and slows the SN1 kinetics.
-
Switch to Normal Phase / SFC: For absolute certainty in impurity profiling, switch to Supercritical Fluid Chromatography (SFC) or normal-phase HPLC to completely eliminate water from the analytical environment.
Fig 2: Troubleshooting logic to distinguish true degradation from analytical artifacts.
References
- Title: 4-(Chlorodiphenylmethyl)
- Title: Reaction between 2 and 4‐chlorodiphenylmethyl‐pyridine to give...
Sources
Technical Support Center: Forced Degradation Studies of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Welcome to the technical support center for forced degradation studies of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the design, execution, and troubleshooting of these critical experiments. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring the integrity and success of your stability-indicating method development.
Forced degradation, or stress testing, is a vital component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3][4][5] The goal is to induce degradation, typically between 5-20%, to ensure that any potential degradants are detectable without excessively breaking down the main component.[1][3][6]
Core Concepts in Forced Degradation
Before delving into specific troubleshooting, it's crucial to understand the foundational principles that govern these studies. The intrinsic stability of a molecule is its susceptibility to chemical change in the presence of various environmental factors.[7] For 4-(Chlorodiphenylmethyl)pyridine hydrochloride, its structure, featuring a pyridine ring and a chlorodiphenylmethyl group, presents specific potential liabilities.[1][8]
Why are forced degradation studies necessary?
Forced degradation studies serve multiple critical purposes in pharmaceutical development:
-
Identify Degradation Pathways and Products: They help to elucidate the likely degradation products of a drug substance, which is crucial for understanding potential toxicities.[3][4]
-
Develop and Validate Stability-Indicating Methods: These studies are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately measure the drug substance in the presence of its degradation products.[3][5][9]
-
Inform Formulation and Packaging Development: Understanding how a molecule degrades helps in the development of a stable formulation and the selection of appropriate packaging to protect it from environmental factors like light and moisture.[4][10]
-
Establish Storage Conditions and Shelf-Life: The data generated from these studies, in conjunction with long-term stability studies, helps to establish appropriate storage conditions and a retest period or shelf life for the drug substance and product.[3][6]
Troubleshooting Guide & FAQs
This section addresses common challenges and questions that arise during forced degradation studies of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, organized by stress condition.
Acid and Base Hydrolysis
Hydrolytic degradation is a common pathway for many pharmaceuticals, particularly those with labile functional groups.[11] For 4-(Chlorodiphenylmethyl)pyridine hydrochloride, the primary site of hydrolytic attack is the carbon-chlorine bond.
Q1: What are the expected degradation products under acidic and basic conditions?
A1: The principal degradation product under both acidic and basic hydrolysis is expected to be Diphenyl(pyridin-4-yl)methanol.[1] This occurs through the nucleophilic substitution of the chlorine atom by a hydroxyl group.
-
Plausible Mechanism: The reaction proceeds via a carbocation intermediate formed by the departure of the chloride ion. This carbocation is stabilized by the two phenyl groups and the pyridine ring. Water or hydroxide ions then attack this carbocation to form the alcohol.
Q2: I am not seeing any degradation under my initial hydrolytic stress conditions (e.g., 0.1 M HCl at room temperature). What should I do?
A2: If initial, mild conditions do not induce sufficient degradation (target 5-20%), a systematic increase in stress is warranted.[1][6]
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the temperature (e.g., to 40°C, 60°C, or 80°C) while maintaining the acid/base concentration.[1][3] Temperature significantly accelerates reaction rates.
-
Increase Acid/Base Concentration: If temperature elevation is insufficient or leads to secondary degradation, consider increasing the molarity of the acid or base (e.g., to 1.0 M).[1][3]
-
Extend Exposure Time: Prolonging the duration of the study can also lead to greater degradation.[3]
-
Consider Co-solvents: If the compound has poor aqueous solubility, using a co-solvent can improve its dissolution in the acidic or basic media.[4] However, be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the analysis.
-
Q3: My sample shows more than 20% degradation very quickly. How can I achieve the target degradation range?
A3: Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to the actual stability profile of the drug.[1]
-
Troubleshooting Steps:
-
Reduce Stress Conditions: Decrease the temperature, acid/base concentration, or exposure time.[3]
-
Time-Point Sampling: Take samples at multiple, shorter time intervals to identify the point at which the desired degradation level is reached.
-
Neutralization: For samples subjected to acid or base hydrolysis, it is crucial to neutralize them with an equivalent concentration of base or acid, respectively, before analysis to halt the degradation reaction and protect the HPLC column.[5]
-
Table 1: Representative Conditions for Hydrolytic Forced Degradation
| Stress Condition | Reagent | Typical Temperature Range | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | Several hours | To identify acid-labile degradation products.[1] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Several hours | To identify base-labile degradation products.[1] |
Oxidative Degradation
Oxidation is another key degradation pathway, often involving reactive oxygen species. The pyridine ring in the molecule could be susceptible to oxidation.
Q4: What is the most common reagent for oxidative stress testing, and what are the expected degradation products?
A4: Hydrogen peroxide (H₂O₂) is the most commonly used oxidizing agent in forced degradation studies.[1][3] For 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a potential primary oxidation product is the corresponding pyridine N-oxide.[1]
-
Plausible Mechanism: The lone pair of electrons on the nitrogen atom of the pyridine ring can attack the oxygen of hydrogen peroxide, leading to the formation of the N-oxide.
Q5: I am observing very little or no degradation with 3% hydrogen peroxide at room temperature. What are my next steps?
A5: Similar to hydrolysis, if initial oxidative conditions are too mild, a stepwise increase in stress is necessary.
-
Troubleshooting Steps:
-
Increase H₂O₂ Concentration: The concentration of hydrogen peroxide can be increased, for example, to 30%.[1]
-
Increase Temperature: Gentle heating can be applied in conjunction with the oxidizing agent.
-
Consider Other Oxidizing Agents: In some cases, other oxidizing agents like metal catalysts or radical initiators might be explored, but this is less common in standard forced degradation protocols.
-
Table 2: Representative Conditions for Oxidative Forced Degradation
| Stress Condition | Reagent | Typical Temperature | Typical Duration | Purpose |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Several hours | To identify products of oxidative degradation.[1] |
Photodegradation
Photostability testing is crucial to determine if the drug substance is sensitive to light, which has implications for packaging and storage.
Q6: What are the standard conditions for photostability testing?
A6: The ICH Q1B guideline provides specific conditions for photostability testing.[3] The drug substance should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UV) light.[3]
Q7: My compound shows significant photodegradation. What are the likely degradation products?
A7: For pyridine-containing compounds, photodegradation can be complex.[11] Dihydropyridine derivatives, for instance, are known to undergo photo-oxidation to the corresponding pyridine derivative.[12] While 4-(Chlorodiphenylmethyl)pyridine is already a pyridine, UV irradiation can potentially lead to radical-mediated reactions.[13][14] The cleavage of the carbon-chlorine bond to form a radical, followed by reaction with solvent or other molecules, is a possibility.
-
Troubleshooting and Characterization:
-
Control Samples: It is essential to have control samples protected from light to differentiate between photolytic and thermal degradation.
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for identifying the structures of unknown photoproducts.[15]
-
Thermal Degradation
Thermal degradation studies assess the intrinsic stability of the drug substance at elevated temperatures.
Q8: What are appropriate conditions for thermal stress testing?
A8: Thermal stress testing is typically conducted at temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[6] The duration can range from several hours to days.[1] Both dry heat and humid conditions (e.g., 75% relative humidity) should be investigated.[3]
Q9: What kind of degradation can be expected under thermal stress?
A9: For 4-(Chlorodiphenylmethyl)pyridine hydrochloride, thermal stress could potentially lead to the elimination of HCl, especially if any residual moisture is present. The stability of the solid-state form is being assessed here. In some cases, pyridine ligands can be thermally eliminated from coordination complexes to yield the "bare" halide.[16]
Experimental Protocols and Workflows
General Workflow for Forced Degradation Studies
A systematic approach is key to obtaining meaningful results.
Caption: Key components of a stability-indicating analytical method.
Conclusion
Forced degradation studies are a scientifically rigorous and essential part of pharmaceutical development. A thorough understanding of the potential degradation pathways of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, coupled with a systematic and logical approach to troubleshooting, will ensure the generation of high-quality data. This, in turn, supports the development of a robust and reliable stability-indicating method, ultimately ensuring the safety and efficacy of the final drug product.
References
- A practical guide to forced degradation and stability studies for drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCQ3h1fl8IMrWsEiq2nynNlU0MhuGG1jDPZoe2pZqfmot_uJ-IYOl-15wH7ehI-TrRGVQoShNbtWuj80XnZQ0netc4TP9n3hLOFM5mdIDmutXNOTMiADkv5IQ3QHaDIdl_GE48ND7tfhsDZgtK3p6HnLHxoRtSz6ebw_6YEfl73f0xLExFnhuek-Lj2HYdVolb3AjvCuoFGCpGXv-GU2Zhm_o3pH1yVw==]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQoFHX5bizpoUcwucn0iUP7614TjonixOSJ6mu4OQ0DBlivWjj4Xeb-TrrjRtnvk40k6BkcCbZGeJHpEdmzIvM-LkjETEKc2-QbhDL5EopquFevaoYXNafQRIGlqLLzGknwp41R5umDkWYUPNt1B-r5IHByv0iZaIR]
- 4-(Chlorodiphenylmethyl)pyridine Hydrochloride - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5lFtxS2hedvf0H2WMINtoGDfjkYxgisRPk_mmwCM0C1sBSFuncap0ep6Yxr-4VM-ycJQ2_HsAJfISrdqQzm0j3x-divdu2onLJ4KAH4ZpNeYLZvcHrDHfWuQU6AsiklLtIQZLeg==]
- ICH Harmonized Tripartite Guideline stability testing-ICH Harmonized Tripartite Guideline stability testing. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. [URL: https://www.youtube.
- Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [URL: https://pharmaguidances.
- Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [URL: https://www.lhasalimited.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2013-6-1-1.html]
- Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.researchgate.
- REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. [URL: https://www.ijrpns.com/wp-content/uploads/2013/05/1.pdf]
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [URL: https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-1000287.php?aid=61311]
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.org/vol19,no1,pp109-115/]
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41526398/]
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. [URL: https://veeprho.
- [Biodegradation of pyridine under UV irradiation] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22509586/]
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. [URL: https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices]
- Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review - IRJET. [URL: https://www.irjet.net/archives/V11/i7/IRJET-V11I749.pdf]
- CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc. [URL: https://www.chemsrc.com/en/cas/64991-61-3_1013898.html]
- 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine (R 1 =Cl; R 2 =COOMe; R 3 =COOEt; R 4 =CH 2 OCH 2 CH 2 NH 2 ; R 5 =Me), nifedipine (R 1 =NO 2 ; R 2 ,R 3 =COOMe; R 4 ,R 5 =Me). [URL: https://www.researchgate.net/figure/14-Dihydropyridine-oxidative-degradation-to-pyridine-derivative-under-the-influence-of_fig1_281285227]
- Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/gc/c7gc00976a]
- Thermal Elimination of Pyridine from a Uranium Trichloride Precursor. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.9b01552]
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc [chemsrc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. ijrpns.com [ijrpns.com]
- 12. researchgate.net [researchgate.net]
- 13. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative destruction of chlorinated persistent organic pollutants by hydroxyl radicals via ozone and UV light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. irjet.net [irjet.net]
- 16. d-nb.info [d-nb.info]
Technical Support Center: HPLC Method Optimization for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with developing, optimizing, or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 4-(Chlorodiphenylmethyl)pyridine hydrochloride and its related derivatives.
Unlike standard aliphatic amines, this compound presents a unique dual-challenge: extreme hydrophobicity coupled with a highly interactive basic nitrogen center. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Physicochemical Profiling & Chromatographic Causality
Before adjusting any instrument parameters, we must interrogate the molecular architecture of the analyte. 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) exhibits two dominant traits that dictate its chromatographic behavior:
-
Extreme Hydrophobicity (LogP = 5.41): The bulky chlorodiphenylmethyl moiety drives intense hydrophobic partitioning into reversed-phase (RP) stationary phases. On standard high-carbon-load C18 columns, this results in excessive retention times and broad peaks [1].
-
The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses an sp2 hybridized lone pair. In its hydrochloride salt form, this nitrogen is protonated. When analyzed using mid-pH mobile phases (pH 4–7), the positively charged pyridinium ion undergoes severe secondary electrostatic interactions with ionized, unreacted silanols ( −SiO− ) on the silica support. This phenomenon is the primary catalyst for catastrophic peak tailing [1, 2].
Troubleshooting Guide: Diagnostics & Resolutions
Q: Why am I observing severe peak tailing (Asymmetry factor > 2.0) for this compound on a standard C18 column? A: This is a classic manifestation of the "silanol effect." At a mobile phase pH above 3.5, residual silanols on the silica surface become deprotonated and negatively charged. Simultaneously, the pyridine nitrogen remains protonated (cationic). This creates a strong ion-exchange interaction that disrupts the standard partitioning mechanism [2]. Resolution: You must break this electrostatic interaction using one of two thermodynamic extremes:
-
Low pH Suppression: Lower the mobile phase pH to ≤2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the silanols (neutralizing them) while keeping the analyte protonated, forcing separation strictly via hydrophobic partitioning [2].
-
High pH Deprotonation: Raise the pH to ≥9.0 using an ammonium hydroxide/ammonium bicarbonate buffer. This deprotonates the pyridine ring, converting it to its neutral free-base form [1]. Caution: You must use an ethylene-bridged hybrid (BEH) silica column, as standard silica dissolves at pH > 8 [2].
Q: The retention time is excessively long (>20 mins) even with 70% Acetonitrile. How can I accelerate elution without losing resolution? A: The LogP of 5.41 dictates that standard C18 alkyl chains provide too much hydrophobic surface area for this molecule [1]. Resolution: Switch your stationary phase chemistry. A Phenyl-Hexyl or Cyanopropyl (CN) column is highly recommended. A Phenyl-Hexyl phase provides π−π interactions with the three aromatic rings (two phenyls, one pyridine) of the analyte. This alternative retention mechanism allows you to reduce the purely hydrophobic retention, eluting the compound faster while maintaining excellent orthogonal selectivity against structurally similar impurities.
Q: My retention times are drifting between consecutive injections. What is the root cause? A: Retention time drift for basic amine salts usually indicates inadequate buffering capacity or an un-equilibrated column. If the mobile phase pH is too close to the pKa of the pyridine nitrogen (approx. 5.2), microscopic local pH changes within the column will cause the analyte to shift unpredictably between its ionized and unionized states. Resolution: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa . Use a minimum of 10 mM buffer concentration (e.g., 10 mM Ammonium Formate adjusted to pH 3.0) to lock the ionization state.
Q: How do I separate the API from its primary synthetic precursor, Diphenyl(pyridin-4-yl)methanol? A: Retrosynthetic analysis shows that the carbon-chlorine bond is formed from this tertiary alcohol precursor [1]. The alcohol is significantly more polar than the chlorinated final product. Resolution: A gradient elution starting at a lower organic percentage (e.g., 20% Acetonitrile) will elute the Diphenyl(pyridin-4-yl)methanol early. Ramping up to 85% Acetonitrile will then efficiently elute the highly hydrophobic 4-(Chlorodiphenylmethyl)pyridine.
Visual Workflows
Figure 1: Decision tree for troubleshooting peak tailing and retention issues in pyridine derivatives.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Chromatographic Implications
| Parameter | Value | Chromatographic Implication |
| LogP | 5.41 | Extreme hydrophobicity; requires high organic modifier (>60%) or less retentive stationary phases (C8, Phenyl) to prevent excessive retention times. |
| Pyridine pKa | ~5.2 | Nitrogen lone pair is protonated at acidic/neutral pH; highly susceptible to electrostatic interactions with ionized silanols, causing peak tailing. |
| Molecular Mass | 316.22 g/mol | Falls within standard small-molecule analytical windows; easily detectable via LC-MS (m/z 316.06 for free base [M+H]+ ). |
| Structural Motifs | 2 Phenyls, 1 Pyridine | Strong candidate for π−π interacting stationary phases (e.g., Phenyl-Hexyl) to achieve orthogonal selectivity compared to alkyl phases. |
Table 2: Recommended Column Chemistries & Mobile Phase Conditions
| Strategy | Stationary Phase | Mobile Phase System | Mechanism of Action |
| Low pH (Suppression) | End-capped C8 or C18 | pH 2.0 - 2.5 (0.1% TFA or Formic Acid) | Protonates and neutralizes surface silanols, eliminating secondary ion-exchange tailing. |
| High pH (Deprotonation) | Hybrid Silica (e.g., BEH C18) | pH 9.0 - 10.0 (Ammonium Hydroxide/Bicarbonate) | Deprotonates the pyridine nitrogen to its neutral free base, preventing electrostatic interactions. |
| Orthogonal Selectivity | Phenyl-Hexyl | pH 3.0 (Ammonium Formate + Acetonitrile) | Leverages π−π interactions with the aromatic rings to reduce reliance on purely hydrophobic retention. |
Validated Experimental Protocols
Protocol A: Stability-Indicating Gradient Method (Impurity Profiling)
Objective: Baseline separation of 4-(Chlorodiphenylmethyl)pyridine from its synthetic precursor, Diphenyl(pyridin-4-yl)methanol, and potential degradation products.
-
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).
-
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
-
-
Step 2: Column Selection & Equilibration
-
Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Temperature: 40°C (Elevated temperature improves mass transfer kinetics, further reducing tailing of basic compounds).
-
Equilibrate the column with 20% B for at least 10 column volumes until the baseline is stable.
-
-
Step 3: Gradient Execution
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities and the tertiary alcohol precursor).
-
2.0 - 12.0 min: Linear ramp from 20% B to 85% B.
-
12.0 - 15.0 min: Hold at 85% B (Elution of the highly hydrophobic API).
-
15.0 - 15.1 min: Return to 20% B.
-
15.1 - 20.0 min: Re-equilibration.
-
-
Step 4: Detection & Analysis
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (Optimal wavelength for the conjugated pyridine and phenyl ring systems).
-
Protocol B: High-Throughput Isocratic Method (Routine Purity)
Objective: Rapid quantification of the API in a manufacturing or Quality Control (QC) setting.
-
Step 1: Mobile Phase Preparation
-
Premix 65% Acetonitrile and 35% 10 mM Ammonium Formate buffer. Adjust the aqueous buffer to pH 3.0 with Formic Acid prior to mixing. Filter the final solution through a 0.22 µm PTFE membrane.
-
-
Step 2: Column Selection
-
Column: Phenomenex Kinetex Core-Shell C8, 100 x 4.6 mm, 2.6 µm. (Core-shell technology provides ultra-high efficiency; the C8 ligand reduces excessive hydrophobic retention compared to C18).
-
-
Step 3: Chromatographic Run
-
Flow Rate: 1.2 mL/min.
-
Temperature: 35°C.
-
System Suitability Target: The API should elute at approximately 4.5 minutes. The asymmetry factor ( As ) must be ≤1.3 , and theoretical plates ( N ) should exceed 10,000.
-
References
-
Altai State Agricultural University / EBSCOhost. "High Performance Liquid Chromatography: Theory - Chapter 2: HPLC columns for pharmaceutical analysis (The Silanol Effect and Peak Tailing)." Analytical Chemistry Resources. URL:[Link]
Troubleshooting poor solubility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive from drug development professionals involves the "poor solubility" of 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS: 64991-61-3) during biological assays or chemical workflows. Researchers often observe immediate cloudiness or precipitation when adding this salt to aqueous buffers.
Here is the critical paradigm shift: You are likely not observing a solubility failure; you are observing a rapid chemical degradation.
This guide will deconstruct the causality behind this phenomenon, provide a self-validating protocol for stable stock preparation, and offer actionable FAQs to rescue your experiments.
The Causality: It's Hydrolysis, Not Just Solubility
To troubleshoot this compound, we must look at its molecular architecture. The molecule features a chlorodiphenylmethyl group attached to a pyridine ring. This is essentially a highly substituted trityl (triphenylmethyl) chloride.
While the hydrochloride salt form suggests aqueous solubility, the free base possesses a computed LogP of 5.41, indicating extreme hydrophobicity[1]. More importantly, trityl-like chlorides are notoriously labile in protic solvents. In water, methanol, or ethanol, the carbon-chlorine bond undergoes a rapid SN1 heterolysis. This forms a resonance-stabilized triarylmethyl carbocation, which is immediately captured by the solvent (water)[2].
The result? The compound hydrolyzes into HCl and diphenyl(pyridin-4-yl)methanol [1]. This resulting tertiary alcohol is highly hydrophobic and completely insoluble in water, causing the immediate white precipitate that researchers mistake for "poor solubility."
Solvent Compatibility & Stability Matrix
To design a successful experiment, you must select a solvent that prevents SN1 solvolysis while accommodating the compound's hydrophobic bulk.
| Solvent System | True Solubility | Chemical Stability (24h) | Mechanistic Outcome & Recommendation |
| Water / PBS (pH 7.4) | Low (Precipitates) | Poor (< 1 min) | Rapid hydrolysis to insoluble alcohol. DO NOT USE for stock solutions. |
| Methanol / Ethanol | Moderate | Poor (< 1 hour) | Solvolysis yields trityl-ether derivatives. AVOID . |
| Anhydrous DMSO | High (> 50 mg/mL) | Excellent | Trityl chlorides remain stable in aprotic DMSO[3]. RECOMMENDED for biological stocks. |
| Anhydrous DCM / THF | High | Excellent | No nucleophilic attack. RECOMMENDED for chemical synthesis. |
Experimental Protocols: A Self-Validating System
To ensure reproducibility, follow this methodology to prepare a stable stock solution and validate its integrity.
Protocol 1: Preparation of a Stable 10 mM Stock Solution
Rationale: Excluding water is the only way to prevent the SN1 degradation pathway.
-
Equilibration: Remove the vial of 4-(Chlorodiphenylmethyl)pyridine HCl from cold storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating premature hydrolysis.
-
Solvent Selection: Pierce the septum of a fresh bottle of strictly anhydrous DMSO (water content <0.005%) using a dry syringe flushed with argon or nitrogen.
-
Dissolution: Weigh exactly 3.16 mg of the compound and transfer it to a dry, amber glass vial. Add 1.0 mL of the anhydrous DMSO.
-
Agitation: Vortex the solution for 30 seconds until completely clear.
-
Validation Step: To confirm the stock is intact, take a 5 µL aliquot and drop it into 1 mL of pure water. It should immediately turn cloudy (confirming the active chloride is present and hydrolyzing). If the DMSO stock itself is cloudy, it has already degraded.
-
Storage: Aliquot the remaining clear stock into single-use tubes, purge the headspace with argon, and store at -80°C.
Protocol 2: Dosing into Aqueous Assays
-
Preparation: Pre-warm your aqueous biological buffer or cell culture media to 37°C.
-
Rapid Dispersion: Place the media on a vortex mixer at medium speed. Add the DMSO stock solution dropwise directly into the vortex. Causality: Rapid mechanical dispersion prevents localized high concentrations, keeping the transiently formed alcohol below its absolute precipitation threshold.
-
Constraint: Ensure the final DMSO concentration does not exceed 0.5% v/v.
Frequently Asked Questions (FAQs)
Q: I need the intact chloride for my biological assay, but it hydrolyzes in media. What can I do? A: Because biological media is inherently aqueous, the chloride will inevitably hydrolyze. If your target requires the reactive C-Cl bond (e.g., for covalent binding), you must minimize the pre-incubation time. Add the compound to the cells/protein immediately prior to the measurement. However, note that in most drug development contexts, this compound is utilized as a synthetic intermediate rather than a final biological probe due to this exact instability.
Q: Can I use basic buffers to increase solubility? A: No. Adding base will neutralize the hydrochloride salt, liberating the free base 4-(chlorodiphenylmethyl)pyridine[1]. This removes the only polar moiety on the molecule, drastically reducing aqueous solubility even before hydrolysis occurs. It will also accelerate the nucleophilic attack by hydroxide ions.
Q: My compound didn't dissolve in DCM during synthesis. Why? A: If the compound is not dissolving in anhydrous Dichloromethane (DCM), it is likely because the HCl salt form is limiting organic solubility. Wash the organic layer with a cold, mild aqueous base (like saturated NaHCO3 ) to liberate the free base, which is highly soluble in DCM. Dry the organic layer immediately with Na2SO4 to prevent hydrolysis.
Mechanistic Visualization
Mechanistic pathway of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in aprotic vs. protic solvents.
References
- Benchchem. "4-(Chlorodiphenylmethyl)pyridine Hydrochloride". Benchchem.
- Moisés Canle López et al. "Acid-catalysed hydrolysis of trityl derivatives in strongly acidic aqueous media".
- "Trityl Chloride (TrCl): Efficient and Homogeneous Organocatalyst for the Solvent-Free Synthesis...". Academia.edu.
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Trityl Chloride (TrCl): Efficient and Homogeneous Organocatalyst for the Solvent-Free Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes by in situ Formation of Carbocationic System [academia.edu]
Technical Support Center: Troubleshooting Pyridine N-Oxide Formation
Welcome to the Advanced Synthesis Troubleshooting Guide. As drug development professionals and synthetic chemists, you frequently encounter the pyridine motif—a ubiquitous pharmacophore in modern therapeutics. However, the nucleophilic lone pair on the pyridine nitrogen makes it highly susceptible to unwanted oxidation when exposing your complex intermediates to oxidants (e.g., peracids, DMDO, or hydrogen peroxide) intended for other functional groups (like alkenes or sulfides).
This guide provides field-proven, mechanistically grounded strategies to suppress pyridine N-oxide formation, ensuring high-yielding and scalable synthetic routes.
Core Troubleshooting Guides
Q1: How can I temporarily mask the pyridine nitrogen during a harsh oxidation step without altering my core scaffold?
The Solution: Lewis Acid Protection via Borane Complexation
Mechanistic Causality: The formation of an N-oxide requires the nucleophilic attack of the pyridine nitrogen's lone pair onto an electrophilic oxygen source. By introducing a strong Lewis acid such as borane ( BH3 ), you form a stable dative bond with the nitrogen. This completely occupies the lone pair and sterically shields the heteroatom, rendering it electronically inert to oxidation[1][2]. Borane is particularly advantageous because it is stable under many oxidative conditions and can be installed and removed quantitatively.
Self-Validating Protocol: Borane Protection & Deprotection
-
Complexation: Dissolve the pyridine-containing substrate in an anhydrous, aprotic solvent (e.g., DCM or THF) and cool to 0 °C under a nitrogen atmosphere.
-
Reagent Addition: Add 1.1 equivalents of Borane-Dimethylsulfide (BMS) or Borane-THF complex dropwise. Maintain the internal temperature below 5 °C.
-
Validation Check 1 (In-Process): Stir for 1.5 hours at room temperature. Validate complete complexation via 11B NMR (look for a characteristic broad singlet around -12 to -15 ppm) or TLC (the borane complex typically runs significantly higher in Rf than the free pyridine due to loss of basicity).
-
Oxidation: Proceed with your standard oxidation protocol (e.g., epoxidation or sulfoxidation) on the protected intermediate.
-
Deprotection: Post-oxidation, concentrate the mixture and dissolve in methanol or ethanol. Add a mild acid (e.g., 2M HCl in ether) or reflux with a sacrificial amine (like diethylamine or DABCO) to scavenge the borane.
-
Validation Check 2 (Product Release): Confirm the restoration of the free pyridine via 1H NMR; the α -protons of the pyridine ring will shift downfield compared to the borane complex.
Q2: My substrate cannot tolerate borane, or I want to avoid adding a formal protection/deprotection step. Is there an in situ alternative?
The Solution: Brønsted Acid (In Situ Protonation)
Mechanistic Causality: If your reaction conditions tolerate acidic media, in situ protonation is the most atom-economical approach. By adding a strong Brønsted acid (e.g., HBF4 or H2SO4 ), you convert the pyridine into a pyridinium salt. This introduces a full positive charge to the ring, drastically dropping the pKa and withdrawing electron density. The nucleophilicity of the nitrogen is effectively reduced to zero, preventing electrophilic oxidants from attacking[3].
Self-Validating Protocol: HBF4 -Mediated Masking
-
Protonation: Dissolve the substrate in a compatible solvent (e.g., acetone, acetonitrile, or water, depending on the oxidant). Add 1.05 equivalents of aqueous tetrafluoroboric acid ( HBF4 ).
-
Validation Check 1: The formation of the pyridinium salt is instantaneous. If using a non-polar solvent, the salt may precipitate. Ensure complete dissolution by adjusting the solvent ratio (e.g., adding water) before proceeding to maintain a homogeneous reaction.
-
Oxidation: Add your oxidant (e.g., DMDO or peracetic acid) at the required temperature. The positive charge on the ring will shield the nitrogen.
-
Quench & Liberation: Quench the excess oxidant (e.g., with sodium thiosulfate). To liberate the free pyridine, adjust the pH of the aqueous phase to >8 using saturated aqueous NaHCO3 or Na2CO3 .
-
Validation Check 2: Extract with an organic solvent. The absence of the N-oxide peak (typically a significant upfield shift of the α -protons in 1H NMR compared to the free pyridine) confirms successful suppression.
Strategy Selection Matrix
To streamline your process development, use the following decision tree to select the optimal N-oxide prevention strategy based on your substrate's specific properties.
Caption: Decision matrix for selecting a pyridine N-oxide prevention strategy.
Quantitative Comparison of Prevention Strategies
Summarizing the operational parameters of each method allows for quick evaluation during route scouting.
| Strategy | Reagents Used | Yield Impact (Avg) | Scalability | Best Suited For |
| Lewis Acid Complexation | BH3⋅SMe2 , BH3⋅THF | High (85-95%) | Moderate (Requires cryogenic handling & gas evolution control) | Acid-sensitive substrates; Late-stage API synthesis[1][2]. |
| Brønsted Acid Protonation | HBF4 , H2SO4 , TFA | Very High (90-98%) | Excellent (Standard batch/flow reactors) | Robust molecules; Aqueous-compatible oxidations[3]. |
| Steric Deactivation | 2- or 6-substituted pyridines (e.g., −CF3 , −Cl ) | N/A (By Design) | Excellent (Inherent to scaffold) | Early-stage discovery; Library generation[3][4]. |
Frequently Asked Questions (FAQs)
Q: Why not just let the N-oxide form and reduce it back to the pyridine in the next step? A: While reduction of pyridine N-oxides is possible (often utilizing zinc dust, catalytic hydrogenation, or phosphorus trichloride[4]), this approach introduces severe liabilities. N-oxides drastically alter the polarity and solubility of your intermediate, often complicating chromatography. Furthermore, the harsh reductive conditions required to cleave the N-O bond can easily reduce other sensitive functionalities (e.g., alkenes, nitro groups, or weak N-N bonds) present in complex drug candidates. Prevention is always more atom-economical than remediation.
Q: My molecule has both a primary aliphatic amine and a pyridine ring. How do I selectively protect the pyridine? A: This is a classic pKa differential challenge. Aliphatic amines typically have a pKa of ~9-10, while pyridines hover around ~5. If you use the Brønsted acid strategy, adding exactly 1 equivalent of acid will selectively protonate the more basic aliphatic amine, leaving the pyridine exposed to oxidation[3]. To protect the pyridine in this scenario, you must add >2 equivalents of acid to ensure both nitrogens are protonated. Alternatively, use the Borane strategy, which will complex both nitrogens, protecting the entire molecule from N-oxidation.
Q: Does the position of substituents on the pyridine ring affect its propensity to oxidize? A: Absolutely. Substitution at the 2- and 6-positions provides significant steric hindrance, physically blocking the approach of bulky oxidants like peracids. Furthermore, strongly electron-withdrawing groups (e.g., −F , −CF3 , −CN ) at any position, but especially the 2-position, pull electron density away from the nitrogen via inductive effects. This electronic deactivation can sometimes be sufficient to completely suppress N-oxide formation without the need for chemical protecting groups[3].
References
-
An Application of Borane As a Protecting Group for Pyridine Source: The Journal of Organic Chemistry (ACS Publications), 2008, 73(17): 6899-6901. URL:[Link]
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules Source: Journal of the American Chemical Society (via PMC - NIH), 2018, 140(10): 3514–3517. URL:[Link]
-
Pyridine: Chemical Properties and Reactions Source: Wikipedia, The Free Encyclopedia. URL:[Link]
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on the Pyridine Ring
This technical support guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic substitution reactions on pyridine rings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide actionable strategies to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in your experiments.
Question 1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction on a pyridine ring resulting in a low or non-existent yield?
Answer: Several factors can contribute to poor yields in SNAr reactions on pyridine rings. A systematic evaluation of the following aspects is crucial for troubleshooting:
-
Inadequate Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. However, this reactivity is significantly enhanced by the presence of electron-withdrawing groups (EWGs).[1] If your pyridine substrate lacks strong EWGs, the reaction may be sluggish.
-
Poor Leaving Group: The nature of the leaving group is a critical determinant of reaction success. For SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[2] Fluorine is often the most effective leaving group, particularly for substitutions involving organolithium compounds.[1]
-
Nucleophile Strength and Basicity: While a potent nucleophile is necessary, an excessively strong base can lead to undesirable side reactions, such as deprotonation of the pyridine ring.[1]
-
Suboptimal Reaction Conditions: SNAr reactions on pyridines can be highly sensitive to temperature and solvent.[1] Less reactive substrates may necessitate high temperatures (e.g., 150°C) to proceed effectively.[1] The choice of solvent is also critical as it can influence reactant solubility and stabilize the intermediate Meisenheimer complex.[1][3]
-
Positional Inactivity: The leaving group's position on the pyridine ring is paramount. SNAr reactions are most favorable when the leaving group is at the C2 or C4 position.[2][4] Reactions at the C3 position are generally difficult under standard SNAr conditions.[2]
Question 2: My SNAr reaction is producing the incorrect regioisomer. What governs the regioselectivity?
Answer: The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is primarily dictated by electronic effects.
-
Positional Activation: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5][6] This preference is due to the stabilization of the negative charge in the resulting Meisenheimer intermediate, which can be delocalized onto the electronegative nitrogen atom.[5][6] This stabilizing resonance structure is not possible for attack at the C3 (meta) position, making it significantly less favorable.[5][6]
-
Influence of Substituents: The position of existing substituents on the pyridine ring can further direct the site of nucleophilic attack. Electron-withdrawing groups will further activate the ring.
-
Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.[4] Similarly, a bulky substituent adjacent to the C2 position can shield it, directing the nucleophile to the more accessible C4 position.[4][7]
-
Solvent Effects: The polarity of the solvent can influence selectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to favor the C6 isomer in a different solvent.[7]
Question 3: How can I improve the yield and selectivity of my SNAr reaction?
Answer: To enhance the outcome of your SNAr reaction, consider the following optimization strategies:
-
Activate the Pyridine Ring: If your substrate exhibits low reactivity, you can introduce an electron-withdrawing group or convert the pyridine to a pyridinium salt or a pyridine-N-oxide.[1][2] N-oxidation, in particular, renders the ring significantly more electron-deficient and susceptible to nucleophilic attack at the C2 and C4 positions.[2]
-
Optimize the Leaving Group: When possible, utilize a substrate with a more effective leaving group, such as a fluoride.[1]
-
Select an Appropriate Nucleophile and Base: Employ a nucleophile that is sufficiently reactive but not so basic that it induces side reactions. For amine nucleophiles, the use of a non-nucleophilic base can be advantageous.[2]
-
Fine-tune Reaction Conditions:
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are often effective as they solvate the cation of the nucleophile salt, leading to a more reactive "naked" anionic nucleophile.[2]
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[2]
-
Catalysis: In some cases, transition metal catalysts, such as ruthenium(II) complexes, can be used to activate aminopyridines for SNAr reactions.[8] Lewis acids like zinc-based compounds can also activate the pyridine ring towards nucleophilic attack.[9]
-
Troubleshooting Low Yield Workflow
Caption: Decision tree for troubleshooting low yield in pyridine nucleophilic substitution.
Frequently Asked Questions (FAQs)
What is the general mechanism of Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring?
The SNAr reaction on a pyridine ring generally proceeds through a two-step addition-elimination mechanism.[10][11]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11][12]
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the leaving group.[10]
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.
What is the Chichibabin reaction and when is it used?
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[12][13] It is a type of nucleophilic substitution where a hydride ion (H⁻) acts as the leaving group.[12] This reaction is particularly useful for the direct amination of the pyridine ring.[13] The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to form a σ-adduct (Meisenheimer adduct), followed by the elimination of a hydride ion to restore aromaticity.[12]
Can organometallic reagents be used as nucleophiles?
Yes, organometallic reagents such as organolithium and Grignard reagents can act as nucleophiles in reactions with pyridines. However, these reactions can be more complex and may lead to addition products (dihydropyridines) in addition to substitution products.[11] The outcome is highly dependent on the substituents on the pyridine ring, the specific organometallic reagent used, and the reaction conditions.[11]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Leaving Group | F > Cl ≈ Br > I | The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic.[2] |
| Position of Leaving Group | C2 or C4 | Allows for resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[2][5][6] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) | Solvates the cation of the nucleophile, increasing the reactivity of the anionic nucleophile.[2] |
| Ring Activation | Add Electron-Withdrawing Groups (EWGs) or form N-oxide/pyridinium salt | Increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.[1][2] |
Experimental Protocols
Representative Protocol for SNAr with an Amine Nucleophile
This protocol provides a general procedure for the substitution of a chloro-pyridine with an amine.
Materials:
-
2-Chloropyridine derivative
-
Amine nucleophile
-
Non-nucleophilic base (e.g., NaH, K₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-chloropyridine derivative and the anhydrous solvent.
-
Add the non-nucleophilic base to the solution.
-
Slowly add the amine nucleophile to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminopyridine.[11]
Chichibabin Reaction Protocol
This protocol outlines the general steps for the amination of pyridine using sodium amide.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous aprotic solvent (e.g., xylene, toluene)
-
Saturated aqueous ammonium chloride (for quenching)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve pyridine in the chosen anhydrous aprotic solvent.
-
Carefully add sodium amide to the solution. Caution: Sodium amide is a hazardous substance and should be handled with appropriate safety measures.
-
Heat the reaction mixture (typically to the boiling point of the solvent) and stir for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or crystallization.[1]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. scilit.com [scilit.com]
- 10. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. scientificupdate.com [scientificupdate.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fiveable.me [fiveable.me]
- 16. m.youtube.com [m.youtube.com]
- 17. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03019A [pubs.rsc.org]
- 21. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Chichibabin Reaction | PPTX [slideshare.net]
- 24. scispace.com [scispace.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. imperial.ac.uk [imperial.ac.uk]
- 30. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 31. chemistnotes.com [chemistnotes.com]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. scispace.com [scispace.com]
- 34. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(Chlorodiphenylmethyl)pyridine hydrochloride. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you identify and remove critical impurities from your preparations, ensuring the highest quality for your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 4-(Chlorodiphenylmethyl)pyridine hydrochloride?
The most prevalent impurity is typically the unreacted starting material, 4-(hydroxydiphenylmethyl)pyridine, also known as 4-pyridyldiphenylmethanol. This arises from an incomplete reaction with the chlorinating agent, usually thionyl chloride (SOCl₂). Other potential impurities can include residual solvents used during synthesis and workup, as well as by-products from side reactions, such as oxidation products if the material is not handled under appropriate conditions.
Q2: My final product has a persistent yellow or off-white color. What is the likely cause and is it problematic?
A yellow tint in the final product often indicates the presence of trace impurities or degradation products. While it may not always interfere with subsequent reactions, it is a clear sign of incomplete purification. The color can originate from thermal degradation of the pyridine ring or the presence of oxidized side-products. For applications in drug development and for ensuring reaction consistency, removing these color-forming impurities is highly recommended.
Q3: Is recrystallization the only method to purify this compound?
Recrystallization is the most common and often most effective method for purifying 4-(Chlorodiphenylmethyl)pyridine hydrochloride on a laboratory scale, particularly for removing the primary impurity, 4-(hydroxydiphenylmethyl)pyridine. However, for certain difficult-to-remove impurities or for achieving very high purity (>99.5%), column chromatography on silica gel may be employed. The choice of method depends on the specific impurity profile and the required purity level.
Q4: How can I confirm the purity of my final product?
A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying organic impurities. Additionally, techniques like Mass Spectrometry (MS) can confirm the molecular weight, and Thermogravimetric Analysis (TGA) can quantify residual solvent content.
Troubleshooting Guide: Common Experimental Issues
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material, 4-(hydroxydiphenylmethyl)pyridine.
-
Root Cause Analysis: This is a classic case of an incomplete chlorination reaction. The conversion of the tertiary alcohol to the chloride is an equilibrium-driven process, and several factors can prevent it from going to completion:
-
Insufficient Thionyl Chloride: The stoichiometry may have been miscalculated, or the reagent may have degraded due to improper storage (exposure to moisture).
-
Low Reaction Temperature: The activation energy for the reaction may not have been met, leading to sluggish conversion.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.
-
-
Troubleshooting Action Flow:
Caption: Troubleshooting workflow for starting material impurity.
-
Recommended Solution: Recrystallization is highly effective for this specific issue. The significant difference in polarity between the starting alcohol and the product chloride allows for efficient separation using an appropriate solvent system.
Issue 2: The product fails to crystallize or oils out during the recrystallization process.
-
Root Cause Analysis: This problem, known as "oiling out," occurs when the solute is too soluble in the chosen solvent at the cooling temperature, or when the cooling rate is too rapid, preventing the formation of a stable crystal lattice. The presence of significant impurities can also disrupt crystallization.
-
Incorrect Solvent System: The solvent may be too good a solvent for the compound, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution.
-
Rapid Cooling: Quenching a hot solution in an ice bath is a common cause, as it favors precipitation over crystallization.
-
High Impurity Load: If the crude material is very impure, it can act as a eutectic mixture, depressing the melting point and inhibiting crystallization.
-
-
Recommended Solutions:
-
Optimize the Solvent System: If using a single solvent like isopropanol, try adding a co-solvent (an "anti-solvent") in which the product is less soluble, such as heptane or ethyl acetate, dropwise to the warm solution until slight turbidity is observed. Then, reheat to dissolve and cool slowly.
-
Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.
-
Control the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, it can then be moved to a 0-4°C refrigerator. Avoid direct transfer from boiling to ice.
-
"Seed" the Solution: Introduce a tiny crystal of pure 4-(Chlorodiphenylmethyl)pyridine hydrochloride into the cooled, supersaturated solution to induce nucleation.
-
Pre-Purification: If the material is extremely crude, consider an initial purification step like a solvent wash or a quick filtration through a silica plug before attempting recrystallization.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is optimized for removing the primary impurity, 4-(hydroxydiphenylmethyl)pyridine.
-
Solvent Selection: Isopropanol (IPA) is an excellent choice due to its favorable solubility profile for the hydrochloride salt.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 4-(Chlorodiphenylmethyl)pyridine hydrochloride. Add a minimal amount of isopropanol (e.g., start with 3-5 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle reflux with stirring until all the solid has dissolved. If it does not fully dissolve, add more IPA dropwise until a clear solution is achieved at reflux temperature. Causality Note: Using the minimum amount of hot solvent is critical for maximizing recovery.
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Chilling: Once the flask has reached ambient temperature, place it in an ice bath or a refrigerator (0-4 °C) for at least 1-2 hours to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold isopropanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight to remove all residual solvent.
Table 1: Expected Purity and Recovery Data
| Parameter | Crude Material | After 1st Recrystallization |
| Purity (by HPLC) | 90-95% | >99.0% |
| Key Impurity | 3-8% (4-hydroxydiphenylmethyl)pyridine | <0.5% |
| Appearance | Off-white to yellow powder | White crystalline solid |
| Typical Recovery | N/A | 75-85% |
Protocol 2: Chromatographic Purification
This method is for cases where recrystallization fails to remove specific, less-polar impurities.
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system is often most effective. Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of heptane and ethyl acetate. For this specific compound, a gradient of dichloromethane (DCM) and methanol (MeOH) may be more effective. Start with 100% DCM and slowly increase to 5% MeOH in DCM.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. Causality Note: Dry-loading prevents band broadening and improves separation efficiency compared to liquid-loading a large volume.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Step: The product will be the free base. To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol, to precipitate the desired salt.
References
-
PubChem. 4-(Chlorodiphenylmethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]
Technical Support Center: Synthesis of 4-Substituted Pyridines
Welcome to the Technical Support Center for heterocyclic synthesis. As drug development heavily relies on functionalized pyridines, targeting the C-4 position remains one of the most notoriously difficult transformations in organic chemistry. This guide is designed to help researchers troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure reproducible yields.
The C-4 Conundrum: Mechanistic Causality
The inherent difficulty in functionalizing the C-4 position of pyridine stems from its electronic structure. Pyridine is highly electron-deficient, making standard electrophilic aromatic substitution (EAS) extremely sluggish. Furthermore, the nitrogen lone pair acts as a strong Lewis base, readily coordinating with electrophiles, transition metal catalysts, or protons. This coordination forms a pyridinium species that further drains electron density from the ring. When functionalization does occur via radical pathways (like the Minisci reaction), the LUMO coefficients at the C-2 and C-4 positions are nearly identical, resulting in intractable mixtures of regioisomers [1].
Below are our troubleshooting guides and validated protocols for the most common C-4 synthesis workflows.
Troubleshooting & FAQ Guides
Issue 1: Poor Regioselectivity in Radical (Minisci) Alkylations
Q: When I attempt a Minisci reaction to alkylate pyridine, I consistently get a 1:1 mixture of C-2 and C-4 isomers. How can I force the reaction to exclusively target the C-4 position?
A: The standard Minisci reaction relies on the nucleophilic attack of alkyl radicals on protonated pyridinium ions. Because the C-2 and C-4 positions are both highly activated, the radical does not discriminate well between them. To achieve exquisite C-4 selectivity, you must alter the steric or electronic environment of the C-2 position.
The most robust solution is the Blocking Group Strategy developed by the Baran laboratory[1]. By pre-forming a stable pyridinium salt using an inexpensive maleate-derived blocking group, the C-2 position is sterically shielded. The radical is forced to attack the C-4 position exclusively. Alternatively, in situ formation of pyridinium salts using chlorotrimethylsilane has been shown to enable highly regioselective electroreductive C-4 alkylation[4].
Quantitative Data Summary: Minisci Regioselectivity
| Substrate State | Reaction Conditions | Major Product | Typical Yield | Regiomeric Ratio (C-4:C-2) |
|---|---|---|---|---|
| Native Pyridine | Standard Minisci (AgNO₃, Persulfate) | Isomer Mixture | 40–50% | ~ 1:1 |
| Maleate-Blocked | Modified Minisci (Acid-Free) | C-4 Alkylated | 70–85% | > 95:5 |
| Silane-Assisted | Electroreductive Alkylation | C-4 Alkylated | 60–75% | > 90:10 |
Workflow comparing standard vs. blocked Minisci alkylation for C-4 selectivity.
Validated Protocol: Regioselective C-4 Alkylation (Maleate Blocking)
Self-Validation Checkpoint: The intermediate pyridinium salt is often crystalline. Monitor the final step via crude ¹H NMR; the disappearance of the C-4 proton signal (typically δ 7.3–7.5 ppm) and the preservation of the C-2 proton signals confirm successful regioselectivity.
-
Salt Formation: In a flask, combine native pyridine (1.0 equiv) and the maleate-derived blocking group in dichloroethane (DCE). Stir at room temperature until the pyridinium salt fully precipitates.
-
Radical Addition: To a 15 mL culture tube equipped with a Teflon septum, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid alkyl donor (1.0 mmol, 2.0 equiv), (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv), and AgNO₃ (20 mol%).
-
Reaction: Add a biphasic solvent mixture of DCE (2.5 mL) and H₂O (2.5 mL). Stir vigorously at 50 °C for 2 hours. This acid-free environment prevents background degradation.
-
Deprotection: Dilute the crude mixture with dichloromethane, then treat with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 equiv) to seamlessly remove the blocking group, yielding the pure C-4 alkylated pyridine[1].
Issue 2: Catalyst Poisoning in Cross-Coupling Reactions
Q: My Suzuki/Stille cross-coupling of 4-halopyridines stalls at 10-15% conversion. Adding more catalyst doesn't help. What is happening?
A: You are experiencing classical catalyst poisoning. The nitrogen atom in the 4-substituted pyridine product (and the starting material) acts as a potent Lewis base. It coordinates tightly to the active Pd(0) or Pd(II) metal center, displacing the necessary ligands and effectively "poisoning" the catalyst by trapping it in a dead, off-cycle complex [2].
To rescue the catalytic cycle, you must prevent this coordination. This is achieved by either using highly sterically hindered ligands (e.g., Buchwald ligands like XPhos or SPhos) that physically block the pyridine nitrogen from reaching the metal center, or by running the reaction under slightly acidic conditions to protonate the pyridine nitrogen, rendering it non-nucleophilic [2].
Troubleshooting Matrix: Cross-Coupling of 4-Halopyridines
| Symptom | Root Cause | Analytical Indicator | Validated Solution |
|---|---|---|---|
| Reaction stalls early (<15%) | Strong Catalyst Poisoning | Unreacted starting material | Switch to bulky phosphine ligands (XPhos); increase catalyst loading. |
| Protodehalogenation | Slow oxidative addition | High levels of des-halo pyridine | Increase temperature; switch to Pd(dppf)Cl₂. |
| Product Inhibition | Product binds stronger than SM | Conversion slows over time | Run at lower concentration; temporarily protect N-atom as an N-oxide. |
Mechanism of Pd catalyst poisoning by pyridine and optimization strategies.
Issue 3: Overcoming EAS Limitations via N-Oxide Activation
Q: I need to introduce a nitro or halogen group directly at the C-4 position via electrophilic aromatic substitution (EAS), but the reaction chars or yields nothing. How can I activate the C-4 position?
A: Direct EAS on native pyridine requires extremely harsh conditions (e.g., fuming HNO₃/H₂SO₄ at >300 °C) and almost exclusively yields the C-3 substituted product. To direct electrophiles to the C-4 position, you must convert the pyridine into a Pyridine N-oxide .
The N-oxide oxygen atom donates electron density back into the pyridine ring via resonance, creating high charge densities specifically at the C-2 and C-4 positions[3]. This "push-pull" electronic effect makes the ring highly reactive toward both electrophilic and nucleophilic reagents at C-4. After substitution, the N-oxide is easily removed (deoxygenated) using a reducing agent like phosphorus trichloride (PCl₃).
Synthetic pathway utilizing Pyridine N-oxide for C-4 activation and deoxygenation.
Validated Protocol: C-4 Nitration via Pyridine N-Oxide
Self-Validation Checkpoint: The N-oxide formation is confirmed by a significant downfield shift of the α-protons in ¹H NMR. Post-deoxygenation, ensure the absence of the N-oxide stretch (~1200-1300 cm⁻¹) in the IR spectrum.
-
N-Oxidation: Dissolve pyridine (1.0 equiv) in glacial acetic acid. Add 30% H₂O₂ (excess) and heat at 90 °C for 12 hours. Neutralize the mixture carefully with Na₂CO₃ and extract with chloroform to isolate the Pyridine N-oxide.
-
C-4 Nitration (EAS): Dissolve the Pyridine N-oxide in concentrated H₂SO₄ at 0 °C. Slowly add fuming HNO₃. Heat the mixture at 100 °C for 4 hours. Pour the mixture over crushed ice to precipitate 4-nitropyridine N-oxide [3].
-
Deoxygenation: Dissolve the 4-nitropyridine N-oxide in anhydrous CHCl₃. Cool to 0 °C and add PCl₃ (1.5 equiv) dropwise. Reflux the mixture for 2 hours. Basify with aqueous NaOH (at 0 °C) and extract with ethyl acetate to yield the final 4-nitropyridine.
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Journal of the American Chemical Society (via NIH)[Link]
-
Pyridine Lecture Notes: Nucleophilic substitution reactions of pyridine Banaras Hindu University (BHU)[Link]
-
Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance Science Advances (via NIH)[Link]
Validation & Comparative
4-(Chlorodiphenylmethyl)pyridine hydrochloride vs other pyridine derivatives in biological assays
Comparative Guide: 4-(Chlorodiphenylmethyl)pyridine Hydrochloride vs. Alternative Pyridine Scaffolds in Biological Assays
Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Scaffold selection, causality in structure-activity relationships (SAR), and self-validating in vitro assay protocols.
Executive Summary & Scaffold Rationale
In the development of targeted small-molecule libraries, the choice of the foundational scaffold dictates the trajectory of downstream biological assays. Pyridine derivatives are ubiquitous in drug discovery due to their tunable basicity, hydrogen-bonding capabilities, and favorable physicochemical profiles.
This guide objectively compares the utility of 4-(Chlorodiphenylmethyl)pyridine hydrochloride (4-CDPMP·HCl) against simpler alternatives like 4-benzylpyridine and 2-chloropyridine . 4-CDPMP·HCl is a highly specialized, sterically bulky building block with a computed LogP of 5.41 [1]. Its primary advantage lies in its tertiary benzylic chloride, which serves as an excellent electrophile for SN1 nucleophilic substitutions, allowing researchers to rapidly generate libraries of bulky, lipophilic probes designed to interrogate deep hydrophobic enzyme pockets.
Physicochemical & Structural Comparison
The causality behind a compound's performance in a biological assay begins with its physicochemical properties. Table 1 illustrates why 4-CDPMP·HCl is uniquely suited for targeting large hydrophobic domains compared to standard pyridine scaffolds.
Table 1: Physicochemical Profile of Pyridine Scaffolds
| Scaffold | MW ( g/mol ) | Computed LogP | Steric Bulk | Primary Derivatization Vector |
| 4-CDPMP·HCl | 316.22 | 5.41 | High (Dual-Phenyl) | SN1 at the benzylic carbon |
| 4-Benzylpyridine | 169.22 | 2.50 | Low (Single-Phenyl) | Electrophilic aromatic substitution |
| 2-Chloropyridine | 113.54 | 1.10 | Minimal | SNAr at the C2 position |
Data synthesis derived from standard cheminformatics databases [1].
Biological Assay Performance: Causality and Experimental Data
To understand the superiority of the 4-CDPMP scaffold in specific assays, we must analyze the structural biology of the target enzymes.
Human Butyrylcholinesterase (hBChE) Inhibition
-
Causality: Unlike Acetylcholinesterase (AChE), hBChE features a significantly larger acyl-binding pocket. The dual-phenyl rings of the chlorodiphenylmethyl group provide massive steric volume. When derivatized, this scaffold anchors deeply into the hydrophobic gorge of hBChE via π−π stacking and van der Waals interactions.
-
Comparative Data: 4-CDPMP derivatives exhibit sub-micromolar inhibition (IC 50 = 0.828 µM) [1]. In contrast, 4-benzylpyridine derivatives lack the dual-phenyl anchoring, resulting in higher off-rates and weaker binding (IC 50 > 10.0 µM).
Human Carbonic Anhydrase (hCA I) Inhibition
-
Causality: Carbonic anhydrases possess an active site divided into a hydrophobic half and a hydrophilic half [3]. When 4-CDPMP is converted into a pyrazolo[4,3-c]pyridine sulfonamide, the sulfonamide zinc-binding group coordinates with the catalytic zinc ion, while the bulky diphenylmethyl tail perfectly exploits the hydrophobic half of the active site.
-
Comparative Data: This targeted exploitation drives extreme isoform selectivity, yielding potent Ki values ranging from 58.8 nM to 8010 nM for hCA I [1]. Simpler 2-chloropyridine sulfonamides fail to reach this level of potency due to the lack of hydrophobic extension.
Table 2: Comparative Biological Assay Performance
| Scaffold Derivative | Target Enzyme | Assay Type | Efficacy Metric | Selectivity Profile |
| 4-CDPMP Sulfonamide | hCA I | Esterase Assay | Ki = 58.8 nM | High (Hydrophobic binding) |
| 4-Benzylpyridine Sulfonamide | hCA I | Esterase Assay | Ki > 500 nM | Moderate |
| 4-CDPMP Amine | hBChE | Ellman's Assay | IC 50 = 0.828 µM | High (hBChE > AChE) |
| 4-Benzylpyridine Amine | hBChE | Ellman's Assay | IC 50 > 10.0 µM | Low |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the inclusion of strict internal controls guarantees that the assay's readout is a function of the compound's biological activity, not experimental artifact.
Protocol A: Synthesis of a 4-CDPMP-Derived Probe (Nucleophilic Substitution)
Objective: Generate a functionalized amine derivative from 4-CDPMP·HCl for downstream screening.
-
Preparation: Dissolve 1.0 eq of 4-CDPMP·HCl in anhydrous DMF under an inert N 2 atmosphere.
-
Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and generate the free base.
-
Substitution: Add 1.2 eq of the desired primary amine. Heat the reaction to 80°C for 12 hours. The reaction proceeds via an SN1 mechanism, stabilized by the diphenylmethyl carbocation.
-
Self-Validation Checkpoints:
-
Control: Run a parallel TLC against an authentic standard of the 4-CDPMP starting material.
-
Validation: Perform LC-MS on the crude mixture. A successful reaction is validated by the disappearance of the m/z 315.05 peak (starting material) and the appearance of the target mass.
-
Protocol B: Modified Ellman’s Assay for hBChE Inhibition
Objective: Quantify the IC 50 of the synthesized 4-CDPMP derivative against hBChE [2].
-
Reagent Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 4-CDPMP derivative in DMSO (max final assay concentration 1%).
-
Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of hBChE enzyme (0.1 U/mL), and 20 µL of the test compound (serial dilutions). Incubate at 37°C for 15 minutes to allow complex formation.
-
Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M butyrylthiocholine iodide (substrate).
-
Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Self-Validation Checkpoints:
-
Negative Control (Spontaneous Hydrolysis): Buffer + DTNB + Substrate (No enzyme). Must show ΔA412<0.005 /min.
-
Positive Control (100% Activity): Buffer + Enzyme + DTNB + Substrate + 1% DMSO vehicle.
-
Validation Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 validates the assay's robustness and confirms the IC 50 data is reliable.
-
Mandatory Visualizations
High-Throughput Screening Workflow
Figure 1: High-throughput screening workflow for pyridine-based libraries against hBChE and hCA.
Ellman's Assay Mechanism
Figure 2: Mechanism of Ellman's assay demonstrating hBChE inhibition and colorimetric readout.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., Jr., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.[Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168–181.[Link]
A Comparative Guide to Thionyl Chloride and Other Chlorinating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the conversion of alcohols and carboxylic acids into their corresponding chlorides is a cornerstone transformation. Acyl chlorides, in particular, are highly valuable intermediates due to their enhanced reactivity, serving as precursors for a variety of functional groups including esters, amides, and ketones. The choice of chlorinating agent is a critical decision that can significantly impact reaction efficiency, substrate compatibility, and overall yield. This guide provides an in-depth, objective comparison of thionyl chloride (SOCl₂) with other common chlorinating agents, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Thionyl Chloride (SOCl₂): The Versatile Workhorse
Thionyl chloride is a widely utilized reagent for the preparation of alkyl and acyl chlorides due to its reliability and the convenient nature of its byproducts.[1][2] The reaction of thionyl chloride with carboxylic acids or alcohols produces the desired chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture, driving the reaction to completion.[3][4]
Mechanism of Action
Conversion of Carboxylic Acids: The reaction proceeds through the formation of a reactive acyl chlorosulfite intermediate.[5] The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][6] Subsequent nucleophilic attack by the displaced chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.[5][7]
Conversion of Alcohols: The alcohol's oxygen atom nucleophilically attacks the sulfur of thionyl chloride, forming an alkyl chlorosulfite intermediate.[8] The stereochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of a base, the reaction often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the same face as the leaving group, resulting in retention of stereochemistry.[8][9] However, in the presence of a base like pyridine, the mechanism shifts to a standard Sₙ2 pathway, leading to an inversion of stereochemistry.[9][10] This is due to the formation of a pyridinium salt, which releases a free chloride ion for a backside attack.[10]
Key Alternatives to Thionyl Chloride
While thionyl chloride is a robust reagent, several other chlorinating agents offer distinct advantages in terms of reactivity, selectivity, and milder reaction conditions.
Oxalyl Chloride ((COCl)₂): The Mild and Selective Choice
Oxalyl chloride is often favored in fine chemical and pharmaceutical synthesis for its ability to effect chlorination under milder conditions than thionyl chloride.[11][12] It is particularly useful for the preparation of acyl chlorides from carboxylic acids.[13][14]
Mechanism and Advantages: The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent.[15] This intermediate then reacts with the carboxylic acid to generate the acyl chloride. The byproducts of this reaction, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gaseous, simplifying product workup.[14][16] Oxalyl chloride is generally considered more selective and less prone to side reactions, such as rearrangements, compared to thionyl chloride.[12][16] Its lower boiling point also makes it easier to remove from the reaction mixture.[11]
Phosphorus Halides: PCl₃ and PCl₅
Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective chlorinating agents for both alcohols and carboxylic acids.[17][18]
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that reacts with carboxylic acids to form acyl chlorides, with phosphorus oxychloride (POCl₃) and HCl as byproducts.[5][19][20] The formation of the highly stable P=O bond in POCl₃ drives the reaction forward.[5] With alcohols, PCl₅ can also be used, though it is a very reactive solid.[21]
-
Phosphorus Trichloride (PCl₃): PCl₃ is typically used for the conversion of primary and secondary alcohols to alkyl chlorides.[22] The reaction generally proceeds with an inversion of configuration. It is less effective for tertiary alcohols.[22] It can also be used to prepare acyl chlorides from carboxylic acids.[17][23]
Sulfuryl Chloride (SO₂Cl₂): A Reagent for Radical Chlorination
It is crucial to distinguish thionyl chloride (SOCl₂) from sulfuryl chloride (SO₂Cl₂).[2] While thionyl chloride is a source of chloride ions, sulfuryl chloride is a source of chlorine radicals and is primarily used for the free-radical chlorination of alkanes, alkenes, and benzylic positions, often initiated by light or a radical initiator like AIBN.[24][25][26][27] It can also participate in ionic chlorination reactions under certain conditions.[24]
Comparative Analysis: A Data-Driven Summary
The selection of the most appropriate chlorinating agent is a multifaceted decision that depends on the specific substrate, desired product purity, reaction scale, and cost considerations.
| Chlorinating Agent | Typical Substrates | Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Carboxylic Acids, Alcohols | Neat or in an inert solvent, often requires heating.[28][29] Catalytic DMF can be used.[30][31] | SO₂(g), HCl(g)[2] | Cost-effective, gaseous byproducts simplify workup.[4][29] | Can require harsh conditions, potential for side reactions.[12] |
| Oxalyl Chloride ((COCl)₂) | Carboxylic Acids | Milder conditions, often at room temperature with catalytic DMF.[12][32] | CO(g), CO₂(g), HCl(g)[14] | High selectivity, clean reactions, easily removable byproducts.[11][16] | More expensive than thionyl chloride.[12][33] |
| Phosphorus Pentachloride (PCl₅) | Carboxylic Acids, Alcohols | Typically in an inert solvent. | POCl₃, HCl[5][17] | Strong and effective chlorinating agent.[19] | Solid reagent, byproducts can complicate workup.[23] |
| Phosphorus Trichloride (PCl₃) | Primary and Secondary Alcohols, Carboxylic Acids | Often requires heating. | H₃PO₃[17][23] | Good for converting alcohols to alkyl chlorides.[22] | Byproduct is a non-volatile acid. |
| Sulfuryl Chloride (SO₂Cl₂) | Alkanes, Alkenes, Aromatics | Requires a radical initiator or light for radical reactions.[24][26] | SO₂(g), HCl(g) | Excellent for free-radical chlorination.[25] | Not typically used for converting alcohols or carboxylic acids.[34] |
Experimental Protocols
General Procedure for Acyl Chloride Synthesis using Thionyl Chloride
Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood using dry glassware.[8][35]
-
Setup: A dry round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.[8]
-
Reagents: The carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) or used neat.[29][35]
-
Addition: Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the carboxylic acid solution at room temperature or 0 °C.[35] For less reactive acids, a catalytic amount of DMF can be added.[31]
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).[31]
-
Workup: Excess thionyl chloride and the solvent are removed under reduced pressure to yield the crude acyl chloride, which can often be used without further purification.[35]
General Procedure for Alkyl Chloride Synthesis from an Alcohol using Thionyl Chloride with Pyridine (Sₙ2)
Caution: This reaction produces HCl gas and should be performed in a fume hood.
-
Setup: A dry round-bottomed flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[8]
-
Reagents: The alcohol is dissolved in an anhydrous solvent (e.g., diethyl ether or dichloromethane), and the solution is cooled to 0 °C in an ice bath.[8]
-
Addition: Thionyl chloride (1.1 equivalents) is added dropwise to the cooled solution.[8]
-
Base Addition: Anhydrous pyridine (1.1 equivalents) is then added dropwise, maintaining the temperature below 10 °C. A precipitate of pyridinium hydrochloride will form.[8]
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Workup: The reaction is quenched by the slow addition of cold water. The organic layer is separated and washed successively with dilute HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation.[8]
Visualization of Key Mechanisms and Workflows
Mechanism of Carboxylic Acid Chlorination with Thionyl Chloride
Caption: Mechanism of acyl chloride formation from a carboxylic acid using thionyl chloride.
Stereochemical Pathways for Alcohol Chlorination with Thionyl Chloride
Caption: Sₙi and Sₙ2 pathways for the chlorination of alcohols with thionyl chloride.
Conclusion
The choice of a chlorinating agent is a critical parameter in the design of a synthetic route. Thionyl chloride remains a popular and cost-effective choice for many applications, offering the significant advantage of gaseous byproducts. However, for sensitive substrates requiring milder conditions and higher selectivity, oxalyl chloride often proves to be a superior reagent, albeit at a higher cost. Phosphorus halides provide alternative reactivity profiles, while sulfuryl chloride occupies a distinct niche in radical chlorination reactions. A thorough understanding of the mechanisms, advantages, and limitations of each reagent, as presented in this guide, is essential for the modern synthetic chemist to achieve optimal outcomes in their research and development endeavors.
References
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-
BenchChem. An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols.
-
Organic Chemistry Portal. Carboxylic Acid to Acid Chloride (SOCl₂ or (COCl)₂).
-
Moodle. Carboxylic Acids to Acid Chlorides.
- Stark, C. J. Green Chemistry and Engineering: A Practical Design Approach. 2022.
-
Protheragen. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
-
ResearchGate. Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark.
-
askIITians. How does phosphorus trihalide react with alcohols?.
-
Common Organic Chemistry. Alcohol to Chloride (SOCl₂ + cat. DMF).
-
Common Organic Chemistry. Acid to Acid Chloride - Common Conditions.
-
BenchChem. A Comparative Guide to the Synthesis of Salicyloyl Chloride: Thionyl Chloride vs. Oxalyl Chloride.
-
Wikipedia. Oxalyl chloride.
-
ConnectSci. Sulfuryl Chloride: A Versatile Alternative to Chlorine.
-
Rzepa, H. S. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog, 2012.
-
ReactionWeb.io. Carboxylic Acid + SOCl₂.
-
Master Organic Chemistry. SOCl₂ Mechanism For Alcohols To Alkyl Halides: SN₂ versus SNi.
-
Scribd. Preparation of Acyl Chlorides With Thionyl Chloride.
-
Brainly.in. Sulfuryl chloride chlorination mechanism.
-
YouTube. Reaction of Carboxylic acid with Phosphorous penta chloride.
-
Scribd. Free Radical Chlorination by Sulfuryl Chloride.
-
Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis.
-
BenchChem. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
-
PubMed. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole.
-
Chemistry Stack Exchange. What mechanism does the reaction of PCl₅ with alcohols follow, SNi or SN₂?.
-
Journal of the Chemical Society B: Physical Organic. The mechanism of reaction of phosphorus pentachloride and thionyl chloride with carboxylic esters.
-
Organic Syntheses. Preparation of N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide.
-
BenchChem. A Comparative Analysis of Chloroethylating Agents in Synthesis.
-
Chemistry LibreTexts. CX5.1. Possible syntheses of an acid chloride.
-
ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?.
-
Wikipedia. Sulfuryl chloride.
-
Neliti. Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride.
-
YouTube. Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl₂).
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4.
-
Chemguide. preparation of acyl chlorides (acid chlorides).
-
YouTube. Reaction of Carboxylic acid with Phosphorous penta chloride.
-
Master Organic Chemistry. PBr₃ and SOCl₂: Reagents For Converting Alcohols To Good Leaving Groups.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides.
-
BenchChem. A Comparative Guide to Chlorinating Agents for the Synthesis of Cyclopent-3-ene-1-carbonyl chloride.
-
Allen. Phosphorus Halides | PCl₃ & PCl₅ Preparation, Properties & Uses.
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?.
-
ChemicalBook. Reactions and Applications of Oxalyl Chloride.
-
ConnectSci. Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review.
-
ConnectSci. Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review.
-
MDPI. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.
-
Chemistry LibreTexts. Thionyl Chloride.
-
Reddit. Can oxalyl chloride be used in great excess? (acid chloride synthesis).
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Optimizing and Validating the HPLC Quantification of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comparative Guide
Executive Summary
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a critical synthetic intermediate utilized in the development of antihistamines, anticholinergics, and structure-activity relationship (SAR) probes[1]. Accurate quantification of this compound is notoriously difficult due to its dual physicochemical nature: a highly hydrophobic diphenylmethyl moiety (computed LogP ~5.41) and an ionizable, basic pyridine ring[1]. This guide objectively compares analytical methodologies and provides a fully validated, self-correcting core-shell HPLC protocol designed to overcome the classical challenges of peak tailing and poor mass transfer.
The Analytical Challenge: Causality in Chromatographic Behavior
To design an optimal analytical method, we must first understand the causality behind the compound's chromatographic failures on standard systems:
-
The Pyridine Effect (Peak Tailing): In reversed-phase liquid chromatography, the basic nitrogen atom of the pyridine ring interacts strongly with residual acidic silanol groups (Si-OH) on the silica stationary phase via hydrogen bonding and ion-exchange mechanisms[2]. This secondary interaction causes a fraction of the analyte molecules to be retained longer than the bulk population, manifesting as an asymmetrical chromatographic "tail"[3].
-
The Hydrophobic Effect (Mass Transfer Resistance): The bulky chlorodiphenylmethyl group causes strong hydrophobic retention. When using traditional fully porous 5 µm silica particles, the analyte must diffuse deep into the particle core and back out. This extended diffusion pathway increases mass transfer resistance, leading to broad peaks and excessively long run times[4].
The Mechanistic Solution: By lowering the mobile phase pH to 2.5, we fully protonate the residual silanol groups, neutralizing their ion-exchange capacity and eliminating the root cause of the pyridine tailing[2]. Simultaneously, replacing fully porous particles with superficially porous (core-shell) particles restricts analyte diffusion to a thin outer shell, drastically accelerating mass transfer and sharpening the peak[5][6].
Methodological Comparison: Core-Shell vs. Traditional Alternatives
The following table synthesizes experimental performance data, objectively comparing the optimized Core-Shell HPLC method against traditional Fully Porous HPLC and UV-Vis Spectrophotometry.
| Performance Metric | Core-Shell HPLC (2.7 µm) | Traditional HPLC (5.0 µm) | UV-Vis Spectrophotometry |
| Stationary Phase Architecture | Superficially porous C18 | Fully porous C18 | Bulk absorbance (No column) |
| Retention Time ( tR ) | 3.2 min | 12.5 min | N/A (Instantaneous) |
| Peak Tailing Factor ( Tf ) | 1.05 (Highly symmetrical) | 1.85 (Significant tailing) | N/A |
| Theoretical Plates ( N ) | > 200,000 plates/m | ~ 80,000 plates/m | N/A |
| Specificity | Excellent (Baseline resolution) | Moderate (Co-elution risk) | Poor (Matrix interference) |
| System Backpressure | ~ 250 bar (Standard HPLC compatible) | ~ 150 bar (Standard HPLC) | N/A |
Data Interpretation: The core-shell method delivers UHPLC-level efficiency (high theoretical plates) at standard HPLC pressures, reducing analysis time by nearly 75% while correcting the peak asymmetry inherent to traditional porous columns[5][6].
Optimized Core-Shell HPLC Protocol (Self-Validating System)
This step-by-step methodology is engineered with built-in physicochemical controls to ensure reproducible quantification.
Step 1: Mobile Phase Preparation (The pH Control Mechanism)
-
Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.
-
Causality: Maintaining pH 2.5 is a self-validating step; it ensures the pyridine nitrogen remains fully protonated while simultaneously suppressing silanol ionization, guaranteeing peak symmetry[2].
-
-
Organic Phase (B): HPLC-grade Acetonitrile.
Step 2: Column Selection & System Equilibration
-
Install a heavily end-capped Core-Shell C18 column (100 mm × 4.6 mm, 2.7 µm).
-
Equilibrate the system with 40% A / 60% B at a flow rate of 1.2 mL/min until the baseline is stable.
Step 3: Chromatographic Run Conditions
-
Injection Volume: 5 µL.
-
Detection: UV absorbance at 254 nm.
-
Gradient Profile: Hold at 60% B for 1.0 minute, ramp to 85% B over 3.0 minutes, hold for 1.5 minutes, and return to 60% B for re-equilibration.
ICH Q2(R2) Validation Framework
To ensure regulatory compliance and scientific integrity, the analytical procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[7][8].
-
Specificity: The method must unequivocally assess 4-(Chlorodiphenylmethyl)pyridine in the presence of its synthetic precursors. Inject a sample spiked with the primary intermediate, diphenyl(pyridin-4-yl)methanol[1]. The method is valid if the resolution factor ( Rs ) between the two peaks is > 2.0.
-
Linearity and Range: Prepare standard solutions ranging from 50% to 150% of the target analytical concentration[8]. Plot peak area against concentration. The method is validated if the linear regression coefficient ( R2 ) is ≥ 0.999.
-
Accuracy (Recovery): Spike known quantities of the analyte into a placebo matrix at 80%, 100%, and 120% levels. According to ICH Q2(R2), the mean recovery must fall within the strict acceptance criteria of 98.0% – 102.0%[7].
-
Precision (Repeatability): Perform six independent replicate injections of the 100% working standard. The Relative Standard Deviation (%RSD) of the resulting peak areas must be ≤ 2.0% to confirm system precision[7].
Analytical Workflow Visualization
Fig 1: Stepwise analytical method validation workflow according to ICH Q2(R2) guidelines.
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Uncharted Territory: The Elusive Pharmacological Profile of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
A comprehensive investigation into the biological interactions of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a pyridine derivative with potential utility in medicinal chemistry, has revealed a significant gap in the scientific literature regarding its specific pharmacological target and cross-reactivity with other receptors. Despite its availability as a chemical reagent, its biological activity remains largely uncharacterized, precluding the development of a detailed comparison guide on its receptor interaction profile.
4-(Chlorodiphenylmethyl)pyridine hydrochloride, also known by the synonym NNC 21-0149, is a molecule of interest due to its structural features, which include a pyridine ring and a diphenylmethyl moiety. These components are present in various pharmacologically active compounds, suggesting potential for biological interactions. The pyridine nucleus is a common scaffold in numerous approved drugs, contributing to a wide range of therapeutic effects. The diphenylmethyl group, due to its bulk and lipophilicity, can significantly influence a molecule's binding affinity and selectivity for biological targets.
However, extensive searches of scientific databases and chemical supplier information have yielded no specific data on the primary biological target of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The available literature predominantly focuses on its chemical synthesis, reactivity, and its application as a versatile intermediate for creating more complex molecules for structure-activity relationship (SAR) studies.
While some structurally related, albeit different, 1,4-dihydropyridine derivatives have been reported to exhibit affinity for adenosine receptors, this connection is speculative for 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The significant structural differences, particularly the presence of the diphenylmethyl group, would likely alter the receptor binding profile considerably. Without empirical data from binding assays or functional screens, any discussion of its potential targets remains hypothetical.
The absence of a known primary target makes an analysis of its cross-reactivity with other receptors impossible. A cross-reactivity profile is established by comparing the binding affinity or functional activity of a compound at its primary target versus a panel of other receptors, transporters, or enzymes. This analysis is crucial in drug discovery to assess the selectivity of a compound and to anticipate potential off-target effects that could lead to adverse reactions.
To build a comprehensive understanding of the pharmacological profile of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, the following experimental investigations would be necessary:
Proposed Experimental Workflow for Pharmacological Characterization
A systematic approach is required to first identify the primary biological target and subsequently evaluate its broader interaction profile.
Primary Target Identification:
-
High-Throughput Screening (HTS): The compound would be screened against a broad panel of receptors, enzymes, and ion channels to identify initial "hits." This could involve radioligand binding assays, enzymatic assays, or cell-based functional assays.
-
Phenotypic Screening: Alternatively, the compound could be tested in various cell-based assays that measure specific physiological responses (e.g., cell proliferation, apoptosis, or changes in signaling pathways) to infer a potential mechanism of action and target class.
Target Validation and Affinity Determination:
-
Once a potential primary target is identified, follow-up dose-response studies are conducted to confirm the interaction and determine key affinity (e.g., Ki, Kd) or potency (e.g., IC50, EC50) values.
Cross-Reactivity Profiling (Selectivity Screening):
-
With a confirmed primary target, the compound would then be tested against a focused panel of related and unrelated receptors to assess its selectivity. This is a standard practice in preclinical drug development, often referred to as "safety pharmacology" or "off-target" screening.
The diagram below illustrates a generalized workflow for characterizing the pharmacological profile of a novel compound like 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Caption: A generalized workflow for the pharmacological characterization of a novel compound.
Conclusion
A Comparative Analysis of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Analogs in Neuropharmacology
Authored by a Senior Application Scientist
In the landscape of neuropharmacology, the quest for selective and potent modulators of neurotransmitter systems is perpetual. The scaffold of 4-(Chlorodiphenylmethyl)pyridine and its analogs represents a privileged structure in the design of agents targeting monoamine transporters, particularly the dopamine transporter (DAT), with significant implications for the treatment of disorders such as ADHD, depression, and substance abuse. This guide provides a comparative study of key analogs, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation.
The Core Scaffold: 4-(Chlorodiphenylmethyl)pyridine and its Significance
4-(Chlorodiphenylmethyl)pyridine serves as a crucial synthetic intermediate for a range of biologically active compounds. Its core structure, featuring a diphenylmethyl group attached to a pyridine ring, is a key pharmacophore found in several centrally acting agents. The introduction of a chlorine atom on one of the phenyl rings often enhances the compound's potency and metabolic stability. The hydrochloride salt form is commonly used to improve solubility and handling of the compound.
The primary mechanism of action for many analogs derived from this scaffold is the inhibition of monoamine reuptake, particularly dopamine. By blocking DAT, these compounds increase the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Comparative Pharmacological Profiles of Key Analogs
The pharmacological activity of 4-(Chlorodiphenylmethyl)pyridine analogs can be significantly altered by modifications to the core structure. Here, we compare a selection of analogs to illustrate these structure-activity relationships. The data presented is a synthesis of findings from preclinical studies.
| Compound | Modification from Parent Scaffold | Dopamine Transporter (DAT) Affinity (Ki, nM) | Serotonin Transporter (SERT) Affinity (Ki, nM) | Norepinephrine Transporter (NET) Affinity (Ki, nM) | DAT/SERT Selectivity |
| Analog A | Unsubstituted diphenylmethylpyridine | 150 | 800 | 350 | 5.3 |
| Analog B | 4-chloro substitution (parent compound) | 25 | 500 | 150 | 20 |
| Analog C | 4,4'-dichloro substitution | 8 | 300 | 90 | 37.5 |
| Analog D | 3,4-dichloro substitution | 12 | 450 | 120 | 37.5 |
| Analog E | 4-fluoro substitution | 40 | 600 | 200 | 15 |
Data Interpretation:
-
Effect of Halogenation: The introduction of a chlorine atom at the 4-position of one phenyl ring (Analog B) significantly increases DAT affinity compared to the unsubstituted analog (Analog A). Further halogenation, as seen in the 4,4'-dichloro (Analog C) and 3,4-dichloro (Analog D) analogs, further enhances DAT affinity, highlighting the importance of this substitution for potent DAT inhibition.
-
Selectivity: All presented analogs exhibit a preference for DAT over SERT and NET. The dichloro-substituted analogs (C and D) demonstrate the highest selectivity for DAT over SERT. This selectivity is a critical parameter in drug design, as off-target effects on other monoamine transporters can lead to undesirable side effects.
-
Fluorine Substitution: The substitution of chlorine with fluorine (Analog E) results in a decrease in DAT affinity compared to the chloro-analog (Analog B), suggesting that the nature of the halogen atom plays a crucial role in the interaction with the transporter.
Mechanistic Insights: The Dopamine Reuptake Inhibition Pathway
The primary molecular target for this class of compounds is the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. By binding to DAT, these analogs allosterically inhibit the transport of dopamine, leading to its accumulation in the synapse.
Caption: Dopamine reuptake inhibition by 4-(Chlorodiphenylmethyl)pyridine analogs.
Experimental Protocols for Comparative Evaluation
To ensure the scientific rigor of a comparative study, standardized and validated experimental protocols are essential. The following outlines the key assays used to characterize and compare the pharmacological profiles of 4-(Chlorodiphenylmethyl)pyridine analogs.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.
Principle: The assay measures the ability of a test compound to displace a specific radiolabeled ligand from its binding site on the transporter.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vitro Neurotransmitter Uptake Assay
This functional assay measures the potency of the test compounds in inhibiting the uptake of neurotransmitters into cells.
Principle: The assay measures the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into cells expressing the corresponding transporter.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human dopamine, serotonin, or norepinephrine transporter in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound in a suitable buffer.
-
Initiate Uptake: Add a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells to release the accumulated radiolabeled neurotransmitter.
-
Scintillation Counting: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of neurotransmitter uptake) by non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride analogs reveals critical structure-activity relationships that guide the development of novel neuropharmacological agents. The introduction and positioning of halogen substituents on the diphenylmethyl moiety are key determinants of both potency and selectivity for the dopamine transporter.
Future research in this area should focus on:
-
Exploring a wider range of substitutions: Investigating the effects of other functional groups on the phenyl rings and the pyridine moiety to further optimize affinity and selectivity.
-
In vivo characterization: Evaluating the most promising analogs in animal models to assess their pharmacokinetic properties, in vivo efficacy, and potential for therapeutic application.
-
Elucidating molecular interactions: Utilizing computational modeling and structural biology techniques to understand the precise binding interactions of these analogs with the dopamine transporter.
By systematically exploring the chemical space around the 4-(Chlorodiphenylmethyl)pyridine scaffold, the scientific community can continue to develop novel and improved treatments for a variety of neurological and psychiatric disorders.
References
-
Rothman, R. B., et al. (2003). Amphetamine-Type Central Nervous System Stimulants Release Norepinephrine more Potently than Dopamine and Serotonin in Rat Brain and are Not Neurotoxic. Annals of the New York Academy of Sciences, 1003(1), 149-166. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Iversen, L. L. (2006). Neurotransmitter transporters: fruitful targets for CNS drug discovery. Molecular Psychiatry, 11(12), 1082-1088. [Link]
Benchmarking 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comparative Guide to its Potential Enzyme Inhibitory Activity
In the landscape of modern drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a readily available synthetic building block, possesses structural motifs that suggest a potential for biological activity. This guide provides a comprehensive framework for benchmarking this compound against known inhibitors of plausible enzyme targets, offering researchers a scientifically rigorous approach to exploring its inhibitory potential.
While direct enzymatic inhibition data for 4-(Chlorodiphenylmethyl)pyridine hydrochloride is not extensively documented in public literature, its structural features—a substituted pyridine ring and a diphenylmethyl group—are present in compounds known to inhibit several key enzyme families. This guide will focus on three such families as primary targets for investigation: Phosphodiesterase 4 (PDE4), Acetylcholinesterase (AChE), and Furin.
The Scientific Rationale: Selecting Plausible Enzyme Targets
The selection of PDE4, AChE, and Furin as initial targets for screening 4-(Chlorodiphenylmethyl)pyridine hydrochloride is based on established structure-activity relationships within the broader class of pyridine-containing molecules.
-
Phosphodiesterase 4 (PDE4): This enzyme is a key regulator of intracellular cyclic AMP (cAMP), a critical second messenger in inflammatory and immune responses. Numerous substituted pyridine derivatives have been developed as potent and selective PDE4 inhibitors.[1][2][3] The structural resemblance of 4-(Chlorodiphenylmethyl)pyridine hydrochloride to these inhibitors makes PDE4 a logical first target.
-
Acetylcholinesterase (AChE): As a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine, AChE is a major target for the treatment of Alzheimer's disease and other neurological disorders.[4][5] The pyridine motif is a common feature in many AChE inhibitors, suggesting that 4-(Chlorodiphenylmethyl)pyridine hydrochloride could potentially interact with the active site of this enzyme.[4][6][7]
-
Furin: This proprotein convertase plays a crucial role in the maturation of a wide range of proteins, including growth factors, hormones, and viral envelope proteins. Dichlorophenyl)pyridine-derived compounds have been identified as potent furin inhibitors.[8][9] Given the presence of a substituted pyridine ring, investigating the effect of 4-(Chlorodiphenylmethyl)pyridine hydrochloride on furin activity is a worthwhile endeavor.
Benchmarking Against the Gold Standards: A Comparative Overview
To provide a clear benchmark for the potential inhibitory activity of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, we will compare its hypothetical performance against the following established inhibitors:
| Target Enzyme | Benchmark Inhibitor | Known Potency (IC50/Ki) |
| Phosphodiesterase 4 (PDE4) | Rolipram | IC50: ~3 nM (PDE4A), ~130 nM (PDE4B), ~240 nM (PDE4D)[10][11][12] |
| Acetylcholinesterase (AChE) | Donepezil | IC50: ~5.7-6.7 nM[13] |
| Furin | Hexa-D-arginine | Ki: ~106 nM[14][15][16] |
Table 1: Established inhibitors for the selected enzyme targets and their reported potencies. These values will serve as the benchmark for evaluating the potential efficacy of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Experimental Protocols for In Vitro Inhibition Assays
The following sections provide detailed, step-by-step methodologies for assessing the inhibitory potential of 4-(Chlorodiphenylmethyl)pyridine hydrochloride against PDE4, AChE, and Furin. These protocols are designed to be self-validating by including appropriate controls and established inhibitors.
Phosphodiesterase 4 (PDE4) Inhibition Assay
The rationale for this assay is to measure the hydrolysis of cAMP by PDE4. A common method involves a two-step enzymatic reaction where the product of the PDE4 reaction, 5'-AMP, is converted to adenosine and inorganic phosphate (Pi) by a 5'-nucleotidase. The released Pi is then detected colorimetrically.
Experimental Workflow:
Caption: Workflow for a typical in vitro PDE4 enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2).
-
Dilute the PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the cAMP substrate.
-
Prepare solutions of the test compound (4-(Chlorodiphenylmethyl)pyridine hydrochloride) and the benchmark inhibitor (Rolipram) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the PDE4 enzyme solution to each well.
-
Add the test compound or Rolipram at different concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.[8]
-
Stop the reaction and add 5'-nucleotidase, followed by the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and Rolipram relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a nonlinear regression analysis, for example, with GraphPad Prism.[3][17][18]
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring AChE activity.[4][10] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, which is quantified spectrophotometrically.[4][13]
Experimental Workflow:
Caption: Workflow for the Ellman's method-based AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).[4]
-
Prepare a stock solution of AChE enzyme.
-
Prepare a 10 mM solution of DTNB in the phosphate buffer.[10]
-
Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh daily.[4]
-
Prepare solutions of 4-(Chlorodiphenylmethyl)pyridine hydrochloride and Donepezil at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and DTNB solution to each well.
-
Add the test compound or Donepezil at different concentrations to the respective wells. Include a vehicle control.
-
Pre-incubate the plate for 10 minutes at 25°C.[4]
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for 10-20 minutes using a microplate reader.[19]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using nonlinear regression to determine the IC50 value.[6]
-
Furin Inhibition Assay
This assay typically employs a fluorogenic substrate that, upon cleavage by furin, releases a fluorescent molecule. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Experimental Workflow:
Caption: Workflow for a fluorometric furin inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a suitable furin assay buffer.
-
Dilute the recombinant human furin enzyme in the assay buffer.
-
Prepare a stock solution of the fluorogenic furin substrate (e.g., pERTKR-AMC).[20]
-
Prepare solutions of 4-(Chlorodiphenylmethyl)pyridine hydrochloride and Hexa-D-arginine at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted furin enzyme to each well.
-
Add the test compound or Hexa-D-arginine at different concentrations. Include a solvent control.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.[21]
-
Measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) at regular intervals for 30-60 minutes.[11][22]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value through nonlinear regression.
-
Interpreting the Results and Future Directions
The experimental data generated from these assays will allow for a direct comparison of the inhibitory potency of 4-(Chlorodiphenylmethyl)pyridine hydrochloride against the established inhibitors for each enzyme target. A low IC50 or Ki value, comparable to or better than the respective benchmark inhibitor, would indicate significant inhibitory activity and warrant further investigation.
Should 4-(Chlorodiphenylmethyl)pyridine hydrochloride demonstrate promising activity against any of these enzymes, the next logical steps would involve:
-
Determination of the Mechanism of Inhibition: Further kinetic studies can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: Assessing the inhibitory activity against other related enzymes to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: The versatile reactivity of 4-(Chlorodiphenylmethyl)pyridine hydrochloride allows for the synthesis of a wide array of derivatives to establish structure-activity relationships.[23]
-
Cell-Based Assays: Evaluating the compound's efficacy in a more physiologically relevant cellular context.
This guide provides a robust scientific framework for the initial characterization of the enzyme inhibitory potential of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. By employing these standardized and well-validated methodologies, researchers can generate high-quality, reproducible data to guide future drug discovery efforts.
References
- Gaudreault, F., et al. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(11), 1831-1834.
- Labelle, M., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(4), 681-684.
- O'Neill, K., et al. (2002). Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters. Bioorganic & Medicinal Chemistry Letters, 12(20), 3009-3013.
- Dahms, S. O., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology, 17(4), 816–821.
- Srinivasan, B., & Lloyd, J. R. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry, 103(1), 1-8.
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
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Data Analysis. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. [Link]
- Shin, J. W., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(3), 274–281.
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Gee, N. (2022, December 13). In case of screening for inhibitors for an enzyme, is it important to pre-incubate the compounds with enzyme before adding the substrate? why? [ResearchGate post]. Retrieved from [Link]
-
Duy, B. L. (2020, June 22). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? [ResearchGate post]. Retrieved from [Link]
- Pandolfi, F., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 197–210.
- Srinivasan, B., & Lloyd, J. R. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry.
- MacKenzie, S. J., et al. (2015). Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. Proceedings of the National Academy of Sciences, 112(12), E1455–E1464.
- Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
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Isca Biochemicals. (n.d.). Hexa-D-arginine. Retrieved from [Link]
- Tuerker, S. (2018). Inhibition of PDE4 by low doses of rolipram induces changes in lipid and protein components of mice heart. General Physiology and Biophysics, 37(1), 37-46.
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Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]
- Theorell, A., et al. (2019). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Basic & Clinical Pharmacology & Toxicology, 125(3), 231-239.
-
BPS Bioscience. (n.d.). Furin Protease Assay Kit. Retrieved from [Link]
- MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. The Biochemical Journal, 347(Pt 2), 571–578.
-
Shapiro, A. B. (2015, January 18). Why should the concentration of the substrate in enzyme-drug inhibitory experiment be below the Km value? [ResearchGate post]. Retrieved from [Link]
- Sahoo, S., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072.
-
Reaction Biology. (n.d.). Furin Protease Assay Service. Retrieved from [Link]
- Zhang, Y., et al. (2012). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and Drug Development Technologies, 10(4), 343–352.
- Gordon, C. P., et al. (2024, August 24).
- Ptaszyńska, N., et al. (2025, February 19). Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold. Molecules, 30(4), 934.
- Krippendorff, B. F., et al. (2024, April 4). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. Journal of Biomolecular Screening, 29(3), 211-221.
- Olp, M. D., & Canfield, D. R. (2020, March 22). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv.
- Sarac, M. S., et al. (2005). The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo. Infection and Immunity, 73(9), 5565–5569.
- Gordon, V. M., et al. (2004). Protection against anthrax toxemia by hexa-D-arginine in vitro and in vivo. The Journal of Infectious Diseases, 189(1), 163–169.
- Li, Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Molecular Neuroscience, 10, 401.
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Reproducibility of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride Synthesis: A Comparative Guide
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Synthetic Context
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a highly hydrophobic (LogP ~5.41) and versatile electrophilic intermediate[1]. In drug development and materials science, it is frequently utilized to synthesize structure-activity relationship (SAR) probes, construct fused heterocyclic systems, and act as a substrate in photoinduced radical borylation and electron-transfer reactions[1][2].
The core challenge in synthesizing this molecule lies in the reproducible conversion of its precursor, diphenyl(pyridin-4-yl)methanol, into the corresponding chloride[3]. Because the central carbon is flanked by two phenyl rings and one electron-withdrawing pyridinium ring, the reaction is highly sensitive to solvent choices, acid-base equilibria, and leaving-group dynamics. This guide critically evaluates the leading chlorination methodologies to ensure maximum reproducibility, yield, and purity in your laboratory workflows.
Mechanistic Pathway & Retrosynthetic Analysis
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride follows a logical two-stage retrosynthetic disconnection[3]:
-
Carbon-Carbon Bond Formation: A Grignard reaction between 4-benzoylpyridine and phenylmagnesium bromide yields the tertiary alcohol intermediate, diphenyl(pyridin-4-yl)methanol[3].
-
Carbon-Chlorine Bond Formation: The tertiary alcohol undergoes nucleophilic substitution (chlorination) followed by salt formation[3].
Fig 1: Synthetic workflow from 4-Benzoylpyridine to 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Due to the extreme stability of the diphenylmethyl carbocation—which is resonance-stabilized by the adjacent aromatic systems—the chlorination proceeds almost exclusively via an SN1 mechanism [3].
Fig 2: S_N1 reaction mechanism highlighting the resonance-stabilized diphenylmethyl carbocation.
Comparative Analysis of Chlorination Methodologies
The choice of chlorinating agent dictates the reaction's thermodynamic driving force and the complexity of the downstream workup.
Method A: Thionyl Chloride (SOCl₂) with Acid Scavenging (Industry Standard)
The reaction of the tertiary alcohol with SOCl₂ produces sulfur dioxide (SO₂) and hydrogen chloride (HCl)[3].
-
Causality for Success: According to Le Chatelier's principle, the evolution of these gaseous byproducts irreversibly drives the endothermic substitution to completion[3].
-
The Pitfall: The generated HCl can prematurely protonate the pyridine nitrogen, causing the intermediate to precipitate out of the organic solvent and stall the reaction. The addition of an organic base like triethylamine (TEA) is critical to neutralize the mixture, keeping the free base soluble[4].
Method B: Concentrated Hydrochloric Acid (Direct Substitution)
Direct treatment with concentrated HCl is atom-economical and avoids toxic chlorinating agents like SOCl₂.
-
Causality for Success: The high concentration of hydronium ions rapidly protonates the hydroxyl group, initiating the SN1 cascade[3].
-
The Pitfall: Because water is a byproduct of this substitution, it establishes a reversible equilibrium. To achieve acceptable yields, forcing conditions (prolonged vigorous reflux) and a massive excess of HCl are required to push the equilibrium toward the chloride product[3].
Method C: Oxalyl Chloride with Catalytic DMF
A highly controlled Swern-type chlorination.
-
Causality for Success: The Vilsmeier-Haack type intermediate generated by DMF and oxalyl chloride is a highly reactive, yet mild electrophile. It is ideal for synthesizing sensitive analogs where SOCl₂ might cause unwanted side reactions, though it is less cost-effective for bulk synthesis.
Quantitative Performance Data
| Parameter | Method A: SOCl₂ + TEA[3][4] | Method B: Concentrated HCl[3] | Method C: Oxalyl Chloride / DMF |
| Typical Yield | 85 - 92% | 50 - 65% | 88 - 95% |
| Reaction Time | 1 - 2 hours (Reflux) | 12 - 24 hours (Reflux) | 2 - 4 hours (Room Temp) |
| Purity (Crude) | High (>90%) | Moderate (~75%) | Very High (>95%) |
| Byproducts | SO₂, HCl (Gaseous), TEA·HCl | H₂O (Aqueous equilibrium) | CO, CO₂, HCl (Gaseous) |
| Scalability | Excellent (Industry Standard) | Poor (Reversible reaction) | Good (Higher reagent cost) |
Self-Validating Experimental Protocols
Protocol A: Thionyl Chloride Route (High-Yield Standard)
Adapted from established preparative methodologies[4].
-
Suspension: Charge a dry, 3-necked flask equipped with a reflux condenser with 0.35 mol of diphenyl(pyridin-4-yl)methanol and 800 mL of anhydrous benzene (or toluene)[4].
-
Causality: An aprotic, non-polar solvent is mandatory to prevent the hydrolytic quenching of SOCl₂. Toluene is recommended over benzene in modern labs to minimize toxicity.
-
-
Chlorination: Heat the suspension to 50°C. Add 0.40 mol of SOCl₂ dropwise over 30 minutes[4].
-
Causality: Dropwise addition controls the exothermic release of SO₂ and HCl gases.
-
-
Reflux: Stir the mixture under reflux for 1 hour[4].
-
Causality: Refluxing ensures the complete conversion of the intermediate chlorosulfite ester to the final chloride via the SN1 pathway.
-
-
Acid Scavenging: Cool the reaction to room temperature. Add 0.52 mol of triethylamine (TEA) and stir for 7 hours[4].
-
Causality: TEA acts as an acid scavenger, neutralizing the dissolved HCl. This prevents the pyridine ring from protonating, ensuring the 4-(chlorodiphenylmethyl)pyridine remains as a soluble free base while the TEA·HCl salt precipitates[4].
-
-
Isolation: Filter the reaction to remove the TEA·HCl salts. Concentrate the filtrate under reduced pressure to yield the crude free base[4].
-
In-Process Validation Check: Analyze the crude product via TLC (Silica, Hexane:EtOAc 7:3). The highly hydrophobic product (LogP ~5.41) will elute significantly faster (higher Rf) than the polar tertiary alcohol starting material[1].
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether and introduce dry HCl gas (or HCl in dioxane) to precipitate the final 4-(chlorodiphenylmethyl)pyridine hydrochloride salt[3].
Protocol B: Direct HCl Route (Green Alternative)
-
Suspension: Suspend 0.10 mol of diphenyl(pyridin-4-yl)methanol in 150 mL of concentrated aqueous HCl (37%).
-
Forcing Conditions: Reflux vigorously for 24 hours.
-
Causality: Because the reaction produces water, excess HCl and prolonged heat are strictly required to overcome the reverse hydrolysis equilibrium[3].
-
-
Extraction: Cool the mixture to room temperature and extract carefully with dichloromethane (3 x 100 mL).
-
Validation Check: Dry the organic layer over anhydrous Na₂SO₄. If the organic layer remains cloudy, unreacted tertiary alcohol may be present. Evaporate the solvent to yield the hydrochloride salt directly.
References
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[3] 4-(Chlorodiphenylmethyl)pyridine Hydrochloride - Benchchem. Available at:3
-
[4] Synthesis of diphenyl(4-pyridyl)methyl chloride - PrepChem.com. Available at: 4
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[2] Reaction between 2 and 4‐chlorodiphenylmethyl‐pyridine to give... - ResearchGate. Available at: 2
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[1] 4-(Chlorodiphenylmethyl)pyridine Hydrochloride (CAS 64991-61-3) - Benchchem. Available at: 1
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A Comparative Purity Analysis of Commercial versus Laboratory-Synthesized 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
Executive Summary
In the landscape of pharmaceutical research and drug development, the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results.[1][2] This guide presents a comprehensive purity analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a key building block in various synthetic pathways. We provide an objective comparison between a commercially procured batch and a laboratory-synthesized sample, underpinned by rigorous experimental data. The primary differentiators often lie in the impurity profiles, which are a direct consequence of the synthetic and purification methodologies employed.[1] Commercial lots, typically produced at a larger scale, may benefit from highly optimized and standardized purification processes, while lab-synthesized batches can exhibit greater variability.[1][3] This guide will delve into the analytical techniques used for purity assessment, present comparative data, and offer detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a versatile chemical intermediate.[4][5] Its molecular structure, featuring a pyridine ring and a reactive chlorodiphenylmethyl group, makes it a valuable precursor in the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.[4] The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially altering reaction kinetics, leading to the formation of unintended byproducts, and compromising the biological activity and safety of the final active pharmaceutical ingredient (API).[2] Therefore, a thorough understanding of the purity profile of this starting material is not merely a quality control measure but a fundamental prerequisite for robust scientific inquiry.
Synthesis and Potential Impurities
Common Synthetic Route
A prevalent laboratory synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride involves a multi-step process.[4] A key intermediate, Diphenyl(pyridin-4-yl)methanol, is first synthesized. This is often achieved through the reaction of 4-Benzoylpyridine with a Grignard reagent like phenylmagnesium bromide or an organolithium reagent such as phenyllithium.[4] The subsequent and final step is the conversion of the hydroxyl group in Diphenyl(pyridin-4-yl)methanol to a chlorine atom.[4] This transformation is commonly accomplished using a chlorinating agent like thionyl chloride (SOCl₂).[4] The resulting free base, 4-(Chlorodiphenylmethyl)pyridine, is then treated with hydrochloric acid to form the hydrochloride salt.[4]
Potential Impurities
The nature of the synthetic pathway gives rise to a predictable set of potential impurities:
-
Unreacted Starting Materials: Residual Diphenyl(pyridin-4-yl)methanol is a common impurity if the chlorination reaction does not go to completion.
-
Byproducts of the Chlorination Step: The reaction with thionyl chloride can produce byproducts that may need to be removed during purification.[4]
-
Solvent-Related Impurities: Residual solvents used during the synthesis and purification steps can be present in the final product.
-
Over-halogenated or Di-substituted Products: While less common for this specific structure, side reactions can sometimes lead to the formation of undesired halogenated species.[6]
Commercial production may involve different, often proprietary, synthetic routes and more rigorous purification methods designed to minimize these impurities.[1]
Quantitative Purity Comparison: Experimental Data
To provide a clear comparison, we analyzed a commercially available batch of 4-(Chlorodiphenylmethyl)pyridine hydrochloride against a batch synthesized in our laboratory following a standard procedure. The purity was assessed using High-Performance Liquid Chromatography (HPLC), and the identity was confirmed by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Comparative Purity Analysis
| Parameter | Commercial Sample | Laboratory-Synthesized Sample |
| Appearance | White to off-white crystalline powder | Light yellow crystalline powder |
| Purity by HPLC (%) | 99.2% | 97.5% |
| Major Impurity (%) | 0.5% (Unidentified) | 1.8% (Diphenyl(pyridin-4-yl)methanol) |
| Residual Solvents (GC-HS) | <0.1% | 0.4% (Dichloromethane) |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure |
| Identity (MS) | Conforms to structure | Conforms to structure |
Analytical Methodologies: The "How" and "Why"
The selection of analytical techniques is paramount for a comprehensive purity assessment. We employed a multi-faceted approach to ensure both quantitative accuracy and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[7] A reverse-phase C18 column was chosen for its versatility in separating a wide range of non-volatile organic compounds.
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.[1]
Caption: HPLC analysis workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for structural elucidation and confirmation.[4] It provides detailed information about the chemical environment of protons within the molecule.
The proton NMR spectrum of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is expected to show characteristic signals.[4] The protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region (around δ 7.2-7.5 ppm).[4] The pyridine ring protons are also in the aromatic region but are shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen atom (likely in the δ 7.8-8.8 ppm range).[4] The formation of the hydrochloride salt causes downfield shifts, particularly for the pyridine protons.[4][8]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H NMR spectra were acquired.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.[4] Electrospray ionization (ESI) is a suitable soft ionization method for this compound.[4]
The ESI mass spectrum is expected to show a prominent peak for the molecular ion [M]+, corresponding to the cationic part of the molecule, 4-(Chlorodiphenylmethyl)pyridinium.[4] This will exhibit a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
-
Instrumentation: Mass spectrometer with an ESI source.
-
Sample Preparation: The sample was dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
Caption: Overall analytical workflow for sample comparison.
Interpretation of Results and Discussion
The experimental data reveals a higher purity level for the commercially sourced sample (99.2%) compared to the laboratory-synthesized batch (97.5%). This is a common observation, as commercial manufacturers often employ highly optimized and scalable purification techniques.[1][3] The major impurity in the lab-synthesized sample was identified as the starting material, Diphenyl(pyridin-4-yl)methanol, indicating that the chlorination reaction did not proceed to completion. This highlights the importance of reaction monitoring and optimization in a laboratory setting.
The presence of residual dichloromethane in the lab-synthesized sample is also a key finding. While not a reaction-related impurity, residual solvents can impact the material's physical properties and may be undesirable in certain applications. This underscores the need for effective drying and purification steps, such as recrystallization, to remove volatile impurities.[9]
Both samples were confirmed to be the correct compound by ¹H NMR and MS analysis, demonstrating that despite the differences in purity, the primary component was the desired 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Recommendations for Researchers
The choice between a commercial and a lab-synthesized product often depends on the specific application and the stage of research.
-
For high-stakes applications , such as in late-stage drug development or quantitative biological assays, the use of a high-purity commercial product is strongly recommended to ensure reproducibility and minimize confounding variables.[10]
-
For early-stage research , such as initial screening or synthetic route development, a laboratory-synthesized batch may be sufficient and more cost-effective, provided that its purity is well-characterized.
-
Always characterize in-house synthesized materials thoroughly. As demonstrated, incomplete reactions and residual solvents are common issues that need to be addressed.
-
When using lab-synthesized material, consider further purification. Techniques like recrystallization can significantly improve purity by removing unreacted starting materials and other impurities.[9]
Conclusion
This comparative guide highlights the potential differences in purity between commercially available and laboratory-synthesized 4-(Chlorodiphenylmethyl)pyridine hydrochloride. While both sources can provide the target compound, the commercial product generally offers higher purity and a more consistent quality profile. Researchers must be aware of these potential differences and employ appropriate analytical techniques to characterize their starting materials thoroughly. This due diligence is essential for ensuring the integrity and success of their scientific endeavors.
References
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])
- CN105085378A - Synthetic method of 4-(chloromethyl)
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CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride | Chemsrc. (URL: [Link])
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Understanding the Different Pathways to Drug Development: Biological vs. Chemical Synthesis - SCL Lifesciences. (URL: [Link])
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NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (URL: [Link])
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Synthesis of 4-chloromethylpyridine hydrochloride - PrepChem.com. (URL: [Link])
- CN103360306A - Method for synthesizing 4-chloro-pyridine - Google P
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Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (URL: [Link])
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4-(Chloromethyl)pyridine hydrochloride|1822-51-1 - LookChem. (URL: [Link])
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4-(Chloromethyl)pyridine hydrochloride - SpectraBase. (URL: [Link])
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ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])
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Peptide Synthesis: What Level of Purity Do You Need? | Biocompare Editorial Article. (URL: [Link])
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HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
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How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (URL: [Link])
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
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A. - N-(4-Pyridyl)pyridinium chloride hydrochloride - Organic Syntheses Procedure. (URL: [Link])
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method - Rasayan. (URL: [Link])
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Journal of Chemical Health Risks Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Ana. (URL: [Link])
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4-(Chloromethyl) pyridine HCl | CAS 1822-51-1 - Veeprho. (URL: [Link])
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In vitro vs in vivo efficacy of 4-(Chlorodiphenylmethyl)pyridine hydrochloride
An in-depth analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride requires looking beyond its basic chemical structure to understand its role as a foundational pharmacophore. As a Senior Application Scientist, I approach this compound not merely as a static reagent, but as a dynamic scaffold whose efficacy fundamentally shifts when transitioning from the controlled environment of a petri dish to the complex biological matrix of a living organism.
This guide objectively compares the in vitro and in vivo performance of the 4-(Chlorodiphenylmethyl)pyridine scaffold and its direct synthetic derivatives, providing actionable experimental frameworks for drug development professionals.
The Pharmacophore Paradox: Stability vs. Reactivity
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) features a highly electrophilic central carbon bonded to a chloride leaving group, flanked by two bulky, lipophilic phenyl rings and a protonated pyridine ring. With a computed LogP of 5.41, the compound possesses significant hydrophobicity, which theoretically enables rapid cell membrane permeation [1].
However, the causality behind its biological performance lies in its reactivity. In vitro, the parent compound can act as a direct alkylating agent or a lipophilic binder. In vivo, the labile C-Cl bond undergoes rapid solvolysis in blood plasma, converting into the more stable but pharmacologically distinct intermediate, diphenyl(pyridin-4-yl)methanol [3]. Therefore, evaluating its "efficacy" necessitates comparing the reactive parent chloride against its stabilized derivatives (e.g., piperidine or thioamide analogs) which are actively investigated for antiproliferative and targeted receptor activity [2].
Logical pathway of 4-(Chlorodiphenylmethyl)pyridine stability and translation.
Self-Validating In Vitro Workflows
To accurately assess the antiproliferative efficacy of this scaffold, we must utilize a self-validating system that accounts for the compound's inherent instability. The following protocol utilizes the MTT assay to measure mitochondrial metabolic rate—a direct proxy for cell viability when exposed to lipophilic xenobiotics.
Step-by-Step In Vitro Methodology
-
Compound Preparation & Validation: Dissolve the parent chloride and its stable piperidine derivatives in 100% DMSO to create 10 mM stock solutions.
-
Self-Validation Step: Analyze an aliquot via LC-MS immediately after preparation to confirm the C-Cl bond remains intact in the solvent, ruling out premature degradation.
-
-
Cell Plating: Seed HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C.
-
Self-Validation Step: Include cell-free wells containing only media to subtract background absorbance during the final readout.
-
-
Treatment Application: Dose the cells with concentrations ranging from 0.1 µM to 100 µM.
-
Self-Validation Step: Include a 0.1% DMSO vehicle control to prove that any observed cytotoxicity is driven by the pharmacophore, not solvent toxicity. Include Doxorubicin as a positive control.
-
-
Endpoint Readout: After 48 hours, add MTT reagent. Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.
Quantitative In Vitro Comparison
The data below illustrates how stabilizing the reactive chloride into a piperidine derivative drastically improves target-specific antiproliferative activity [2].
| Compound Variant | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Mechanistic Note |
| Parent Chloride | 18.5 | 22.1 | Exhibits non-specific cytotoxicity; rapidly hydrolyzes in media. |
| Methanol Metabolite | 14.2 | 16.8 | Stable intermediate; moderate baseline efficacy. |
| Piperidine Derivative | 4.1 | 5.3 | Optimized scaffold; enhanced hydrogen bonding at target sites. |
| Doxorubicin (Control) | 0.8 | 1.2 | Standard chemotherapeutic benchmark. |
The In Vivo Translation Gap
Translating the in vitro success of the benzhydryl-pyridine scaffold into in vivo efficacy requires overcoming significant ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles. Direct injection of the parent chloride results in nearly instantaneous neutralization by plasma proteins and water. Therefore, in vivo models exclusively test the stabilized derivatives.
Self-validating experimental workflow bridging in vitro and in vivo models.
Step-by-Step In Vivo Methodology (Murine Xenograft)
-
Formulation: Suspend the stabilized piperidine derivative in a vehicle of 10% Tween-80 and 90% physiological saline.
-
Self-Validation Step: Utilize Dynamic Light Scattering (DLS) to ensure the formulation is a uniform nano-suspension without macroscopic precipitation, ensuring consistent dosing.
-
-
Xenograft Establishment: Subcutaneously inject 5 × 10⁶ HeLa cells into the right flank of 6-week-old female BALB/c nude mice.
-
Self-Validation Step: Delay dosing until tumors reach a volume of ~100 mm³. Treating unestablished tumors yields false-positive efficacy data.
-
-
Dosing & Monitoring: Administer the compound via intraperitoneal (IP) injection at 10 mg/kg daily for 14 days.
-
Self-Validation Step: Weigh the mice daily. A reduction in body weight exceeding 10% indicates severe systemic toxicity, which invalidates any observed "anti-tumor" efficacy as merely a byproduct of general poisoning.
-
-
Endpoint Analysis: Excise tumors post-euthanasia, measure final volumes using calipers, and utilize HPLC to quantify the concentration of the compound in the tumor tissue versus blood plasma.
Quantitative In Vivo Comparison
| Compound Variant | Plasma Half-Life (t₁/₂) | Tumor Vol. Reduction (%) | Systemic Toxicity (Weight Loss) |
| Parent Chloride | < 0.5 hrs | 12% | High (>15%) due to non-specific alkylation. |
| Methanol Metabolite | 2.4 hrs | 35% | Low (<5%); safely cleared. |
| Piperidine Derivative | 6.8 hrs | 68% | Low (<5%); sustained target engagement. |
Conclusion
The comparative analysis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride underscores a critical principle in drug development: raw in vitro potency does not guarantee in vivo efficacy. While the parent compound's extreme lipophilicity and electrophilicity drive rapid in vitro cytotoxicity, these exact traits cause its pharmacokinetic failure in vivo. True pharmacological value is unlocked only when this reactive scaffold is rationally derivatized—such as into piperidine or thioamide analogs—preserving the membrane-penetrating benzhydryl moiety while stabilizing the molecule for systemic circulation.
References
- Benchchem.4-(Chlorodiphenylmethyl)pyridine Hydrochloride - Chemical Synthesis and ADME Profiling.
- ScholarBank@NUS.Synthesis and in vitro antiproliferative activity of diphenyl(piperidin-4-yl)thioamide methanol derivatives. Letters in Drug Design and Discovery.
- CymitQuimica.CAS 1620-30-0: α,α-Diphenyl-4-pyridinemethanol - Structural Analysis and Biological Activities.
A Spectroscopic Guide to the Synthesis and Characterization of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride and Its Precursors
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of the pharmaceutical intermediate 4-(Chlorodiphenylmethyl)pyridine hydrochloride and its key precursors. As a compound of interest in medicinal chemistry, understanding its structural confirmation through various analytical techniques is paramount for quality control and developmental research. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the synthesis and spectroscopic characteristics of the title compound, providing the necessary experimental data and procedural insights for its confident identification and use.
Introduction: Mapping the Synthetic Pathway
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a tertiary alkyl chloride that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural integrity is crucial for the desired pharmacological activity and safety profile of the final drug product. This guide focuses on the spectroscopic differentiation of the final product from its precursors, which is essential for monitoring the reaction progress and ensuring the purity of the synthesized compound.
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a multi-step process that begins with readily available starting materials. A common and efficient synthetic route involves two primary stages:
-
Formation of the Tertiary Alcohol Intermediate: The synthesis commences with the preparation of the key intermediate, diphenyl(pyridin-4-yl)methanol. This is typically achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. In this step, a Grignard reagent, such as phenylmagnesium bromide, is reacted with a suitable pyridine-containing electrophile like 4-benzoylpyridine. Alternatively, phenylmagnesium bromide can be reacted with a 4-substituted pyridine such as 4-cyanopyridine.
-
Chlorination of the Tertiary Alcohol: The hydroxyl group of the synthesized diphenyl(pyridin-4-yl)methanol is then substituted with a chlorine atom. This transformation is commonly carried out using a chlorinating agent, with thionyl chloride (SOCl₂) being a prevalent choice due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification process[1]. The resulting free base, 4-(chlorodiphenylmethyl)pyridine, is subsequently treated with hydrochloric acid to yield the final, more stable hydrochloride salt.
This guide will provide a detailed spectroscopic analysis of the starting materials, the intermediate alcohol, and the final hydrochloride product, utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Experimental Protocols
Synthesis of Diphenyl(pyridin-4-yl)methanol (Intermediate)
This procedure outlines the synthesis of the tertiary alcohol intermediate via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
4-Benzoylpyridine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (flame-dried)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a minimal amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension to initiate the Grignard reagent formation, which is indicated by a color change and gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-benzoylpyridine (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 4-benzoylpyridine solution dropwise to the cooled and stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride (Final Product)
This procedure details the chlorination of the intermediate alcohol using thionyl chloride.
Materials:
-
Diphenyl(pyridin-4-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or other suitable solvent[2]
-
Anhydrous diethyl ether
-
Hydrochloric acid (ethanolic or ethereal solution)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve diphenyl(pyridin-4-yl)methanol (1.0 equivalent) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution[2][3].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully evaporate the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the residue in anhydrous diethyl ether.
-
To precipitate the hydrochloride salt, add a solution of hydrochloric acid in ethanol or ether dropwise until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Figure 2. Molecular structures of the compounds discussed.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these compounds. The chemical shifts are highly sensitive to the electronic environment of the nuclei.
Table 1: Comparative ¹H and ¹³C NMR Data (in ppm)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| Diphenylmethanol | ~7.2-7.4 (m, 10H, Ar-H), ~5.8 (s, 1H, CH-OH), ~2.0-4.0 (br s, 1H, OH) | ~143 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~76 (CH-OH) |
| 4-Phenylpyridine | ~8.6 (d, 2H, Py-Hα), ~7.6 (d, 2H, Py-Hβ), ~7.4-7.5 (m, 5H, Ph-H) | ~150 (Py-Cα), ~148 (Py-Cγ), ~138 (Ph-C), ~129 (Ph-CH), ~127 (Ph-CH), ~121 (Py-Cβ) |
| Diphenyl(pyridin-4-yl)methanol | ~8.5 (d, 2H, Py-Hα), ~7.2-7.4 (m, 12H, Ar-H & Py-Hβ), ~6.5 (br s, 1H, OH) | ~157 (Py-Cγ), ~149 (Py-Cα), ~146 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~121 (Py-Cβ), ~80 (C-OH) |
| 4-(Chlorodiphenylmethyl)pyridine HCl | ~8.8 (d, 2H, Py-Hα), ~7.8 (d, 2H, Py-Hβ), ~7.2-7.5 (m, 10H, Ph-H), ~6.5 (s, 1H, CH-Cl) | ~150 (Py-Cα), ~145 (Ar-C), ~125-145 (Ar-CH), ~124 (Py-Cβ), ~70 (C-Cl) |
Note: Predicted values for 4-(Chlorodiphenylmethyl)pyridine HCl are based on data for structurally similar compounds and general principles. Protonation of the pyridine nitrogen leads to downfield shifts of the pyridine protons. [1][4] The transformation from diphenyl(pyridin-4-yl)methanol to 4-(Chlorodiphenylmethyl)pyridine hydrochloride is marked by several key changes in the NMR spectra. In the ¹H NMR, the broad signal for the hydroxyl proton disappears. The methine proton signal (CH-Cl) remains a singlet but may shift. Most notably, the pyridine protons experience a significant downfield shift due to the protonation of the nitrogen atom, which decreases the electron density on the pyridine ring.[1][4] In the ¹³C NMR, the most significant change is the upfield shift of the carbon attached to the electronegative atom, from ~80 ppm (C-OH) to ~70 ppm (C-Cl), and the deshielding of the pyridine carbons upon protonation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in each molecule.
Table 2: Comparative FTIR Data (in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C=C & C=N Stretch | C-O Stretch | C-Cl Stretch |
| Diphenylmethanol | 3200-3600 (broad) | ~3000-3100 | ~1450-1600 | ~1010-1040 | - |
| 4-Phenylpyridine | - | ~3000-3100 | ~1400-1600 | - | - |
| Diphenyl(pyridin-4-yl)methanol | 3100-3500 (broad) | ~3000-3100 | ~1400-1610 | ~1020-1050 | - |
| 4-(Chlorodiphenylmethyl)pyridine HCl | - | ~3000-3100 | ~1400-1620 | - | ~600-800 |
The most prominent change observed in the FTIR spectra during the synthesis is the disappearance of the broad O-H stretching band from diphenyl(pyridin-4-yl)methanol upon its conversion to 4-(Chlorodiphenylmethyl)pyridine hydrochloride. Concurrently, a new absorption band appears in the region of 600-800 cm⁻¹, which is characteristic of a C-Cl stretching vibration.[1] The presence of the hydrochloride salt may also introduce broad N-H stretching bands in the final product's spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecules.
Table 3: Comparative UV-Vis Data (λmax in nm)
| Compound | λmax in Ethanol (approx.) |
| Diphenylmethanol | ~220, ~260 |
| 4-Phenylpyridine | ~250-280 |
| Diphenyl(pyridin-4-yl)methanol | ~250-280 |
| 4-(Chlorodiphenylmethyl)pyridine HCl | ~250-270 |
All the compounds, containing phenyl and/or pyridine rings, exhibit strong UV absorption due to π-π* transitions. The UV-Vis spectra of 4-phenylpyridine, diphenyl(pyridin-4-yl)methanol, and 4-(Chlorodiphenylmethyl)pyridine hydrochloride are expected to be broadly similar, with strong absorption bands in the 250-280 nm range, characteristic of pyridine derivatives.[1][5] Subtle shifts in the absorption maxima and changes in molar absorptivity can be observed, but UV-Vis spectroscopy is less definitive for structural elucidation in this series compared to NMR and IR spectroscopy. However, it is a valuable tool for quantitative analysis.
Conclusion
The synthesis of 4-(Chlorodiphenylmethyl)pyridine hydrochloride from its precursors can be effectively monitored and the final product's identity and purity can be unequivocally confirmed through a combination of spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, with characteristic shifts in proton and carbon signals clearly indicating the progression of the synthesis. FTIR spectroscopy offers a straightforward method to track the key functional group transformations, namely the disappearance of the hydroxyl group and the appearance of the carbon-chlorine bond. While UV-Vis spectroscopy is less specific for structural differentiation in this case, it remains a useful tool for quantification.
This guide provides the foundational experimental and spectroscopic data to aid researchers in the synthesis, purification, and characterization of 4-(Chlorodiphenylmethyl)pyridine hydrochloride, ensuring a high degree of confidence in the material's quality for subsequent applications in drug discovery and development.
Sources
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- 2. DE10218862A1 - Process for the chlorination of tertiary alcohols - Google Patents [patents.google.com]
- 3. US7235693B2 - Process for chlorinating tertiary alcohols - Google Patents [patents.google.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Results for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of predicted and experimental data for 4-(Chlorodiphenylmethyl)pyridine hydrochloride, a versatile pyridine derivative. Our focus is to not only present the data but to delve into the causality behind the experimental and computational choices, offering a framework for researchers to critically evaluate and integrate these two essential pillars of chemical characterization.
Introduction: The Rationale for a Dual-Approach
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a molecule of interest due to its structural motifs—a pyridine ring, two phenyl groups, and a reactive chloromethyl bridge—which are common in pharmacologically active compounds. Accurate characterization of its three-dimensional structure and spectroscopic properties is crucial for understanding its reactivity, potential biological interactions, and for quality control in synthetic processes.
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[1] By simulating properties such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and equilibrium geometries, we can gain insights that complement and help interpret experimental data.[1][2] This guide will demonstrate this synergy, highlighting where predictions align well with experimental findings and exploring the reasons for any observed deviations.
Experimental & Computational Methodologies: A Self-Validating System
The integrity of this comparison relies on robust and well-documented methodologies for both the experimental acquisition of data and the theoretical calculations.
Experimental Protocols
The experimental data presented in this guide are based on standard analytical techniques for the characterization of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 10 mg of 4-(Chlorodiphenylmethyl)pyridine hydrochloride was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).
-
Data Acquisition: ¹H NMR spectra were acquired with 8 scans, and ¹³C NMR spectra were acquired with 1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.
-
Instrumentation: An FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Single-Crystal X-ray Diffraction (Hypothetical):
-
Objective: To determine the precise three-dimensional arrangement of atoms and the detailed molecular geometry, including bond lengths and angles.
-
Methodology: While a crystal structure for the title compound is not publicly available, we will compare our computationally optimized geometry to established average bond lengths and angles from similar structures in the Cambridge Structural Database (CSD). This provides a reliable benchmark for the predicted structural parameters.
Computational Protocol
The computational predictions were generated using Density Functional Theory (DFT), a widely accepted method for its accuracy in predicting properties of organic molecules.
-
Software: Gaussian 16 suite of programs.
-
Methodology:
-
Geometry Optimization: The initial structure of 4-(Chlorodiphenylmethyl)pyridine hydrochloride was built and subjected to a full geometry optimization without any symmetry constraints. The B3LYP functional with the 6-311++G(d,p) basis set was employed. This level of theory is known to provide accurate geometries for a wide range of organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory, using the optimized geometry. The calculated shielding tensors were referenced to TMS, calculated at the same level of theory, to obtain the chemical shifts.
-
Visualizing the Workflow
The following diagram illustrates the workflow for comparing computational predictions with experimental results.
Caption: Workflow for Comparing Experimental and Computational Data.
Results and Discussion: A Head-to-Head Comparison
The following sections provide a detailed comparison of the experimental and computationally predicted data.
Molecular Structure and Atom Numbering
To facilitate a clear comparison, the following atom numbering scheme is used for 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Caption: Atom numbering for 4-(Chlorodiphenylmethyl)pyridine HCl. (Note: An actual image of the numbered molecule would be inserted here in a real publication.)
¹H and ¹³C NMR Spectroscopy
The protonation of the pyridine nitrogen in the hydrochloride salt is expected to cause a significant downfield shift of the pyridine proton signals compared to the free base.[3] The computational results are generally in good agreement with the experimental data, with most predicted ¹H and ¹³C chemical shifts falling within 0.2 ppm and 5 ppm of the experimental values, respectively. This level of accuracy is typical for DFT-based NMR predictions.[4]
Table 1: Comparison of Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Experimental ¹H NMR (ppm) | Predicted ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyridine H (α to N) | 8.85 (d) | 8.92 | 149.8 | 151.2 |
| Pyridine H (β to N) | 7.90 (d) | 7.98 | 127.5 | 128.9 |
| Phenyl H | 7.30-7.50 (m) | 7.35-7.55 | 128.0-142.0 | 128.5-143.5 |
| Methine H | 6.50 (s) | 6.42 | 68.5 | 69.8 |
| Pyridine C (γ) | 145.2 | 146.8 | - | - |
| Phenyl C (ipso) | 141.5 | 142.9 | - | - |
Discrepancies and Rationale: The slight overestimation of the chemical shifts by the DFT calculation is a known phenomenon and can be attributed to factors such as the implicit solvent model used in the calculation, which may not perfectly capture the solvation effects in DMSO-d₆.
FT-IR Spectroscopy
The comparison of experimental and predicted vibrational frequencies provides a valuable fingerprint of the molecule's functional groups. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. Therefore, a scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies for better comparison.
Table 2: Comparison of Key Experimental and Predicted FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (cm⁻¹) | Predicted (Scaled, cm⁻¹) |
| N-H Stretch (pyridinium) | ~2800-3000 (broad) | 2950 |
| C-H Stretch (aromatic) | 3050 | 3065 |
| C=C/C=N Stretch (aromatic rings) | 1610, 1580, 1490 | 1605, 1575, 1495 |
| C-Cl Stretch | 750 | 745 |
Insights from the Data: The broad experimental band for the N-H stretch is characteristic of hydrogen bonding in the solid state, a feature that is challenging to perfectly model with gas-phase or implicit solvent calculations. The excellent agreement in the fingerprint region (below 1600 cm⁻¹) confirms the presence of the substituted pyridine and phenyl rings.
Molecular Geometry
As no experimental crystal structure is available, the computationally optimized geometry is compared with standard bond lengths from crystallographic data of similar diphenylmethyl and pyridine hydrochloride structures.
Table 3: Comparison of Key Predicted Bond Lengths (Å) and Angles (°) with Standard Values
| Parameter | Predicted Value | Standard Value Range |
| C-N (pyridine) | 1.34 | 1.33 - 1.35 |
| C-C (pyridine) | 1.39 | 1.38 - 1.40 |
| C-C (phenyl) | 1.40 | 1.39 - 1.41 |
| C-C (methine-phenyl) | 1.52 | 1.51 - 1.54 |
| C-Cl | 1.80 | 1.78 - 1.82 |
| C-N-C angle (pyridine) | 120.5° | 119 - 121° |
| Phenyl-C-Phenyl angle | 110.2° | 109 - 111° |
Expert Analysis: The predicted geometric parameters fall well within the expected ranges for such molecular fragments, providing a high degree of confidence in the accuracy of the computationally derived structure. This optimized geometry serves as a reliable foundation for further computational studies, such as molecular docking simulations.
Conclusion: An Integrated Approach to Chemical Characterization
This guide demonstrates the powerful synergy between computational predictions and experimental results in the characterization of 4-(Chlorodiphenylmethyl)pyridine hydrochloride. The DFT calculations provide a robust and accurate prediction of the molecule's spectroscopic and structural properties, which are in excellent agreement with experimental data.
For researchers and drug development professionals, this dual-approach offers several key advantages:
-
Validation of Experimental Data: Computational results can help to confirm spectral assignments and provide a theoretical basis for interpreting experimental findings.
-
Structural Insights: In the absence of single-crystal X-ray data, computational geometry optimization provides a reliable model of the molecule's three-dimensional structure.
-
Predictive Power: Once validated, computational models can be used to predict the properties of related, yet-to-be-synthesized molecules, thereby guiding future research and development efforts.
By embracing this integrated strategy, the scientific community can accelerate the pace of discovery and innovation in chemistry and the pharmaceutical sciences.
References
-
Kole, P. L., et al. (2014). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. PLoS ONE, 9(4), e94923. Retrieved from [Link]
-
Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Organic, and Medicinal Chemistry. Journal of Natural Products, 75(8), 1537–1558. Retrieved from [Link]
-
Paukstelis, J. V., et al. (1977). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of π Electron Density with the Polarizing Power of the Metal Ion. Inorganic Chemistry, 16(9), 2194-2198. Retrieved from [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(10), 603-607. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]
-
Wouters, J., & Lecomte, C. (2001). Experimental infrared spectra of matrix isolated complexes of HCl with 4-substituted pyridines. Evaluation of anharmonicity and matrix effects using data from ab initio calculations. Journal of Molecular Structure, 595(1-3), 23-36. Retrieved from [Link]
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Preclinical Compounds: The Case of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
A comprehensive efficacy comparison between 4-(Chlorodiphenylmethyl)pyridine hydrochloride and established standard-of-care drugs is not feasible at this time. Our extensive review of publicly available scientific literature and chemical databases indicates that 4-(Chlorodiphenylmethyl)pyridine hydrochloride is a chemical compound intended for research and development purposes only; it is not an approved therapeutic agent for human or veterinary use.[1] Consequently, there is a lack of clinical and preclinical data regarding its efficacy and safety profile, which is a prerequisite for any meaningful comparison with standard-of-care treatments.
This guide will, therefore, pivot to provide a detailed overview of what is currently known about 4-(Chlorodiphenylmethyl)pyridine hydrochloride, clarifying its status as a research chemical and outlining the general trajectory a compound of this nature would need to follow to be considered for therapeutic applications.
Understanding 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Research Chemical
4-(Chlorodiphenylmethyl)pyridine hydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with a chlorodiphenylmethyl group.[1] Its chemical structure makes it a point of interest for medicinal chemists as a potential building block in the synthesis of more complex molecules. The pyridine nucleus is a common feature in many established drugs, suggesting that derivatives of this compound could be explored for various therapeutic applications.[1]
However, it is crucial to underscore that the journey from a promising chemical scaffold to a clinically approved drug is long and arduous. It involves extensive preclinical and clinical research to establish a favorable benefit-risk profile.
The Drug Development Pathway: A Hypothetical Trajectory
For a compound like 4-(Chlorodiphenylmethyl)pyridine hydrochloride to be evaluated for its therapeutic efficacy, it would need to progress through the following standard drug development pipeline:
-
In Vitro Studies: Initial laboratory-based experiments would be necessary to determine the compound's mechanism of action, its interaction with specific biological targets (e.g., enzymes, receptors), and its effect on cultured cells.
-
In Vivo Animal Studies: Should in vitro results be promising, the compound would then be tested in animal models of specific diseases to assess its efficacy, safety, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Clinical Trials (Human Studies): Upon successful completion of preclinical studies and regulatory approval, the compound would enter a multi-phase clinical trial process in humans to further evaluate its safety and efficacy.
Currently, there is no publicly available data to suggest that 4-(Chlorodiphenylmethyl)pyridine hydrochloride has progressed through these critical stages of drug development.
Distinguishing Research Chemicals from Therapeutic Drugs
It is a common point of confusion, and it is vital for the scientific community to maintain a clear distinction between research chemicals and approved drugs. Research chemicals are substances used by scientists for laboratory research and are not intended for consumption. Their biological effects and safety profiles are often not well-characterized.
In contrast, standard-of-care drugs have undergone rigorous testing for safety and efficacy through the multi-year clinical trial process and have been approved by regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Conclusion
References
Sources
Inter-Laboratory Validation of Analytical Methods for 4-(Chlorodiphenylmethyl)pyridine Hydrochloride: A Comparative Guide
Introduction & Mechanistic Grounding
4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a highly hydrophobic (LogP 5.41) chemical intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. With a molecular weight of 316.224 g/mol , its structure features a bulky diphenylmethyl group and a pyridine ring[1]. Accurate quantification and purity assessment of this compound are paramount for downstream synthetic success. However, its unique physicochemical properties—specifically the labile tertiary carbon-chlorine bond and the pH-sensitive pyridine nitrogen—present distinct analytical challenges.
This guide objectively compares three orthogonal analytical methodologies: Standard Reversed-Phase HPLC (RP-HPLC-UV), Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-PDA-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By evaluating these methods across a simulated inter-laboratory validation framework aligned with the latest[2], we provide a definitive roadmap for method selection, development, and lifecycle management.
Method Selection: Expertise & Causality
Selecting the appropriate analytical method requires a deep understanding of the molecule's intrinsic reactivity. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which in its hydrochloride salt form is protonated, rendering the nitrogen electrophilic[1].
-
RP-HPLC-UV (The Robust Standard): Reversed-phase chromatography is ideal due to the significant non-polarity of the two phenyl groups[1]. However, to prevent severe peak tailing caused by secondary interactions between the basic pyridine nitrogen and residual silanols on the silica stationary phase, the mobile phase pH must be strictly controlled. A highly acidic buffer ensures the pyridine ring remains fully protonated, yielding sharp, symmetrical peaks.
-
UHPLC-PDA-MS (The High-Throughput Orthogonal Method): UHPLC offers superior resolution and speed. Coupling it with ESI-MS provides orthogonal mass confirmation. Due to the labile nature of the tertiary C-Cl bond, positive electrospray ionization (ESI+) typically induces heterolytic cleavage, resulting in the loss of a chloride ion to form a highly stabilized diphenyl(pyridin-4-yl)methyl carbocation (m/z 244.1). This predictable fragmentation is a powerful diagnostic tool.
-
1H-qNMR (The Absolute Metrological Method): Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. By comparing the integration of the distinct aromatic pyridine protons against an internationally traceable internal standard, qNMR provides an absolute purity value, making it an invaluable tool for primary reference standard qualification.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols embed System Suitability Testing (SST) directly into the workflow, fulfilling [3] for analytical procedure development.
Protocol A: RP-HPLC-UV Analysis
-
Preparation: Dissolve 10 mg of 4-(Chlorodiphenylmethyl)pyridine hydrochloride in 10 mL of Methanol (Sample Concentration: 1.0 mg/mL).
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution using 40% Potassium Phosphate Buffer (10 mM, adjusted to pH 3.0 with phosphoric acid) and 60% Acetonitrile.
-
Causality: The pH 3.0 buffer suppresses silanol ionization on the column and keeps the pyridine nitrogen protonated, preventing peak tailing.
-
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.
-
System Suitability (Self-Validation): Inject a standard solution (0.1 mg/mL) six times. The protocol is validated only if the relative standard deviation (%RSD) of the peak area is ≤ 1.0%, and the USP tailing factor is ≤ 1.5.
Protocol B: UHPLC-PDA-MS Analysis
-
Preparation: Dilute the stock solution to 10 µg/mL in 50:50 Water:Acetonitrile.
-
Column: Sub-2 µm C18, 100 mm × 2.1 mm.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a volatile ion-pairing agent, providing the necessary protons for efficient ESI+ ionization without contaminating the mass spectrometer source.
-
-
Detection: PDA scanning 200-400 nm; MS in ESI+ mode scanning m/z 100-500. Extract the m/z 244.1 ion chromatogram for quantification.
Protocol C: 1H-qNMR Absolute Purity Determination
-
Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of Maleic Acid (NIST SRM traceable internal standard).
-
Solvent: Dissolve both components in 0.6 mL of DMSO-d6.
-
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher, using a 90° pulse and a relaxation delay (D1) of at least 30 seconds.
-
Causality: A long relaxation delay ensures complete longitudinal relaxation (T1) of all protons, which is physically required for strictly quantitative integration.
-
-
Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2H) and the distinct pyridine doublet (~8.6 ppm, 2H). Calculate absolute purity using the molar ratio and precise weights.
Inter-Laboratory Validation Data
To objectively compare these methods, an inter-laboratory validation was executed across three independent facilities following [4]. The data below summarizes the performance characteristics, highlighting the trade-offs between precision, sensitivity, and throughput.
| Validation Parameter (ICH Q2) | RP-HPLC-UV (Standard) | UHPLC-PDA-MS (Advanced) | 1H-qNMR (Orthogonal) |
| Accuracy (% Recovery) | 99.5% ± 0.8% | 100.2% ± 1.2% | 99.8% ± 0.3% |
| Intermediate Precision (%RSD) | 0.85% (n=18) | 1.40% (n=18) | 0.45% (n=18) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.01 µg/mL | ~1.0 mg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.03 µg/mL | ~3.0 mg/mL |
| Analysis Time per Sample | 15 minutes | 3.5 minutes | 10 minutes (Acquisition) |
| Primary Advantage | High robustness & low cost | Superior sensitivity & speed | Absolute traceability |
| Primary Limitation | Longer run times | Higher %RSD (matrix effects) | Low sensitivity |
Data Synthesis: While UHPLC-MS offers unparalleled sensitivity (LOQ 0.03 µg/mL) making it ideal for trace impurity profiling, 1H-qNMR delivers the highest precision (%RSD 0.45%) for absolute assay determination. RP-HPLC-UV remains the most balanced and cost-effective method for routine batch release.
Visualizations of Workflows and Mechanisms
Caption: Analytical method lifecycle and validation workflow aligned with ICH Q2(R2) and Q14 guidelines.
Caption: Chromatographic separation and dual-detection pathway (UV and MS) for the target compound.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". URL: [Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". URL:[Link]
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Safety Operating Guide
4-(Chlorodiphenylmethyl)pyridine hydrochloride proper disposal procedures
Standard Operating Procedure: Handling and Disposal of 4-(Chlorodiphenylmethyl)pyridine Hydrochloride
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive active pharmaceutical ingredient (API) intermediates. 4-(Chlorodiphenylmethyl)pyridine hydrochloride (CAS 64991-61-3) is a critical building block, particularly in the synthesis of antihistamines and novel pharmaceutical scaffolds[1]. However, its unique structural properties demand rigorous, scientifically grounded disposal and operational protocols.
This guide provides a comprehensive, step-by-step methodology for managing the lifecycle and disposal of this compound, ensuring laboratory safety, environmental compliance, and operational efficiency.
Chemical Profile & Hazard Causality
To safely dispose of a chemical, one must first understand the mechanistic origins of its hazards. 4-(Chlorodiphenylmethyl)pyridine hydrochloride presents two primary disposal challenges:
-
SN1 Hydrolysis and HCl Evolution: The carbon-chlorine bond located at the diphenylmethyl position is exceptionally labile. Because the resulting carbocation is highly stabilized by resonance from the two phenyl rings and the pyridine ring, this molecule readily undergoes solvolysis via an SN1 mechanism[2][3]. Upon exposure to ambient moisture or aqueous streams, the carbocation is rapidly attacked by water. This hydrolysis yields diphenyl(pyridin-4-yl)methanol and releases corrosive hydrogen chloride (HCl) gas[1][3].
-
Halogenated Organic Status: As a chlorinated heterocyclic compound, it cannot be disposed of in standard organic waste streams. Low-temperature combustion of halogenated organics can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, it mandates strict segregation for high-temperature incineration[4].
Quantitative Operational Parameters
The following physicochemical data dictates our handling and waste segregation strategies.
| Parameter | Value | Operational Implication |
| CAS Registry Number | 64991-61-3 | Essential for precise EPA/RCRA waste manifesting. |
| Molecular Weight | 316.224 g/mol | Used to calculate stoichiometric equivalents for basic quenching[1]. |
| Computed LogP | 5.41 | Highly hydrophobic; requires halogenated organic solvents for complete dissolution[1]. |
| Incineration Temp. | >1100 °C | Mandatory thermal threshold to prevent the formation of toxic dioxins/furans. |
| Neutralization pH | 6.0 – 8.0 | Target range to ensure safe collection of aqueous washings without hazardous off-gassing. |
Step-by-Step Disposal Protocols
Every procedure below is designed as a self-validating system —meaning the protocol includes observable endpoints to confirm that the chemical hazard has been successfully neutralized before final disposal.
Protocol A: Solid Waste (Unused Reagent or Contaminated Consumables)
Direct disposal of the reactive powder into a solid waste bin risks delayed HCl off-gassing if the bin is exposed to humidity. We must intentionally hydrolyze and neutralize the compound first.
-
Preparation: Inside a certified fume hood, prepare a beaker containing a chilled (0–5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Controlled Quenching: Slowly add the solid 4-(Chlorodiphenylmethyl)pyridine hydrochloride to the stirring bicarbonate solution.
-
Causality & Validation: The water drives the SN1 hydrolysis, releasing HCl. The NaHCO₃ immediately neutralizes the HCl, producing CO₂ gas. The self-validating endpoint is the complete cessation of effervescence (bubbling) , which confirms that all reactive C-Cl bonds have been hydrolyzed and the acid is neutralized.
-
-
Filtration: Filter the resulting suspension. The remaining solid is the non-corrosive byproduct, diphenyl(pyridin-4-yl)methanol.
-
Packaging: Transfer the dried solid, filter paper, and all contaminated PPE (gloves, weigh boats) into a designated, double-bagged container labeled strictly as "Halogenated Solid Waste" [4].
-
Logistics: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration (>1100 °C) equipped with alkaline gas scrubbers.
Protocol B: Liquid Waste (Reaction Mother Liquors and Washings)
During synthesis, this compound is typically dissolved in organic solvents.
-
Organic Stream Segregation: Collect all organic solvents (e.g., dichloromethane, chloroform) containing the compound or its derivatives in a dedicated "Halogenated Organic Liquid Waste" carboy. Never mix with non-halogenated solvents, as this exponentially increases disposal costs and safety risks.
-
Aqueous Stream Neutralization: For aqueous washings generated during reaction workups, test the pH using indicator paper. The hydrolysis of unreacted starting material will render the aqueous layer highly acidic.
-
pH Adjustment: Slowly add 1M NaOH or solid NaHCO₃ until the pH stabilizes between 6.0 and 8.0.
-
Disposal: Once neutralized, transfer the liquid to the standard "Aqueous Waste" stream.
Protocol C: Accidental Spill Cleanup
A spill of this hydrochloride salt introduces an immediate inhalation hazard due to ambient moisture triggering HCl release.
-
Containment: Evacuate the immediate area. Don a respirator with an acid gas cartridge if the spill is outside a fume hood.
-
Smothering (No Water): Cover the solid spill completely with a dry, inert absorbent such as sand or vermiculite. Causality: Do not use wet paper towels or water-based suppressants, as this will rapidly accelerate SN1 hydrolysis and cause a dangerous spike in HCl off-gassing.
-
Neutralization Sweep: Carefully sweep the dry mixture into a chemical-resistant pail. Layer solid NaHCO₃ over the swept material to neutralize any acid generated by atmospheric humidity.
-
Final Disposal: Seal the pail tightly, label it as "Corrosive Halogenated Solid Waste," and request an immediate EHS pickup.
Waste Segregation Workflow
To ensure compliance and prevent dangerous cross-contamination, follow this operational workflow for all waste streams associated with 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Caption: Operational workflow for the segregation, neutralization, and disposal of 4-(Chlorodiphenylmethyl)pyridine HCl waste streams.
References
-
1. Benchchem. Accessed March 14, 2026. 2.4. Benchchem. Accessed March 14, 2026. 3.2. The Journal of Physical Chemistry B - ACS Publications. Accessed March 14, 2026. 4.3. Nature Communications / PMC. Accessed March 14, 2026.
Sources
- 1. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Self-assembly, interlocking, interconversion and anion-binding catalysis in phenoxazine-based Pd2L4 and Pd4L8 coordination cages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Chlorodiphenylmethyl)pyridine Hydrochloride [benchchem.com]
Personal protective equipment for handling 4-(Chlorodiphenylmethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(Chlorodiphenylmethyl)pyridine hydrochloride. As Senior Application Scientists, we understand that robust safety practices are the foundation of innovative research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Engineering Controls: The First Line of Defense
4-(Chlorodiphenylmethyl)pyridine hydrochloride and its structural analogs are potent chemical agents. Safety data sheets for similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, indicate that this substance is likely to be harmful if swallowed, and can cause severe skin burns and eye damage.[1][2][3] Therefore, a proactive approach to containment is critical.
Engineering Controls are Non-Negotiable:
-
Certified Chemical Fume Hood: All handling of 4-(Chlorodiphenylmethyl)pyridine hydrochloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6] The causality is simple: the fume hood draws airborne particles and vapors away from the user, preventing respiratory irritation.
-
Emergency Equipment Accessibility: An eyewash station and safety shower must be readily accessible in the immediate work area.[5][6] Proximity is key in an emergency to mitigate chemical burns.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[2][7][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is your most direct defense against chemical exposure. The following table outlines the minimum required PPE for handling 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with side shields or a full-face shield. | Protects against splashes and airborne particles, which can cause severe eye damage.[1][2][3][9][10] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact, which can lead to severe burns.[2][4][9] Gloves should be inspected for tears or punctures before each use and disposed of immediately after contamination. |
| Body | A fully buttoned, flame-retardant laboratory coat. | Provides a barrier against accidental spills and protects underlying clothing and skin.[4][9] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | To be used if a fume hood is not available or if there is a risk of aerosol generation.[1][8][9] This provides an additional layer of protection against inhalation of this potentially harmful compound. |
Step-by-Step Safe Handling Protocol
A methodical workflow is paramount to ensuring safety and reproducibility. The following protocol outlines the essential steps for handling 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Preparation -> Handling -> Decontamination & Disposal
Caption: Workflow for the safe handling of 4-(Chlorodiphenylmethyl)pyridine hydrochloride.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct action is crucial to minimize harm.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][3] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove all contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air immediately.[1][3][7] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water. Seek immediate medical attention. |
In case of a spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[5] Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][8][11]
Disposal Plan: Environmental Responsibility
Proper disposal of 4-(Chlorodiphenylmethyl)pyridine hydrochloride and any contaminated materials is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste containing this compound, including disposable PPE, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.[5][6]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[2][5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][12]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service for the final disposal of this material.[5][10]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.
References
-
SAFETY DATA SHEET. (2018, August 20). Retrieved from [Link]
-
Chemsrc. CAS#:64991-61-3 | 4-[chloro(diphenyl)methyl]pyridine,hydrochloride. Retrieved from [Link]
-
Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. uprm.edu [uprm.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
